Rotigotine hydrochloride
Descripción
Propiedades
IUPAC Name |
(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXBONHIOKGWNU-NTISSMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154792 | |
| Record name | Rotigotine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125572-93-2 | |
| Record name | Rotigotine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125572-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rotigotine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125572932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rotigotine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6S)-6-{propyl[2-(2-thienyl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROTIGOTINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q1W9573L2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rotigotine hydrochloride mechanism of action in Parkinson's disease
An In-Depth Technical Guide on the Core Mechanism of Action of Rotigotine (B252) Hydrochloride in Parkinson's Disease
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra pars compacta.[1][2] This neuronal degeneration leads to a deficiency in the neurotransmitter dopamine (B1211576) within the basal ganglia, resulting in the cardinal motor symptoms of bradykinesia, rigidity, resting tremor, and postural instability.[1] The primary therapeutic strategy for PD is dopamine replacement, aimed at restoring dopaminergic neurotransmission. Rotigotine is a non-ergoline dopamine agonist designed for this purpose.[1][3][4] Administered via a transdermal patch, it provides continuous drug delivery over a 24-hour period, which helps maintain stable plasma concentrations and offers a more physiological stimulation of dopamine receptors compared to oral medications.[3][4][5][6] This guide provides a detailed examination of the molecular and cellular mechanisms through which rotigotine exerts its therapeutic effects in Parkinson's disease.
Pharmacodynamics of Rotigotine
The pharmacodynamic profile of rotigotine is defined by its binding affinity and functional activity at a range of neurotransmitter receptors. Its primary mechanism is the direct stimulation of dopamine receptors, mimicking the action of endogenous dopamine.[1][4]
Receptor Binding Profile
Rotigotine exhibits a broad affinity for all five dopamine receptor subtypes (D1-D5), with a notable preference for the D3 receptor.[6][7][8] It also demonstrates significant affinity for specific serotonin (B10506) (5-HT1A) and adrenergic (α2B) receptors.[7][8] The binding affinities, expressed as inhibition constant (Ki) values from in vitro radioligand binding assays, are summarized in Table 1. A lower Ki value indicates a higher binding affinity.
| Table 1: Rotigotine Receptor Binding Affinities (Ki, nM) | |
| Receptor Subtype | Ki (nM) |
| Dopamine Receptors | |
| D3 | 0.71[7][8] |
| D4.2 | 3.9[7][8] |
| D5 | 5.4[7][8] |
| D4.7 | 5.9[7][8] |
| D2 | 13.5[7][8] |
| D4.4 | 15[7][8] |
| D1 | 83[7][8] |
| Serotonin Receptors | |
| 5-HT1A | 30[7][8] |
| Adrenergic Receptors | |
| α2B | 27[7][8] |
Functional Activity
Functional assays reveal that rotigotine acts as a full agonist at dopamine D1, D2, and D3 receptors.[7][9] Despite its lower binding affinity for the D1 receptor compared to D2-like receptors, it demonstrates high potency as a D1 agonist, distinguishing it from other non-ergoline dopamine agonists like ropinirole (B1195838) and pramipexole, which lack significant D1 activity.[9][10] Its functional profile also includes agonistic activity at 5-HT1A receptors and antagonistic activity at α2B adrenergic receptors.[3][7][8] The functional potencies are summarized in Table 2.
| Table 2: Rotigotine Functional Potency (pEC50) | |
| Receptor Subtype | pEC50 |
| D3 | 9.7[9] |
| D2 | 8.6 - 9.4[9] |
| D1 | 9.0[9] |
Core Mechanism of Action in Parkinson's Disease
The therapeutic efficacy of rotigotine in PD stems from its ability to stimulate dopamine receptors in the dopamine-depleted striatum. By acting on both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families, rotigotine helps to normalize the function of the basal ganglia motor circuit.
D2-Like Receptor Signaling Pathway
The primary motor benefits of dopamine agonists are largely attributed to the activation of D2 receptors. D2-like receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o). Upon activation by rotigotine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of Protein Kinase A (PKA) and subsequently alters the phosphorylation state and activity of various downstream effector proteins, including ion channels and transcription factors, ultimately leading to an inhibitory effect on the neuron.
Caption: Rotigotine-activated D2-like receptor signaling cascade.
D1-Like Receptor Signaling Pathway
Unlike many other dopamine agonists, rotigotine also potently activates D1 receptors.[9][10] D1-like receptors couple to stimulatory G proteins (Gs/olf). Activation by rotigotine stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP activates PKA, which then phosphorylates downstream targets such as the protein phosphatase-1 inhibitor DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa). This signaling cascade ultimately enhances the excitability of striatal neurons in the "direct pathway" of the motor loop, contributing to the improvement of motor function.
Caption: Rotigotine-activated D1-like receptor signaling cascade.
Key Experimental Methodologies
The characterization of rotigotine's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. The following sections detail the protocols for two fundamental methods used in its pharmacological profiling.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity (Ki) of a drug for a specific receptor.[11][12][13] The principle involves competition between a radiolabeled ligand (with known affinity) and an unlabeled test compound (rotigotine) for binding to the target receptor.
Experimental Protocol
-
Membrane Preparation:
-
Cells (e.g., CHO or HEK293) stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3) are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed, resuspended in a suitable buffer, and the protein concentration is determined using a standard method like the BCA assay.[14] The membranes are then stored at -80°C until use.
-
-
Competition Binding Assay:
-
Assays are performed in 96-well plates in a final volume of 250 µL.[14]
-
To each well, add:
-
150 µL of the membrane preparation (containing a specific amount of protein, e.g., 5-20 µg).
-
50 µL of rotigotine at various concentrations (typically a serial dilution).
-
50 µL of a specific radioligand at a fixed concentration (e.g., [3H]SCH23390 for D1, [3H]raclopride for D2, or [3H]spiperone for D3).[9]
-
-
Total Binding wells contain membranes and radioligand only.
-
Non-specific Binding wells contain membranes, radioligand, and a high concentration of a known unlabeled antagonist to saturate the receptors.
-
-
Incubation and Filtration:
-
The plates are incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[14]
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), separating the bound radioligand from the unbound.[14]
-
The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Data Acquisition and Analysis:
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Specific Binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of rotigotine. A sigmoidal competition curve is generated.
-
The IC50 value (the concentration of rotigotine that inhibits 50% of the specific binding of the radioligand) is determined from the curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Experimental workflow for a radioligand binding assay.
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the concentration of endogenous neurotransmitters, like dopamine, in the extracellular fluid of specific brain regions in freely moving animals.[15][16][17] This method can be used to assess how a drug like rotigotine affects dopamine release and metabolism in real-time.
Experimental Protocol
-
Surgical Implantation:
-
An adult male rat (e.g., Sprague-Dawley) is anesthetized.
-
Using a stereotaxic apparatus, a guide cannula is surgically implanted, targeting a specific brain region, such as the striatum.[18] The cannula is secured to the skull with dental cement.
-
The animal is allowed to recover from surgery for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe (with a semipermeable membrane of a specific molecular weight cutoff) is inserted through the guide cannula into the target brain region.[18]
-
The probe is connected to a microinfusion pump and perfused with an artificial cerebrospinal fluid (aCSF) solution at a low, constant flow rate (e.g., 1-2 µL/min).[16][18]
-
Neurotransmitters in the extracellular space diffuse across the probe's membrane into the aCSF, following the concentration gradient.
-
-
Sample Collection and Analysis:
-
The outflow from the probe (the dialysate) is collected at regular intervals (e.g., every 20 minutes) into vials, often held in a refrigerated fraction collector.[18]
-
A stable baseline of dopamine levels is established by collecting several samples before drug administration.
-
Rotigotine (or vehicle) is administered (e.g., subcutaneously to mimic transdermal delivery).
-
Dialysate collection continues for several hours post-administration to monitor changes in dopamine concentration.
-
The concentration of dopamine in each dialysate sample is quantified using a highly sensitive analytical method, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
-
Data Analysis:
-
Dopamine concentrations are typically expressed as a percentage of the average baseline concentration for each animal.
-
The data are plotted over time to visualize the effect of rotigotine on extracellular dopamine levels.
-
Statistical analysis is performed to determine the significance of the observed changes compared to the vehicle-treated control group.
-
Caption: Experimental workflow for an in vivo microdialysis study.
Conclusion
The core mechanism of action of rotigotine hydrochloride in Parkinson's disease is that of a broad-spectrum dopamine receptor agonist. It effectively stimulates D1-like and D2-like receptors within the basal ganglia, compensating for the endogenous dopamine deficit. Its high potency at D1, D2, and D3 receptors allows for a comprehensive dopaminergic stimulation that helps to rebalance (B12800153) the disrupted motor circuitry. Furthermore, its formulation as a transdermal patch provides continuous and stable drug delivery, a key feature that may help mitigate the motor complications associated with the pulsatile stimulation of oral dopamine therapies. The unique pharmacological profile of rotigotine, combining D1 and D2 receptor agonism, makes it a valuable agent in the management of Parkinson's disease.
References
- 1. What is the mechanism of Rotigotine? [synapse.patsnap.com]
- 2. Frontiers | Evidence That Substantia Nigra Pars Compacta Dopaminergic Neurons Are Selectively Vulnerable to Oxidative Stress Because They Are Highly Metabolically Active [frontiersin.org]
- 3. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Rotigotine transdermal system: a short review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scite.ai [scite.ai]
- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Dopamine Receptor Binding Affinity Profile of Rotigotine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dopamine (B1211576) receptor binding affinity profile of rotigotine (B252) hydrochloride, a non-ergoline dopamine agonist. The document is intended for researchers, scientists, and professionals in drug development seeking detailed information on the pharmacological characteristics of this compound.
Introduction to Rotigotine
Rotigotine is a dopamine agonist used in the treatment of Parkinson's disease and Restless Legs Syndrome.[1] Its therapeutic effects are primarily attributed to its interaction with dopamine receptors in the brain, mimicking the action of endogenous dopamine.[1] Understanding the specific binding affinities and functional activity of rotigotine at each dopamine receptor subtype is crucial for elucidating its mechanism of action and for the development of novel dopaminergic therapies. This guide summarizes the quantitative binding data, details the experimental protocols used for these determinations, and visualizes the relevant signaling pathways and experimental workflows.
Dopamine Receptor Binding Affinity Profile
The binding affinity of rotigotine hydrochloride for the five human dopamine receptor subtypes (D1, D2, D3, D4, and D5) has been characterized through in vitro radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the presence of a radiolabeled ligand. A lower Ki value indicates a higher binding affinity.
Rotigotine exhibits a distinct binding profile, with a notably high affinity for the D3 receptor.[2][3] The compound also demonstrates significant affinity for D2, D4, and D5 receptors, and a lower, yet still relevant, affinity for the D1 receptor.[2][3]
Data Presentation: Quantitative Binding Affinity of Rotigotine
The following table summarizes the Ki values for rotigotine at human dopamine receptors as reported in the scientific literature.
| Receptor Subtype | Rotigotine Ki (nM) |
| D1 | 83[3] |
| D2 | 13.5[3] |
| D3 | 0.71[3] |
| D4 | 3.9 (D4.2), 5.9 (D4.7), 15 (D4.4)[3] |
| D5 | 5.4[3] |
Note: Variations in Ki values can be observed between different studies due to slight differences in experimental conditions.
Functional Activity at Dopamine Receptors
Beyond binding affinity, the functional activity of rotigotine determines its pharmacological effect. In functional assays, rotigotine has been demonstrated to be a full agonist at dopamine D1, D2, and D3 receptors, with a lower potency at D4 and D5 receptors.[4][5] This means that upon binding, rotigotine activates these receptors to elicit a cellular response similar to that of the endogenous ligand, dopamine. The rank order of potency in functional assays has been reported as D3 > D2L > D1=D5 > D4.4.[3]
Experimental Protocols: Radioligand Displacement Assay
The determination of rotigotine's binding affinity is typically achieved through competitive radioligand binding assays.[6] This technique measures the ability of an unlabeled compound (rotigotine) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.
General Methodology
A representative protocol for a competitive radioligand binding assay to determine the Ki of rotigotine for a specific dopamine receptor subtype is outlined below.
4.1.1. Membrane Preparation
-
Source: Membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human recombinant dopamine receptor subtype of interest (D1, D2, D3, D4, or D5) or from brain tissue known to be rich in these receptors (e.g., striatum).[7]
-
Homogenization: Cells or tissues are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[7]
-
Centrifugation: The homogenate undergoes a series of centrifugations to isolate the membrane fraction. A low-speed spin removes large debris, followed by a high-speed spin to pellet the membranes.[8]
-
Washing and Storage: The membrane pellet is washed with fresh buffer and then resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) before being stored in aliquots at -80°C.[8]
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[8]
4.1.2. Radioligands
The choice of radioligand is critical and depends on the receptor subtype being investigated. Commonly used radioligands for dopamine receptor binding assays include:
Alternatively, [³H]rotigotine itself can be used as the radioligand to label all dopamine receptor subtypes.[4][9]
4.1.3. Binding Assay Protocol
-
Incubation Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled rotigotine.[8]
-
Total and Non-specific Binding:
-
Total Binding: Wells containing only the membrane preparation and the radioligand.
-
Non-specific Binding: Wells containing the membrane preparation, the radioligand, and a high concentration of a standard non-labeled antagonist (e.g., haloperidol (B65202) or sulpiride (B1682569) for D2/D3) to saturate all specific binding sites.[7]
-
-
Incubation: The plates are incubated for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.[8]
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter. This step separates the receptor-bound radioligand from the free radioligand.[7][8]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[8]
-
Radioactivity Measurement: The filters are dried, and the amount of radioactivity trapped on each filter is quantified using a liquid scintillation counter.[7]
4.1.4. Data Analysis
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of rotigotine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Dopamine Receptor Signaling Pathways
Rotigotine's function as a dopamine agonist is mediated through its activation of intracellular signaling cascades. Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).
D1-like Receptor Signaling
D1-like receptors are coupled to the stimulatory G protein, Gs (or Golf in the striatum).[10][11] Activation of these receptors by an agonist like rotigotine initiates the following cascade:
-
Gs Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gs protein.
-
Adenylyl Cyclase Activation: The activated Gsα subunit stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[11]
-
PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[11]
-
Downstream Effects: PKA then phosphorylates various downstream target proteins, such as DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa), which in turn inhibits protein phosphatase 1 (PP1).[10][12] This cascade of events ultimately modulates neuronal excitability and gene expression.
D1-like Receptor Signaling Pathway Diagram
Caption: Agonist-induced D1-like receptor signaling cascade.
D2-like Receptor Signaling
D2-like receptors are coupled to the inhibitory G protein, Gi/o.[13] Their activation by rotigotine leads to an opposing effect on the adenylyl cyclase pathway:
-
Gi Activation: The agonist-bound receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gi protein.
-
Adenylyl Cyclase Inhibition: The activated Giα subunit inhibits the activity of adenylyl cyclase.[14][15]
-
cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of cAMP.
-
Reduced PKA Activity: The reduction in cAMP levels results in decreased PKA activity.
-
Downstream Effects: The βγ subunits of the Gi/o protein can also dissociate upon receptor activation and modulate the activity of other effectors, such as ion channels.
D2-like Receptor Signaling Pathway Diagram
Caption: Agonist-induced D2-like receptor signaling cascade.
Conclusion
This compound possesses a broad-spectrum dopamine receptor binding profile with high affinity, particularly for the D3 subtype. Its functional agonism at both D1-like and D2-like receptors contributes to its therapeutic efficacy. The data and methodologies presented in this guide provide a detailed foundation for researchers and drug development professionals working with this compound and in the broader field of dopamine receptor pharmacology. The visualization of the experimental workflow and signaling pathways offers a clear conceptual framework for understanding the molecular interactions of rotigotine.
References
- 1. What is the mechanism of Rotigotine? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. D2-like Dopamine and β-Adrenergic Receptors Form a Signalling Complex that Integrates Gs- and Gi-Mediated Regulation of Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selection of alternative G-mediated signaling pathways at the dopamine D2 receptor by protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The critical balance between dopamine D2 receptor and RGS for the sensitive detection of a transient decay in dopamine signal | PLOS Computational Biology [journals.plos.org]
An In-Depth Technical Guide to the Pharmacological Properties of Rotigotine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rotigotine (B252) hydrochloride is a non-ergoline dopamine (B1211576) agonist with a unique pharmacological profile, acting on a broad spectrum of dopamine receptors as well as select serotonin (B10506) and adrenergic receptors. Formulated for transdermal delivery, it provides continuous and stable plasma concentrations, a key feature in the management of dopaminergic system disorders. This technical guide provides a comprehensive overview of the pharmacological properties of Rotigotine hydrochloride, including its mechanism of action, receptor binding affinity and functional activity, and pharmacokinetic profile. Detailed experimental protocols for key in vitro assays are also presented to aid in the understanding and replication of pivotal studies. Visual representations of its primary signaling pathways and a typical experimental workflow for its pharmacological characterization are included to facilitate a deeper understanding of its properties and evaluation process.
Mechanism of Action
This compound exerts its therapeutic effects primarily through its activity as a dopamine receptor agonist. It displays a broad affinity for all five dopamine receptor subtypes (D1-D5), with a notable preference for the D3 receptor.[1][2] Its mechanism of action in Parkinson's Disease (PD) is thought to involve the stimulation of dopamine receptors in the caudate-putamen region of the brain, thereby compensating for the loss of endogenous dopamine.[3] In Restless Legs Syndrome (RLS), the precise mechanism is not fully elucidated but is also believed to be related to its dopamine receptor agonism.[3]
Beyond its dopaminergic activity, Rotigotine also demonstrates antagonistic effects at α2B-adrenergic receptors and agonistic effects at serotonin 5-HT1A receptors.[1][2] It does not, however, exhibit activity at 5-HT2B receptors.[3] This multifaceted receptor interaction profile may contribute to its overall clinical efficacy.
Receptor Binding and Functional Activity
The interaction of Rotigotine with various neurotransmitter receptors has been extensively characterized through in vitro studies. The following tables summarize its binding affinities (Ki) and functional potencies (pEC50) at key human receptors.
Receptor Binding Affinity
The binding profile of this compound has been determined using standard radioligand binding assays.
| Receptor Subtype | Ki (nM) |
| Dopamine Receptors | |
| D3 | 0.71[1][2] |
| D2 | 13.5[1][2] |
| D1 | 83[1][2] |
| D4.2 | 3.9[1][2] |
| D4.4 | 15[1][2] |
| D4.7 | 5.9[1][2] |
| D5 | 5.4[1][2] |
| Serotonin Receptors | |
| 5-HT1A | 30[1][2] |
| Adrenergic Receptors | |
| α2B | 27[1][2] |
Table 1: In vitro receptor binding affinities (Ki) of this compound for human receptors.
Functional Activity
Functional assays, such as reporter gene assays, have been employed to determine the functional consequences of Rotigotine binding to its target receptors.
| Receptor Subtype | Functional Activity | pEC50 |
| Dopamine Receptors | ||
| D1 | Full Agonist | 9.0[4][5] |
| D2 | Full Agonist | 9.4 - 8.6[4][5] |
| D3 | Full Agonist | 9.7[4][5] |
| D4 | Agonist | - |
| D5 | Full Agonist | - |
| Serotonin Receptors | ||
| 5-HT1A | Agonist | - |
| Adrenergic Receptors | ||
| α2B | Antagonist | - |
Table 2: Functional activity and potency (pEC50) of this compound at various human receptors.
Experimental Protocols
Radioligand Binding Assays
The determination of Rotigotine's binding affinity (Ki values) for various receptors is typically conducted using competitive radioligand binding assays.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the human receptor of interest (e.g., CHO or HEK293 cells).
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 120 mM NaCl and 5 mM KCl, is used.
-
Incubation: A mixture containing the cell membranes, a specific radioligand (e.g., [3H]-Spiperone for D2/D3 receptors, [3H]-SCH23390 for D1/D5 receptors), and varying concentrations of this compound is incubated. Incubation is typically carried out at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of Rotigotine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assays (Reporter Gene Assay)
The functional activity of Rotigotine (agonist or antagonist properties and potency) is often assessed using reporter gene assays in recombinant cell lines.
General Protocol:
-
Cell Culture: A cell line (e.g., HEK293) co-transfected with the gene for the human receptor of interest and a reporter gene construct (e.g., luciferase or β-galactosidase under the control of a response element like CRE) is used.
-
Compound Treatment: Cells are treated with varying concentrations of this compound.
-
Incubation: The cells are incubated for a specific period (e.g., 4-6 hours) to allow for receptor activation and subsequent reporter gene expression.
-
Cell Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The concentration of Rotigotine that produces 50% of the maximal response (EC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathways affected by Rotigotine and a typical experimental workflow for its pharmacological characterization.
Caption: Primary signaling pathways of D1-like and D2-like dopamine receptors activated by Rotigotine.
Caption: A generalized experimental workflow for the pharmacological profiling of a drug candidate.
Pharmacokinetics
Rotigotine is formulated as a transdermal patch that provides continuous drug delivery over a 24-hour period, resulting in stable plasma concentrations. The absolute bioavailability from the transdermal system is approximately 37%.[3] Steady-state plasma concentrations are typically achieved within one to two days of daily application.[3] The pharmacokinetics of Rotigotine are dose-proportional.[3] The elimination half-life of unconjugated Rotigotine is approximately 5-7 hours.
Pharmacokinetics in Parkinson's Disease Patients
| Dose (mg/24h) | Cmax,ss (ng/mL) | Tmax,ss (h) | AUC0-24h,ss (ng·h/mL) |
| 8 | 1.35 | 16 (median) | 19.62 |
| 8 | 1.13 | - | 17.75 |
| 8 | 1.38 | - | - |
| 16 | - | - | - |
| 24 | 4.34 | - | - |
Table 3: Steady-state pharmacokinetic parameters of unconjugated Rotigotine in patients with Parkinson's Disease.[6]
Pharmacokinetics in Restless Legs Syndrome Patients
Pharmacokinetic parameters in patients with RLS are generally similar to those observed in healthy subjects and patients with Parkinson's Disease.[3] The transdermal patch provides stable plasma concentrations over the 24-hour dosing interval.
| Dose (mg/24h) | Apparent Total Body Clearance (CL/f; L/h) | Volume of Distribution at Steady State (Vss/f; L) |
| 0.5 | 676.86 | 5403.16 |
| 1 | 671.72 | 6220.79 |
| 2 | 937.56 | 7114.01 |
| 3 | 1088.77 | 6037.92 |
Table 4: Key pharmacokinetic properties of unconjugated Rotigotine in adolescent patients with moderate-to-severe idiopathic RLS.[7]
Conclusion
This compound is a non-ergoline dopamine agonist with a distinctive and broad pharmacological profile. Its high affinity and functional agonism at D1, D2, and particularly D3 dopamine receptors, coupled with its activity at serotonergic and adrenergic receptors, underlie its therapeutic utility in Parkinson's Disease and Restless Legs Syndrome. The transdermal delivery system ensures continuous and stable drug exposure, which is advantageous for managing chronic neurological conditions. The comprehensive data on its receptor binding, functional activity, and pharmacokinetics, supported by detailed experimental methodologies, provide a solid foundation for further research and clinical application of this compound. The visual representations of its signaling pathways and experimental characterization workflow offer valuable tools for researchers and drug development professionals in understanding and evaluating the multifaceted nature of Rotigotine's pharmacology.
References
- 1. An update on pharmacological, pharmacokinetic properties and drug-drug interactions of rotigotine transdermal system in Parkinson's disease and restless legs syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rotigotine transdermal patch for the treatment of Parkinson's disease and restless legs syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rotigotine transdermal system: a short review - PMC [pmc.ncbi.nlm.nih.gov]
Rotigotine Hydrochloride: A Comprehensive Analysis of D1, D2, and D3 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotigotine (B252) hydrochloride is a non-ergoline dopamine (B1211576) agonist utilized in the management of Parkinson's disease and Restless Legs Syndrome.[1] Its therapeutic efficacy is intrinsically linked to its interaction with dopamine receptors in the brain.[1] This technical guide provides an in-depth analysis of the binding affinity and functional potency of rotigotine at dopamine D1, D2, and D3 receptors, offering a valuable resource for researchers and professionals in the field of drug development.
Rotigotine is characterized as a specific dopamine receptor agonist with a notable preference for the D3 receptor over the D2 and D1 receptors.[2][3] However, it is a potent agonist at all three of these receptor subtypes.[4][5][6] This broad-spectrum agonist activity at D1, D2, and D3 receptors distinguishes it from other dopamine agonists like ropinirole (B1195838) and pramipexole, which lack significant activity at the D1 receptor.[4][5]
Quantitative Receptor Binding and Functional Potency
The following tables summarize the quantitative data on rotigotine's binding affinities (Ki) and functional potencies (EC50/pEC50) at human dopamine D1, D2, and D3 receptors, as determined by various in vitro studies.
Table 1: Rotigotine Binding Affinities (Ki) at Dopamine Receptors
| Receptor Subtype | Ki (nM) | Reference |
| D1 | 83 | [2][3] |
| D2 | 13.5 | [2][3] |
| D3 | 0.71 | [2][3] |
Table 2: Rotigotine Functional Potency (pEC50) at Dopamine Receptors
| Receptor Subtype | pEC50 | Reference |
| D1 | 9.0 | [5] |
| D2 | 9.4 - 8.6 | [5] |
| D3 | 9.7 | [5] |
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to characterize the pharmacological profile of compounds at specific receptor subtypes.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to determine the affinity of a drug for a receptor. These assays involve the use of a radiolabeled ligand (a molecule that binds to the receptor) and measuring the ability of the unlabeled drug (rotigotine) to displace the radioligand from the receptor.
The general workflow for a competitive radioligand binding assay is as follows:
Functional Assays
Functional assays are employed to determine the potency of a drug in eliciting a cellular response following receptor activation. For dopamine receptors, these assays often measure changes in the levels of intracellular second messengers, such as cyclic AMP (cAMP), or utilize reporter gene systems.
A common method involves the use of reporter-gene assays in cell lines expressing the dopamine receptor of interest.
Dopamine Receptor Signaling Pathways
Rotigotine's agonist activity at D1, D2, and D3 receptors initiates distinct intracellular signaling cascades.
-
D1-like Receptors (D1 and D5): These receptors are typically coupled to the Gs alpha subunit of the G protein (Gs). Activation of D1-like receptors by an agonist like rotigotine leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
D2-like Receptors (D2, D3, and D4): These receptors are coupled to the Gi alpha subunit of the G protein (Gi). Agonist binding to D2-like receptors inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[5]
The following diagram illustrates the canonical signaling pathways for D1-like and D2-like dopamine receptors.
Conclusion
Rotigotine hydrochloride demonstrates a unique pharmacological profile as a potent agonist at dopamine D1, D2, and D3 receptors, with the highest affinity for the D3 subtype.[2][3] This comprehensive activity spectrum differentiates it from more selective D2/D3 agonists. The data and methodologies presented in this guide provide a foundational understanding for researchers and clinicians working with this compound, facilitating further investigation into its therapeutic mechanisms and potential applications.
References
- 1. What is the mechanism of Rotigotine? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Synthesis of Enantiomerically Pure Rotigotine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotigotine (B252) is a non-ergoline dopamine (B1211576) agonist primarily used in the management of Parkinson's disease and restless legs syndrome. The therapeutic efficacy of Rotigotine is attributed to the (S)-enantiomer, which possesses a higher affinity for dopamine D2 and D3 receptors. Consequently, the development of robust and efficient stereoselective synthetic routes to obtain enantiomerically pure (S)-Rotigotine hydrochloride is of paramount importance in the pharmaceutical industry. This technical guide provides a comprehensive overview of the principal synthetic pathways for producing enantiomerically pure Rotigotine hydrochloride, with a focus on chemoenzymatic methods, asymmetric catalysis, and classical resolution techniques. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate a deeper understanding and practical application of these methodologies.
Core Synthetic Strategies
The synthesis of enantiomerically pure this compound hinges on the stereoselective formation of the chiral amine intermediate, (S)-2-aminotetralin, or its derivatives. Three primary strategies have emerged as effective approaches to achieve this:
-
Chemoenzymatic Synthesis: This modern approach utilizes enzymes, specifically imine reductases (IREDs), to catalyze the asymmetric reduction of a prochiral imine, yielding the desired (S)-amine intermediate with high enantioselectivity.
-
Asymmetric Catalysis: This strategy employs a chiral catalyst, such as a chiral phosphoric acid, to direct the stereochemical outcome of a key reaction, typically a reductive amination, to produce the enantiomerically enriched amine.
-
Classical Resolution: This traditional method involves the synthesis of a racemic mixture of a key intermediate, which is then separated into its constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent.
The following sections will delve into the specifics of each of these pathways, providing detailed experimental procedures and comparative data.
Overall Synthesis Workflow
The general synthetic approach to this compound, regardless of the method used to establish chirality, involves the formation of the key aminotetralin core, followed by N-alkylation and O-demethylation, and finally, conversion to the hydrochloride salt.
Caption: Overall workflow for the synthesis of (S)-Rotigotine hydrochloride.
Pathway 1: Chemoenzymatic Synthesis via Imine Reductase (IRED)
This pathway utilizes an engineered imine reductase to achieve high enantioselectivity in the key reductive amination step. The use of biocatalysts offers mild reaction conditions and high specificity.[1][2][3][4][5]
Experimental Protocol:
Step 1: IRED-Catalyzed Reductive Amination of 5-Methoxy-2-tetralone [3]
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 8.0).
-
Add D-glucose (1.5 equivalents) and NADP⁺ (0.02 equivalents) to the buffer.
-
Introduce the engineered (S)-selective imine reductase (e.g., pIR-221, a variant of IR-36-M5 such as F260W/M147Y) and glucose dehydrogenase (GDH) for cofactor regeneration.[2][3][4]
-
Add 5-methoxy-2-tetralone (1 equivalent) to the mixture.
-
Add n-propylamine (2-10 equivalents) to initiate the reaction.
-
Reaction Execution: Seal the vessel and incubate at a controlled temperature (e.g., 30°C) with agitation for 24-48 hours. Monitor the reaction progress via HPLC or GC.
-
Work-up and Purification: Upon completion, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, (S)-2-N-propylamino-5-methoxytetralin, is purified by column chromatography.
Step 2: N-Alkylation of (S)-2-N-propylamino-5-methoxytetralin [6]
-
Dissolve the purified (S)-2-N-propylamino-5-methoxytetralin in a suitable solvent such as toluene.
-
Add 2-thienylacetic acid and a reducing agent complex (e.g., sodium borohydride) to the solution.[7]
-
Heat the reaction mixture (e.g., 80-90°C) and monitor for completion.[7]
-
After cooling, perform an aqueous work-up and extract the product, (S)-2-[N-propyl-N-[2-(2-thienyl)ethyl]amino]-5-methoxy-1,2,3,4-tetrahydronaphthalene, with an organic solvent.
-
Purify the product by column chromatography.
Step 3: O-Demethylation [8][9][10][11]
-
Dissolve the N-alkylated intermediate in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78°C).
-
Slowly add a solution of boron tribromide (BBr₃) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with methanol (B129727) and then water.
-
Neutralize the mixture and extract the Rotigotine free base with an organic solvent.
-
Purify the product by crystallization or chromatography.
Step 4: Formation of this compound [7][12][13]
-
Dissolve the purified Rotigotine free base in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).
-
Add a solution of hydrochloric acid (e.g., in ethanol or isopropanol) dropwise until precipitation is complete.
-
Stir the mixture and then collect the solid by filtration.
-
Wash the solid with a cold solvent and dry under vacuum to yield (S)-Rotigotine hydrochloride.
Quantitative Data:
| Step | Product | Yield | Enantiomeric Excess (ee) | Reference(s) |
| Reductive Amination (IRED) | (S)-2-N-propylamino-5-methoxytetralin | 78% | 92% | [3] |
| Overall (Chemoenzymatic) | (S)-Rotigotine | 63% | 92% | [5] |
Pathway 2: Asymmetric Synthesis via Chiral Phosphoric Acid Catalysis
This pathway employs a chiral Brønsted acid, specifically a chiral phosphoric acid, to catalyze the asymmetric reductive amination of 5-methoxy-2-tetralone.[14]
Caption: Asymmetric synthesis of the chiral amine intermediate.
Experimental Protocol:
Step 1: Chiral Phosphoric Acid-Catalyzed Asymmetric Reductive Amination [14]
-
To a solution of 5-methoxy-2-tetralone in a suitable solvent (e.g., toluene), add n-propylamine.
-
Add a Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) as the reducing agent.
-
Add a catalytic amount of a chiral phosphoric acid (e.g., a BINOL-derived phosphoric acid).
-
Stir the reaction mixture at a controlled temperature until the starting material is consumed.
-
Quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the resulting (S)-2-N-propylamino-5-methoxytetralin by column chromatography.
-
The subsequent steps of N-alkylation, O-demethylation, and salt formation follow the procedures outlined in Pathway 1.
Quantitative Data:
| Step | Product | Yield | Enantiomeric Excess (ee) | Reference(s) |
| Asymmetric Reductive Amination | (S)-2-N-propylamino-5-methoxytetralin | >32% (overall) | High (not specified) | [14] |
Pathway 3: Classical Resolution of Racemic Intermediate
This traditional approach involves the synthesis of a racemic mixture of the key amine intermediate, followed by separation of the enantiomers using a chiral resolving agent.[5][15][16][17][18]
Experimental Protocol:
Step 1: Synthesis of Racemic 2-N-Propylamino-5-methoxytetralin [19]
-
Perform a reductive amination of 5-methoxy-2-tetralone with n-propylamine using a standard reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation).
-
After reaction completion, work-up and purify the racemic product.
Step 2: Chiral Resolution [15][20]
-
Dissolve the racemic 2-N-propylamino-5-methoxytetralin in a suitable solvent (e.g., ethanol or methanol).
-
Add a solution of the chiral resolving agent, such as (-)-dibenzoyl-L-tartaric acid, to the racemic mixture.
-
Heat the solution to dissolve the components completely and then allow it to cool slowly to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
Liberate the free amine from the purified diastereomeric salt by treatment with a base (e.g., sodium hydroxide (B78521) solution).
-
Extract the enantiomerically pure (S)-2-N-propylamino-5-methoxytetralin with an organic solvent.
-
The subsequent steps of N-alkylation, O-demethylation, and salt formation are carried out as described in Pathway 1.
Quantitative Data:
| Step | Product | Yield | Diastereomeric/Enantiomeric Purity | Reference(s) |
| Chiral Resolution | (S)-2-N-propylamino-5-methoxytetralin | - | >99% | [15] |
Conclusion
The synthesis of enantiomerically pure this compound can be successfully achieved through several distinct pathways. The chemoenzymatic approach offers high enantioselectivity under mild conditions and represents a green and sustainable option. Asymmetric catalysis with chiral phosphoric acids provides a direct route to the chiral intermediate, avoiding the need for resolution. Classical resolution, while a more traditional method, remains a viable and effective strategy. The choice of the optimal synthetic route will depend on various factors, including scalability, cost of reagents and catalysts, and desired purity levels. This guide provides the foundational knowledge and detailed protocols to enable researchers and drug development professionals to make informed decisions and effectively implement the synthesis of this important therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2010073124A2 - Processes for preparing highly pure rotigotine or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
- 7. US20110230541A1 - Process for the preparation of rotigotine - Google Patents [patents.google.com]
- 8. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 10. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 11. Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers [commonorganicchemistry.com]
- 12. EP2170323A2 - Crystalline rotigotine base and preparation process therefor - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. CN104130238A - Preparation method of rotigotine - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Synthesis of (-)-5-hydroxy-2-(N-propylamino)tetralin | Semantic Scholar [semanticscholar.org]
- 20. CN102143937B - Process for the preparation of optically active (s)-(-)-2-(n-propylamino)-5-methoxytetraline and (s)-(-)-2-(n-propylamino)-5-hydroxytetraline compounds - Google Patents [patents.google.com]
Rotigotine Hydrochloride and Alpha-Synuclein Aggregation: A Technical Guide to a Potential Indirect Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of the potential effects of rotigotine (B252) hydrochloride on the aggregation of alpha-synuclein (B15492655), a key pathological hallmark of Parkinson's disease and other synucleinopathies. This document is intended for researchers, scientists, and professionals in the field of drug development.
Disclaimer: There is currently no direct, published experimental evidence demonstrating that rotigotine hydrochloride inhibits or modulates the aggregation of alpha-synuclein in vitro or in vivo. The following guide synthesizes information on the known mechanisms of alpha-synuclein aggregation and clearance, the pharmacological action of rotigotine, and data from related D2/D3 dopamine (B1211576) agonists to propose a scientifically-grounded, hypothetical mechanism of action.
Introduction: The Challenge of Alpha-Synuclein Aggregation in Neurodegeneration
Alpha-synuclein is a presynaptic neuronal protein that, under pathological conditions, misfolds and aggregates into soluble oligomers and insoluble fibrils. These aggregates are the primary components of Lewy bodies and Lewy neurites, the characteristic pathological inclusions in Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy. The accumulation of these alpha-synuclein aggregates is believed to be a central driver of neuronal dysfunction and death. Consequently, therapeutic strategies aimed at reducing alpha-synuclein aggregation are of significant interest.
Rotigotine is a non-ergoline dopamine agonist that is clinically approved for the treatment of Parkinson's disease and restless legs syndrome.[1] It has a high affinity for D3, D2, and D1 dopamine receptors. While its primary therapeutic effect in Parkinson's disease is attributed to the stimulation of dopamine receptors to compensate for the loss of dopaminergic neurons, its potential effects on the underlying pathology of alpha-synuclein aggregation have not been directly elucidated.
The Alpha-Synuclein Aggregation and Clearance Cascade
The aggregation of alpha-synuclein is a complex process that begins with the misfolding of the monomeric protein. These misfolded monomers can then self-assemble into small, soluble oligomers, which are considered to be the most neurotoxic species. Over time, these oligomers can further assemble into larger, insoluble fibrils that deposit in Lewy bodies.
The cell has two primary mechanisms for clearing misfolded and aggregated proteins like alpha-synuclein:
-
The Ubiquitin-Proteasome System (UPS): This system is primarily responsible for the degradation of soluble, monomeric, and small oligomeric forms of alpha-synuclein.
-
The Autophagy-Lysosome Pathway: This pathway, particularly macroautophagy and chaperone-mediated autophagy, is crucial for the clearance of larger alpha-synuclein oligomers and aggregates.
Dysfunction in either of these clearance pathways can lead to the accumulation of toxic alpha-synuclein species.
Evidence from a Related Dopamine Agonist: Pramipexole (B1678040)
While direct data on rotigotine is lacking, studies on pramipexole, another D2/D3 dopamine agonist, provide valuable insights into a potential mechanism of action.
Quantitative Data on the Effects of Pramipexole
The following tables summarize the quantitative findings from studies on pramipexole's effects on alpha-synuclein. It is important to note that these results are for pramipexole and not rotigotine, but they offer a basis for a hypothesized similar action due to their related pharmacological profiles.
| Experimental System | Treatment | Parameter Measured | Result | Reference |
| SH-SY5Y cells | MPP+ (1 mM) | Accumulation of cytosolic alpha-synuclein | Pramipexole (0.1-1 mM) significantly inhibited accumulation | [2] |
| SH-SY5Y cells | Proteasome inhibition | Phosphorylation of alpha-synuclein (Ser-129) | Pramipexole inhibited the increase in phosphorylated alpha-synuclein | [3] |
| Parkinson's disease patients | Pramipexole treatment | Relative expression of alpha-synuclein in serum exosomes | Significantly lower in the effective therapy group compared to the ineffective group | [4] |
Experimental Protocols for Key Cited Experiments
Inhibition of Alpha-Synuclein Accumulation in SH-SY5Y Cells [2]
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.
-
Induction of Alpha-Synuclein Accumulation: Cells are treated with 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin known to induce cellular stress and protein aggregation, at a concentration of 1 mM.
-
Treatment: Cells are co-treated with varying concentrations of pramipexole (e.g., 0.1-1 mM).
-
Cell Fractionation: After the treatment period, cells are harvested and subjected to subcellular fractionation to separate the cytosolic fraction from the organellar fraction.
-
Western Blot Analysis: The amount of alpha-synuclein in the cytosolic fraction is quantified using Western blotting with an antibody specific for alpha-synuclein.
Reduction of Alpha-Synuclein Phosphorylation [3]
-
Cell Culture: SH-SY5Y cells are maintained in standard culture conditions.
-
Inhibition of Proteasomal System: The ubiquitin-proteasome system is inhibited using a specific inhibitor to induce the accumulation of proteins, including phosphorylated alpha-synuclein.
-
Treatment: Cells are treated with pramipexole.
-
Western Blot Analysis: Cell lysates are analyzed by Western blotting using an antibody that specifically recognizes alpha-synuclein phosphorylated at serine-129. The total alpha-synuclein levels are also measured for normalization.
Hypothesized Mechanism of Action for Rotigotine on Alpha-Synuclein Aggregation
Based on its function as a D2/D3 dopamine receptor agonist and the evidence from related compounds, it is hypothesized that rotigotine may indirectly reduce the burden of alpha-synuclein aggregation through the modulation of cellular clearance pathways.
Proposed Signaling Pathways
Dopamine D2 and D3 receptors are known to be positive regulators of autophagy. [5] Activation of the D3 receptor, in particular, has been shown to induce autophagy through an mTOR-independent pathway that involves the activation of AMP-activated protein kinase (AMPK).[6] As autophagy is a critical pathway for the clearance of aggregated alpha-synuclein, its upregulation by rotigotine could lead to a reduction in toxic alpha-synuclein species.
Additionally, there is evidence linking D3 receptor signaling to the ubiquitin-proteasome system. Activation of the D3 receptor may promote the degradation of certain proteins by inhibiting deubiquitinating enzymes.[7] This could potentially enhance the clearance of monomeric and small oligomeric forms of alpha-synuclein.
Visualizing the Hypothesized Pathways
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways through which rotigotine may influence alpha-synuclein clearance.
Conclusion and Future Directions
While the direct impact of this compound on alpha-synuclein aggregation remains to be experimentally validated, a compelling hypothesis emerges from its known pharmacology and the effects of similar dopamine agonists. The potential for rotigotine to indirectly mitigate alpha-synuclein pathology by enhancing cellular clearance mechanisms, such as autophagy and proteasomal degradation, warrants further investigation.
Future research should focus on in vitro and in vivo studies designed to directly test this hypothesis. Key experiments would include:
-
In vitro aggregation assays: Assessing the effect of rotigotine on the kinetics of alpha-synuclein fibrillization using techniques like Thioflavin T fluorescence assays.
-
Cell-based models: Quantifying the levels of soluble and insoluble alpha-synuclein in neuronal cell lines overexpressing alpha-synuclein following treatment with rotigotine.
-
Animal models of synucleinopathy: Evaluating the impact of rotigotine administration on alpha-synuclein pathology, neuronal loss, and behavioral deficits in transgenic mouse models.
Such studies will be crucial to determine if rotigotine, in addition to its symptomatic benefits, possesses disease-modifying properties by targeting the core pathology of alpha-synuclein aggregation.
References
- 1. Rotigotine is safe and efficacious in Atypical Parkinsonism Syndromes induced by both α-synucleinopathy and tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Release and aggregation of cytochrome c and alpha-synuclein are inhibited by the antiparkinsonian drugs, talipexole and pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pramipexole reduces phosphorylation of α-synuclein at serine-129 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of pramipexole treatment on the α-synuclein content in serum exosomes of Parkinson's disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine Receptor Subtypes Differentially Regulate Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DRD3 (dopamine receptor D3) but not DRD2 activates autophagy through MTORC1 inhibition preserving protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D3 receptor inhibits the ubiquitin-specific peptidase 48 to promote NHE3 degradation - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evidence for Rotigotine Hydrochloride in Animal Models of Restless Legs Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Restless Legs Syndrome (RLS), also known as Willis-Ekbom Disease, is a neurological disorder characterized by an irresistible urge to move the legs, typically accompanied by uncomfortable sensations. These symptoms often worsen during periods of rest and in the evening, leading to significant sleep disturbance and a diminished quality of life. The pathophysiology of RLS is not fully understood, but dysfunction in the dopaminergic system and impaired iron homeostasis in the central nervous system are considered key contributing factors. Rotigotine (B252) hydrochloride, a non-ergoline dopamine (B1211576) agonist delivered via a transdermal patch, has emerged as a therapeutic option for RLS. This technical guide provides a comprehensive overview of the preclinical evidence for Rotigotine in established animal models of RLS. We will delve into the detailed methodologies of key experiments, present quantitative data in structured tables for comparative analysis, and visualize the relevant biological pathways and experimental workflows.
Pharmacological Profile of Rotigotine
Rotigotine is a dopamine agonist with a broad affinity for dopamine receptor subtypes. Its continuous delivery via a transdermal patch ensures stable plasma concentrations over a 24-hour period, which is thought to be beneficial in managing the circadian nature of RLS symptoms.
Receptor Binding Affinity
In vitro binding assays have demonstrated Rotigotine's high affinity for a range of dopamine receptors, as well as for some serotonin (B10506) and adrenergic receptors. This multi-receptor profile may contribute to its therapeutic effects.
| Receptor Subtype | Ki (nM) |
| Dopamine D3 | 0.71 |
| Dopamine D2 | 13.5 |
| Dopamine D1 | 83 |
| Dopamine D4.2 | 3.9 |
| Dopamine D4.4 | 15 |
| Dopamine D4.7 | 5.9 |
| Dopamine D5 | 5.4 |
| Serotonin 5-HT1A | 30 |
| Adrenergic α2B | 27 |
| Table 1: In vitro receptor binding affinities (Ki) of Rotigotine for human recombinant receptors. |
Signaling Pathways
Rotigotine primarily exerts its effects by stimulating dopamine receptors, mimicking the action of endogenous dopamine. This activation initiates downstream signaling cascades that are crucial for motor control and sensory processing. The primary signaling pathway involves the Gαi/o-coupled D2 and D3 receptors, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. Its agonist activity at D1 receptors, which are Gαs/olf-coupled, would conversely stimulate adenyllate cyclase and increase cAMP. This complex interplay across different dopamine receptor subtypes likely contributes to the normalization of neuronal activity in the pathways implicated in RLS.
Preclinical Models of Restless Legs Syndrome
Due to the subjective nature of RLS symptoms, animal models aim to replicate key objective features of the disorder, such as periodic limb movements, sleep disturbances, and hyperactivity, often by inducing dopaminergic deficits or iron deficiency.
Genetically Modified Model: Btbd9 Mutant Mouse
Mice with a mutation in the Btbd9 gene, which has been associated with an increased risk of RLS in humans, exhibit some RLS-like phenotypes.
-
Animals: Male wild-type (WT) and Btbd9 mutant (MT) mice were used.
-
Housing: Mice were housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Surgical Implantation: Animals were implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings to monitor sleep and muscle activity.
-
Drug Administration: Rotigotine (1 and 3 mg/kg) or vehicle was administered subcutaneously (s.c.). In some experiments, serum from RLS patients or healthy controls was injected intraperitoneally prior to Rotigotine administration.
-
Data Acquisition: Continuous EEG/EMG recordings were performed to analyze sleep-wake states (wakefulness, NREM sleep, REM sleep) and leg muscle activity during NREM sleep.
-
Statistical Analysis: Two-way ANOVA and Student's t-test were used to compare between groups.[1]
In a study by Muramatsu et al. (2019), Rotigotine demonstrated a significant effect on sleep and muscle activity in Btbd9 mutant mice.[1]
| Treatment Group | Wakefulness (% of Total Time) | NREM Sleep (% of Total Time) | REM Sleep (% of Total Time) | Leg Muscle Activity during NREM Sleep (Normalized) |
| WT + Placebo + Vehicle | 45.8 ± 1.5 | 46.5 ± 1.2 | 7.7 ± 0.5 | 1.00 (Baseline) |
| WT + Placebo + Rotigotine (3 mg/kg) | 55.2 ± 2.1 | 38.9 ± 1.8 | 5.9 ± 0.6 | Not Reported |
| MT + RLS Serum + Vehicle | Not Reported | Not Reported | Not Reported | Increased vs. Healthy Serum |
| MT + RLS Serum + Rotigotine | Not Reported | Not Reported | Not Reported | Decreased vs. Vehicle |
| Table 2: Effects of Rotigotine on sleep parameters in wild-type mice and on leg muscle activity in Btbd9 mutant mice injected with serum from RLS patients. Data are presented as mean ± SEM. p < 0.05 compared to vehicle. Note: Specific quantitative values for all parameters in all experimental groups were not available in a tabular format in the source publication.[1] |
Neurotoxin-Induced Model: 6-Hydroxydopamine (6-OHDA) Lesioned Rat
-
Animals: Adult male Sprague-Dawley rats are typically used.
-
Surgical Procedure: Rats are anesthetized and placed in a stereotaxic frame. A unilateral injection of 6-OHDA is made into the MFB.
-
Behavioral Assessment: Rotational behavior is assessed following the administration of a dopamine agonist. An increase in contralateral rotations (away from the lesioned side) is indicative of dopamine receptor supersensitivity and is a measure of the efficacy of the dopamine agonist.
-
Drug Administration: Rotigotine can be administered via various routes, including intraperitoneal (i.p.) or subcutaneous (s.c.) injection, or through a slow-release formulation.
A study investigating continuous versus pulsatile administration of Rotigotine in 6-OHDA-lesioned rats reported the following rotational behavior.
| Treatment | Administration | Total Contralateral Rotations (over 2 hours) |
| Rotigotine (1 mg/kg) | Pulsatile (i.p., once daily) | Progressive increase with each administration |
| Rotigotine (1 mg/kg) | Continuous (s.c., every 24h) | Increased and reached a plateau after the second administration |
| Table 3: Effect of Rotigotine administration on rotational behavior in 6-OHDA-lesioned rats. Specific numerical data for each time point was not provided in a tabular format in the source publication.[3] |
Iron-Deficiency Model
Given the strong association between iron deficiency and RLS, animal models based on dietary iron restriction have been developed. These models exhibit some RLS-like behaviors, such as altered sleep patterns.
-
Animals: Typically, C57BL/6J mice are used.
-
Diet: After weaning, mice are placed on either an iron-deficient diet (e.g., 2-6 ppm iron) or a control iron-sufficient diet (e.g., ~50 ppm iron).
-
Duration: The diet is maintained for several weeks to induce a state of iron deficiency.
-
Behavioral/Physiological Assessment: Sleep-wake architecture is commonly assessed using EEG/EMG recordings. Locomotor activity can also be monitored.
-
Drug Administration: The effects of dopaminergic agents like Rotigotine can be evaluated following their administration.
While there is evidence that dietary iron deficiency in mice leads to increased wakefulness, particularly before the sleep-predominant period, specific quantitative data on the effects of Rotigotine in this model are not available in the cited literature.[4]
Discussion and Future Directions
The preclinical data available for Rotigotine hydrochloride provide a strong rationale for its use in the treatment of Restless Legs Syndrome. Its pharmacodynamic profile, characterized by a high affinity for D3 and D2 dopamine receptors, aligns with the current understanding of the central role of the dopaminergic system in RLS pathophysiology.
The study in Btbd9 mutant mice provides direct preclinical evidence for the efficacy of Rotigotine in a genetically relevant model of RLS. The observed reduction in leg muscle activity during sleep in these animals following Rotigotine administration is a significant finding.[1] However, the study also highlights the complexity of the interaction between genetic predisposition and other factors, as the RLS-like phenotype was exacerbated by the administration of serum from RLS patients.
The data from the 6-OHDA lesion model, while primarily focused on Parkinson's disease, confirms the potent postsynaptic dopaminergic activity of Rotigotine. The induction of contralateral rotations demonstrates its ability to stimulate dopamine receptors in a dopamine-depleted state, a key mechanism for its therapeutic action in RLS.
A notable gap in the current preclinical literature is the lack of specific, quantitative studies evaluating the effects of Rotigotine in the iron-deficiency model of RLS. Given the strong link between iron status and RLS, such studies would be highly valuable in further elucidating the mechanisms of action of Rotigotine and its potential to address this aspect of the disorder.
Future preclinical research should focus on:
-
Conducting comprehensive dose-response studies of Rotigotine in both the 6-OHDA and iron-deficiency models of RLS, with a focus on quantifying changes in locomotor activity, periodic limb movements, and sleep architecture.
-
Investigating the long-term effects of continuous Rotigotine administration in these models to assess the potential for augmentation, a known complication of long-term dopaminergic therapy.
-
Exploring the contribution of Rotigotine's activity at non-dopaminergic receptors (e.g., 5-HT1A and α2B) to its overall efficacy in RLS models.
References
- 1. Rotigotine suppresses sleep-related muscle activity augmented by injection of dialysis patients’ sera in a mouse model of restless legs syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous versus pulsatile administration of rotigotine in 6-OHDA-lesioned rats: contralateral rotations and abnormal involuntary movements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of dietary iron deprivation on murine circadian sleep architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Rotigotine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotigotine hydrochloride is a non-ergoline dopamine (B1211576) agonist primarily utilized in the management of Parkinson's disease and Restless Legs Syndrome.[1][2] Its therapeutic efficacy is intrinsically linked to its specific molecular architecture and resulting chemical properties, which dictate its interaction with biological targets and its pharmacokinetic profile. This technical guide provides a comprehensive overview of the molecular structure, physicochemical characteristics, and key experimental methodologies related to this compound, intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Molecular Structure and Identification
This compound is the hydrochloride salt of Rotigotine, a chiral molecule with the (S)-configuration being the active enantiomer.
Chemical Name: (6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride[1]
Molecular Formula: C₁₉H₂₆ClNOS[1]
Molecular Weight: 351.9 g/mol [1]
CAS Number: 125572-93-2[1]
Chemical Structure:
Caption: 2D representation of the this compound molecule.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Appearance | White to off-white solid | [2] |
| Melting Point | ~194-196 °C | Data from various chemical suppliers |
| Solubility | Soluble in DMSO (>10 mg/mL), sparingly soluble in water. | [2] |
| logP (Octanol-Water Partition Coefficient) | 4.7 | [2] |
| Optical Rotation | [α]²⁵_D_ = -55.79° (c=1 in methanol) | [2] |
| pKa | Not experimentally determined in publicly available literature. | |
| Stability | Stable under recommended storage conditions, sensitive to light and oxidation. | [2] |
Chemical Properties and Mechanism of Action
Rotigotine is a dopamine agonist with a high affinity for D2 and D3 dopamine receptors. It also exhibits significant affinity for D1, D4, and D5 receptors, as well as for serotonergic 5-HT1A and adrenergic α2B receptors.[3] Its therapeutic effects in Parkinson's disease are attributed to the stimulation of dopamine receptors in the brain, thereby compensating for the loss of dopaminergic neurons.
Signaling Pathway
The binding of Rotigotine to dopamine D2 receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that ultimately modulates neuronal excitability.
Caption: Simplified signaling pathway of Rotigotine at the D2 receptor.
Experimental Protocols
Synthesis of this compound
Several synthetic routes for Rotigotine have been reported. A common approach involves the reductive amination of a tetralone precursor. The following is a generalized workflow.
Caption: General synthetic workflow for this compound.
A detailed experimental protocol is beyond the scope of this guide, but researchers can refer to various patents and publications for specific reaction conditions and purification methods.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is a standard method for determining the purity and assay of this compound.
Methodology:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a gradient or isocratic elution. |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV at approximately 220 nm or 270 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) to prepare the standard and sample solutions.
Receptor Binding Assay
Receptor binding assays are performed to determine the affinity of Rotigotine for its target receptors.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the dopamine receptor of interest (e.g., D2, D3) are prepared from cell cultures or animal tissues.
-
Radioligand: A radiolabeled ligand with known affinity for the receptor (e.g., [³H]-Spiperone for D2/D3 receptors) is used.
-
Incubation: The cell membranes, radioligand, and varying concentrations of this compound are incubated in a suitable buffer.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
References
- 1. This compound | C19H26ClNOS | CID 180335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evidence for the Antidepressant Potential of Rotigotine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotigotine (B252) hydrochloride, a non-ergoline dopamine (B1211576) agonist, is currently approved for the treatment of Parkinson's disease and restless legs syndrome. Beyond its established efficacy in these conditions, a growing body of preclinical evidence suggests a potential role for rotigotine as an antidepressant. This technical guide provides an in-depth overview of the preclinical studies investigating the antidepressant-like effects of rotigotine, with a focus on quantitative data, detailed experimental methodologies, and the underlying neurobiological mechanisms.
Mechanism of Action
Rotigotine exhibits a unique pharmacological profile, acting as an agonist at dopamine D1, D2, and D3 receptors, with a notable affinity for the serotonin (B10506) 5-HT1A receptor.[1][2] This multi-target engagement is believed to underpin its potential antidepressant effects. The dopaminergic system is critically involved in mood regulation, motivation, and reward, while the serotonergic system is a well-established target for many current antidepressant medications. Furthermore, studies have demonstrated that rotigotine can increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule implicated in neuronal plasticity and the pathophysiology of depression.[3]
Preclinical Models of Depression
The antidepressant-like properties of rotigotine have been evaluated in several well-validated animal models of depression. These models aim to mimic certain aspects of the human condition, allowing for the assessment of potential therapeutic agents.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral despair model. In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1 °C) to a depth of 30 cm.
-
Procedure:
-
Pre-test session: On day 1, rats are placed in the cylinder for a 15-minute pre-swim session.
-
Drug Administration: Rotigotine or vehicle is administered at specified doses and time points prior to the test session.
-
Test session: 24 hours after the pre-test session, rats are placed back in the cylinder for a 5-minute test session.
-
Data Analysis: The duration of immobility (time spent floating with only minor movements to keep the head above water) during the 5-minute test session is recorded and analyzed.
-
A study demonstrated that a 5 mg/kg dose of rotigotine significantly enhanced the mobility of rats in the forced swim test, suggesting an antidepressant-like effect.[4]
Learned Helplessness Model
The learned helplessness model is based on the observation that exposure to uncontrollable stress can lead to a subsequent deficit in the ability to learn to escape from an aversive situation. Reversal of this learned helplessness is a hallmark of antidepressant activity.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock.
-
Procedure:
-
Induction of Helplessness: On day 1, rats are exposed to a session of inescapable footshocks.
-
Drug Administration: Rotigotine or vehicle is administered daily for a specified duration (e.g., 5 days).
-
Active Avoidance Testing: Starting on a subsequent day, rats are subjected to daily sessions in the shuttle box where they can learn to avoid or escape a footshock by moving to the other compartment of the box upon presentation of a conditioned stimulus (e.g., a light or tone).
-
Data Analysis: The number of escape failures (failures to cross to the other compartment within a set time after the shock starts) is recorded and analyzed.
-
In a learned helplessness study, rotigotine administered at doses of 0.5, 1, and 5 mg/kg/day for 5 days reversed the active avoidance deficit in helpless rats. This was demonstrated by a significant decrease in the number of escape failures.[4]
Olfactory Bulbectomy (OBX) Model
Bilateral removal of the olfactory bulbs in rodents leads to a range of behavioral and neurochemical changes that resemble those seen in human depression, including hyperactivity in a novel environment. The reversal of this hyperactivity by chronic, but not acute, antidepressant treatment is a key feature of this model's predictive validity.
Experimental Protocol:
-
Animals: Male rats.
-
Surgical Procedure:
-
Animals are anesthetized, and the olfactory bulbs are surgically removed by aspiration.
-
Sham-operated animals undergo the same surgical procedure without the removal of the bulbs.
-
A recovery period of at least two weeks is allowed for the development of the behavioral syndrome.
-
-
Drug Administration: Rotigotine or vehicle is administered for a specified duration (e.g., 14 days).
-
Behavioral Testing (Open Field Test):
-
Animals are placed in a novel, open-field arena.
-
Locomotor activity (e.g., distance traveled, number of line crossings) is recorded for a set period.
-
-
Neurochemical Analysis: Following behavioral testing, brain regions of interest (e.g., raphe nucleus, amygdala) can be dissected for the measurement of neurotransmitter levels (e.g., dopamine, norepinephrine (B1679862), serotonin) using techniques like high-performance liquid chromatography (HPLC).
In an olfactory bulbectomy study, a 14-day treatment with rotigotine (0.3 mg/kg every 2 days) reversed the hyperactivity observed in the open-field test.[4] Furthermore, another study in olfactory bulbectomized rats found that while rotigotine did not significantly alter the antidepressant effect of fluoxetine (B1211875), a long-acting formulation of rotigotine (RoMS) did increase dopamine and norepinephrine levels in the raphe nucleus and amygdala.[5][6]
Quantitative Data Summary
| Preclinical Model | Species | Rotigotine Dose | Key Finding | Reference |
| Forced Swim Test | Rat | 5 mg/kg | Enhanced mobility of rats. | [4] |
| Learned Helplessness | Rat | 0.5, 1, and 5 mg/kg/day for 5 days | Reversed the active avoidance deficit (significant decrease in escape failures). | [4] |
| Olfactory Bulbectomy | Rat | 0.3 mg/kg every 2 days for 14 days | Reversed hyperactivity in the open-field test. | [4] |
| Olfactory Bulbectomy | Rat | 20 mg/kg (RoMS) co-administered with fluoxetine | Increased dopamine and norepinephrine levels in the raphe nucleus and amygdala. | [5][6] |
| In Vivo Neurochemistry | Rat | Not specified (7-day treatment) | Increased BDNF protein levels in the cortex and hippocampus. | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways involved in rotigotine's antidepressant-like effects and the workflows of the key experimental models.
Caption: Proposed signaling pathway for rotigotine's antidepressant effects.
Caption: Workflow for the Forced Swim Test.
Caption: Workflow for the Learned Helplessness Model.
Caption: Workflow for the Olfactory Bulbectomy Model.
Conclusion
The preclinical data presented in this guide provide a compelling rationale for the further investigation of rotigotine hydrochloride as a potential treatment for depression. Its efficacy in multiple, well-established animal models, coupled with a plausible mechanism of action involving both dopaminergic and serotonergic systems, as well as the modulation of neurotrophic factors, highlights its promise. Future research should focus on elucidating the precise signaling cascades involved and translating these preclinical findings into the clinical setting to determine the therapeutic potential of rotigotine for individuals suffering from depressive disorders.
References
- 1. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rotigotine, a dopamine receptor agonist, increased BDNF protein levels in the rat cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant properties of rotigotine in experimental models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine receptor agonist rotigotine-loaded microspheres ameliorates sexual function deteriorated by fluoxetine in depression rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine receptor agonist rotigotine-loaded microspheres ameliorates sexual function deteriorated by fluoxetine in depression rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of Rotigotine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotigotine (B252) is a non-ergoline dopamine (B1211576) agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] Its therapeutic effects are mediated through its interaction with dopamine receptors, primarily acting as an agonist at D1, D2, and D3 receptors.[3][4][5] In vitro cell-based assays are crucial for characterizing the pharmacological profile of compounds like rotigotine, providing quantitative data on receptor binding, functional activity, and potential cytotoxic effects. This document provides detailed protocols for a panel of in vitro assays to assess the activity of rotigotine hydrochloride.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and functional potencies of rotigotine for various dopamine receptor subtypes.
Table 1: Rotigotine Binding Affinities (Ki) for Human Dopamine Receptors
| Receptor Subtype | Ki (nM) | pKi | Reference |
| D1 | 83 | 7.2 | [6] |
| D2 | 13.5 | 8.5-8.0 | [6] |
| D3 | 0.71 | 9.2 | [1][6] |
| D4.2 | 3.9 | 8.5-8.0 | [1][6] |
| D4.4 | 15 | 8.5-8.0 | [6] |
| D4.7 | 5.9 | - | [1][6] |
| D5 | 5.4 | 8.5-8.0 | [1][6] |
Table 2: Rotigotine Functional Potencies (pEC50) at Human Dopamine Receptors
| Receptor Subtype | Functional Assay | pEC50 | Reference |
| D1 | Agonist Activity | 9.0 | [2] |
| D2 | Agonist Activity | 9.4-8.6 | [2] |
| D3 | Agonist Activity | 9.7 | [2] |
Signaling Pathways
Rotigotine exerts its effects by modulating distinct intracellular signaling cascades upon binding to D1-like and D2-like dopamine receptors.
References
- 1. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A crucial role for cAMP and protein kinase A in D1 dopamine receptor regulated intracellular calcium transients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rotigotine Hydrochloride in SH-SY5Y Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotigotine, a non-ergolinic dopamine (B1211576) receptor agonist, is utilized in the management of Parkinson's disease and restless legs syndrome. Its neuroprotective potential is a subject of ongoing research. The human neuroblastoma cell line, SH-SY5Y, is a widely adopted in vitro model for neurodegenerative diseases due to its dopaminergic characteristics and ability to differentiate into a more mature neuronal phenotype. These application notes provide a comprehensive guide for utilizing Rotigotine hydrochloride in experiments with the SH-SY5Y cell line, focusing on evaluating its effects on cell viability, key signaling pathways, and apoptosis.
Mechanism of Action
Rotigotine primarily acts as an agonist at dopamine D2, D3, and D1 receptors, mimicking the effect of dopamine in the brain.[1] This action is crucial for alleviating motor symptoms in conditions like Parkinson's disease, which are caused by depleted dopamine levels.[1] Beyond its receptor agonist activity, Rotigotine is also investigated for its neuroprotective properties. Studies on similar dopamine agonists suggest these effects may be mediated through the modulation of critical cell signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, and the regulation of apoptotic processes.
Data Presentation
The following tables summarize illustrative quantitative data based on expected outcomes from the described experimental protocols. This data is intended for guidance and should be empirically verified.
Table 1: Dose-Dependent Effect of this compound on SH-SY5Y Cell Viability
| Rotigotine HCl (µM) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100 ± 5.0 |
| 0.01 | 98 ± 4.5 |
| 0.1 | 95 ± 5.2 |
| 1 | 92 ± 6.1 |
| 10 | 65 ± 7.3 |
| 50 | 30 ± 4.8 |
This table illustrates a hypothetical dose-dependent effect of this compound on the viability of SH-SY5Y cells after 24 hours of treatment, as would be measured by an MTT assay. Lower concentrations are expected to be non-toxic, while higher concentrations may induce cytotoxicity.
Table 2: Effect of this compound on Key Signaling Proteins in SH-SY5Y Cells
| Treatment (24h) | p-Akt/Akt Ratio (Fold Change) | p-ERK/ERK Ratio (Fold Change) |
| Control | 1.0 | 1.0 |
| Rotigotine HCl (0.1 µM) | 1.8 ± 0.2 | 1.5 ± 0.15 |
| Rotenone (B1679576) (1 µM) | 0.4 ± 0.1 | 2.5 ± 0.3 |
| Rotigotine HCl (0.1 µM) + Rotenone (1 µM) | 1.2 ± 0.18 | 1.8 ± 0.2 |
This table presents hypothetical changes in the phosphorylation status of Akt and ERK in SH-SY5Y cells. Rotigotine is anticipated to promote pro-survival signaling (increased p-Akt), while a neurotoxin like rotenone might induce stress pathways (increased p-ERK). Co-treatment would show Rotigotine's modulatory effect.
Table 3: Effect of this compound on Apoptosis Markers in Rotenone-Treated SH-SY5Y Cells
| Treatment (24h) | Bcl-2/Bax Ratio (Fold Change) | Caspase-3 Activity (Fold Change) |
| Control | 1.0 | 1.0 |
| Rotigotine HCl (0.1 µM) | 1.1 ± 0.1 | 0.9 ± 0.08 |
| Rotenone (1 µM) | 0.3 ± 0.05 | 4.5 ± 0.5 |
| Rotigotine HCl (0.1 µM) + Rotenone (1 µM) | 0.8 ± 0.1 | 2.0 ± 0.25 |
This table illustrates the expected anti-apoptotic effect of this compound. It is hypothesized to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax and reduce the activity of caspase-3 in the presence of an apoptotic stimulus like rotenone.
Experimental Protocols
Cell Culture and Differentiation
The SH-SY5Y human neuroblastoma cell line is a valuable tool for neurobiological research. For some experiments, differentiation into a more mature neuronal phenotype is desirable.
-
Standard Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Differentiation Protocol: To induce a more mature neuronal phenotype, plate SH-SY5Y cells at a low density. The following day, replace the growth medium with a differentiation medium containing a reduced serum concentration (e.g., 1% FBS) and an inducing agent such as retinoic acid (RA) at a final concentration of 10 µM. Continue the differentiation for 5-7 days, changing the medium every 2-3 days.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the metabolic activity of SH-SY5Y cells, which is an indicator of cell viability.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 50 µM) or vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis for Signaling Pathways (MAPK/ERK and PI3K/Akt) and Apoptosis Markers (Bcl-2 and Bax)
This protocol is for detecting changes in the phosphorylation state of key signaling proteins and the expression levels of apoptotic markers.
-
Cell Lysis: After treatment with this compound and/or a neurotoxin, wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-ERK, ERK, p-Akt, Akt, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software.
Caspase-3 Activity Assay
This colorimetric or fluorometric assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysate Preparation: Following treatment, harvest the cells and lyse them according to the manufacturer's instructions of the caspase-3 activity assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample to wells containing the assay buffer and the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence with excitation at 380 nm and emission at 460 nm (for fluorometric assays) using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After treatment, collect both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Visualizations
Experimental Workflow for Investigating Neuroprotective Effects of Rotigotine
Caption: Workflow for assessing Rotigotine's neuroprotective effects in SH-SY5Y cells.
Signaling Pathways Modulated by Rotigotine
Caption: Hypothesized signaling pathways affected by Rotigotine in SH-SY5Y cells.
Logical Flow of Apoptosis Regulation
Caption: Logical flow of apoptosis and the potential intervention points for Rotigotine.
References
Application Notes and Protocols: Rotigotine Hydrochloride in the MPTP-Induced Mouse Model of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction: Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[1][2] The resulting dopamine (B1211576) deficiency in the striatum leads to cardinal motor symptoms such as tremors, rigidity, and bradykinesia.[1] The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model is a widely used paradigm in PD research, as the neurotoxin selectively destroys nigrostriatal dopaminergic neurons, mimicking the key pathology of the disease.[3][4] Rotigotine (B252) is a non-ergoline dopamine agonist that stimulates D3, D2, and D1 receptors, thereby mimicking the effects of dopamine to alleviate motor symptoms.[1][5] It is typically delivered via a transdermal patch to ensure continuous and stable plasma levels.[1][6] These notes provide detailed protocols for investigating the neuroprotective and therapeutic effects of rotigotine hydrochloride in the MPTP-induced mouse model of PD.
Mechanism of Action and Signaling Pathways
MPTP is a lipophilic compound that crosses the blood-brain barrier and is converted by monoamine oxidase-B (MAO-B) in astrocytes to its active toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[4][7] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[7] Inside the neuron, MPP+ accumulates in mitochondria and inhibits Complex I of the electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, apoptotic cell death.[4][7]
Rotigotine acts as a dopamine agonist, directly stimulating postsynaptic dopamine receptors (primarily D3/D2/D1) in the striatum.[5] This action compensates for the depleted endogenous dopamine, thereby improving motor function.[1] Furthermore, studies suggest that rotigotine may exert neuroprotective effects by reducing oxidative stress, microglial activation, and the release of neuroinflammatory cytokines.[8][9]
Experimental Protocols
MPTP-Induced Parkinson's Disease Mouse Model (Acute Regimen)
This protocol is designed to induce a significant and reproducible loss of dopaminergic neurons.
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are recommended due to their high sensitivity to MPTP.[10]
-
Materials:
-
MPTP hydrochloride (Caution: Highly neurotoxic. Handle with appropriate personal protective equipment (PPE) in a certified chemical fume hood).
-
Sterile, pyrogen-free saline (0.9% NaCl).
-
-
Procedure:
-
Preparation: On the day of injection, dissolve MPTP-HCl in sterile saline to a concentration that allows for an injection volume of approximately 10 mL/kg body weight. Protect the solution from light.
-
Administration: Administer MPTP via intraperitoneal (i.p.) injection at a dose of 20-30 mg/kg.[9][11] This is typically repeated four times at 2-hour intervals within a single day.[12][13]
-
Post-Injection Monitoring: House animals in a dedicated, clearly marked area. Monitor for any signs of distress. The neurotoxic effects and dopaminergic lesion stabilize approximately 7 days post-injection.[10]
-
This compound Administration
Rotigotine administration can be initiated before or after MPTP induction to study its prophylactic or therapeutic effects, respectively. Continuous administration is key to mimicking its clinical application.
-
Materials:
-
This compound.
-
Vehicle (e.g., saline, or as appropriate for the chosen delivery method).
-
-
Procedure (Continuous Delivery Model):
-
Prophylactic Treatment: Begin rotigotine administration several days before MPTP induction and continue throughout the experiment.
-
Therapeutic Treatment: Begin rotigotine administration after the MPTP lesion has stabilized (e.g., 7 days post-MPTP).
-
Dosing: Effective neuroprotective doses in mice range from 0.3 to 3 mg/kg/day.[8]
-
Method: While transdermal patches are used clinically, continuous delivery in mice can be achieved via:
-
Behavioral Assessments
Behavioral tests should be conducted at baseline (before MPTP) and at selected time points after MPTP administration (e.g., 7, 14, and 21 days) to assess motor deficits and therapeutic response.
-
Open Field Test:
-
Purpose: To assess general locomotor activity and exploratory behavior. MPTP-lesioned mice typically show reduced movement.[3]
-
Protocol: Place a mouse in the center of a square arena (e.g., 40x40 cm). Record its activity using an automated tracking system for 15-30 minutes. Key parameters include total distance traveled, rearing frequency, and time spent in the center versus the periphery.[3][14]
-
-
Rotarod Test:
-
Pole Test:
-
Purpose: To measure bradykinesia and akinesia.
-
Protocol: Place the mouse head-upward at the top of a vertical wooden pole (e.g., 50 cm high, 1 cm diameter) with a rough surface. Record the time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base.[15]
-
Biochemical and Histological Analysis
Tissue is typically collected at the end of the study (e.g., 21 days post-MPTP).
-
Striatal Dopamine and Metabolite Analysis (HPLC):
-
Purpose: To quantify the extent of the dopaminergic lesion.
-
Protocol:
-
Rapidly dissect the striata from fresh brains on ice.
-
Homogenize the tissue in an appropriate buffer.
-
Perform high-performance liquid chromatography (HPLC) with electrochemical detection to measure the levels of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[3][10]
-
-
-
Immunohistochemistry for Tyrosine Hydroxylase (TH):
-
Purpose: To visualize and quantify the survival of dopaminergic neurons and the density of their striatal terminals.
-
Protocol:
-
Perfuse mice with saline followed by 4% paraformaldehyde (PFA).
-
Dissect brains and post-fix in PFA, then transfer to a sucrose (B13894) solution for cryoprotection.
-
Cut coronal sections of the striatum and SNpc using a cryostat.
-
Perform standard immunohistochemical staining using a primary antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.[9][12]
-
Quantify the number of TH-positive cells in the SNpc using stereological methods and the optical density of TH-positive fibers in the striatum using image analysis software.
-
-
Experimental Workflow
The following diagram outlines a typical experimental timeline for evaluating the neuroprotective effects of rotigotine.
Data Presentation
Table 1: Representative Quantitative Data on Rotigotine's Neuroprotective Effects
| Parameter Assessed | MPTP + Vehicle Group | MPTP + Rotigotine (3 mg/kg) Group | Method | Finding |
| Degenerating Neurons (FluoroJade Staining) | Significant increase in stained neurons | Significant attenuation of neuronal degeneration | Histology | Rotigotine protects against acute cell death.[8] |
| Dopamine Transporter (DAT) Binding in Striatum | ~50% reduction | Dose-dependent partial protection from reduction | Radioligand Assay | Rotigotine preserves dopaminergic nerve endings.[8] |
| Tyrosine Hydroxylase (TH)-positive Neurons in SNpc | Severe loss of TH+ neurons | Significant protection of dopaminergic neurons | Immunohistochemistry | Rotigotine administration improves neuronal survival.[9] |
| Parkinsonism Score | High score indicating severe motor impairment | Significantly improved (lower) score | Behavioral Scoring | Rotigotine improves motor function.[9] |
| Striatal Neuroinflammatory Cytokines (TNF-α, IL-1β) | Markedly elevated levels | Significant reduction in cytokine release | ELISA / qPCR | Rotigotine reduces neuroinflammation.[9] |
Table 2: Summary of Expected Outcomes in Behavioral and Biochemical Analyses
| Analysis Type | Endpoint Measured | Expected Result in MPTP Group | Expected Result in MPTP + Rotigotine Group |
| Open Field Test | Total Distance Traveled | Significantly Decreased | Partial or full restoration towards control levels |
| Rotarod Test | Latency to Fall | Significantly Decreased | Significantly Increased compared to MPTP group |
| Pole Test | Time to Descend | Significantly Increased | Significantly Decreased compared to MPTP group |
| HPLC | Striatal Dopamine Levels | >70% Depletion | Significant attenuation of dopamine depletion |
| Immunohistochemistry | % of TH+ Neurons in SNpc | >50% Loss | Significant rescue of TH-positive neurons |
| Immunohistochemistry | Optical Density of Striatal TH+ Fibers | Severe Reduction | Significant mitigation of fiber loss |
References
- 1. What is the mechanism of Rotigotine? [synapse.patsnap.com]
- 2. A Systematic Review of the Usage of Rotigotine During Early and Advanced Stage Parkinson's - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transdermal rotigotine: a clinically innovative dopamine-receptor agonist for the management of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 8. Neuroprotective effects of rotigotine in the acute MPTP-lesioned mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protection of MPTP-induced neuroinflammation and neurodegeneration by rotigotine-loaded microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. modelorg.com [modelorg.com]
- 11. researchgate.net [researchgate.net]
- 12. Biochemical alterations of the striatum in an MPTP-treated mouse model of Parkinson’s disease | springermedicine.com [springermedicine.com]
- 13. Biochemical alterations of the striatum in an MPTP-treated mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Nicotine alleviates MPTP-induced nigrostriatal damage through modulation of JNK and ERK signaling pathways in the mice model of Parkinson’s disease [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Radioligand Binding Assays with Rotigotine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotigotine hydrochloride is a non-ergoline dopamine (B1211576) agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] Its therapeutic effects are mediated through its interaction with various neurotransmitter receptors. Understanding the binding profile of Rotigotine is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document provides detailed protocols for conducting radioligand binding assays to characterize the interaction of this compound with its target receptors, along with data presentation guidelines and visual representations of experimental workflows and signaling pathways.
Rotigotine acts as an agonist at all five dopamine receptor subtypes (D1-D5) and the serotonin (B10506) 5-HT1A receptor, while functioning as an antagonist at α2B-adrenergic receptors.[1][3] It exhibits the highest affinity for the dopamine D3 receptor.[1][2][3]
Data Presentation
Table 1: Binding Affinity of this compound for Various Receptors
This table summarizes the equilibrium dissociation constants (Ki) of this compound for its primary molecular targets. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) |
| Dopamine D3 | 0.71[1][3] |
| Dopamine D2 | 13.5[1][3] |
| Dopamine D1 | 83[1][3] |
| Dopamine D4.2 | 3.9[1][3] |
| Dopamine D4.4 | 15[1][3] |
| Dopamine D4.7 | 5.9[1][3] |
| Dopamine D5 | 5.4[1][3] |
| Serotonin 5-HT1A | 30[3] |
| Adrenergic α2B | 27[3] |
Table 2: Common Radioligands for Receptors Targeted by Rotigotine
The selection of an appropriate radioligand is critical for a successful binding assay. [3H]Rotigotine itself can be used as an agonist radioligand to label all dopamine receptor subtypes.[4][5] Alternatively, various antagonist radioligands are commonly employed.
| Radioligand | Target Receptor(s) |
| [3H]Rotigotine | Dopamine D1, D2, D3, D4, D5[4][5] |
| [3H]SCH23390 | Dopamine D1 |
| [3H]Raclopride | Dopamine D2[4] |
| [3H]Spiperone | Dopamine D2, D3[4] |
| [3H]WAY-100635 | Serotonin 5-HT1A[6][7] |
| [3H]8-OH-DPAT | Serotonin 5-HT1A[6] |
Experimental Protocols
The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of this compound for a specific receptor (e.g., Dopamine D2 or 5-HT1A) expressed in cell membranes.
I. Membrane Preparation
-
Cell Culture and Harvesting : Culture cells stably or transiently expressing the human receptor of interest (e.g., HEK293-D2R) to a sufficient density. Harvest the cells by scraping or centrifugation (e.g., 1500 x g for 10 minutes at 4°C).[4]
-
Homogenization : Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail).[7][8] Homogenize the cell suspension using a Potter-Elvehjem homogenizer or similar device.[4]
-
Centrifugation : Centrifuge the homogenate at high speed (e.g., 20,000 x g for 10-20 minutes at 4°C) to pellet the cell membranes.[8]
-
Washing : Discard the supernatant, resuspend the membrane pellet in fresh ice-cold buffer, and repeat the centrifugation step to wash the membranes.[8]
-
Final Preparation and Storage : Resuspend the final pellet in a suitable buffer, which may contain a cryoprotectant like 10% sucrose.[8] Determine the total protein concentration using a standard method (e.g., BCA assay).[8] Aliquot the membrane preparation and store at -80°C until use.
II. Competitive Radioligand Binding Assay
This assay measures the ability of unlabeled this compound to compete with a specific radioligand for binding to the target receptor.
-
Assay Setup : The assay is typically performed in 96-well plates with a final volume of 250-500 µL per well.[8][9]
-
Reaction Components : To each well, add the following in order:
-
Assay Buffer : (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[8]
-
Unlabeled Ligand (this compound) : Add increasing concentrations of this compound solution. For determining non-specific binding, use a high concentration of a standard unlabeled ligand (e.g., 10 µM (+)-butaclamol for D2 receptors).[10] For total binding, add buffer instead.
-
Radioligand : Add a fixed concentration of the chosen radioligand (e.g., [3H]Spiperone for D2 receptors). This concentration is typically at or below its Kd value to ensure sensitive competition.[11]
-
Membrane Preparation : Initiate the binding reaction by adding the diluted membrane homogenate (e.g., 10-50 µg of protein per well).[8][12]
-
-
Incubation : Incubate the plates at a specific temperature (e.g., 30°C or room temperature) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes).[8] Gentle agitation during incubation can ensure homogeneity.[8]
-
Termination of Reaction : Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[8] Use a cell harvester to rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.[8]
-
Quantification : After filtration and washing, dry the filters.[8] Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]
III. Data Analysis
-
Calculate Specific Binding : Subtract the non-specific binding (counts per minute, CPM, in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of competitor) to obtain the specific binding for each concentration of this compound.
-
Generate Competition Curve : Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine IC50 : Use non-linear regression analysis (e.g., with software like GraphPad Prism) to fit the competition curve and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.[8]
-
Calculate Ki : Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the receptor.[8]
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways
Rotigotine primarily acts on D2-like dopamine receptors and 5-HT1A serotonin receptors, both of which are coupled to the Gi/o family of G-proteins.[13][14] Activation of these receptors leads to the inhibition of adenylyl cyclase.
Caption: Simplified Gi-coupled signaling pathway for D2/5-HT1A receptors.
Conclusion
This application note provides a framework for conducting radioligand binding assays with this compound. The provided protocols are generalized and should be optimized for specific experimental conditions, including the choice of radioligand, cell system, and instrumentation. The binding affinity data demonstrates Rotigotine's profile as a potent dopamine receptor agonist with a particular preference for the D3 subtype. These methods are fundamental for the pharmacological characterization of compounds acting on dopaminergic and serotonergic systems.
References
- 1. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of D2 Receptor Internalization on Binding Affinity of Neuroimaging Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 14. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Electrophysiological Studies of Rotigotine Hydrochloride on Dopaminergic Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotigotine hydrochloride is a non-ergoline dopamine (B1211576) agonist delivered via a transdermal patch, providing continuous and stable plasma concentrations. It is approved for the treatment of Parkinson's disease and Restless Legs Syndrome. Rotigotine exhibits a high affinity for dopamine D2, D3, and D1 receptors, and also interacts with serotonin (B10506) 5-HT1A and α2B-adrenergic receptors.[1][2][3][4][5] Understanding the electrophysiological effects of Rotigotine on dopaminergic neurons is crucial for elucidating its therapeutic mechanisms and exploring further clinical applications. These application notes provide a summary of the electrophysiological actions of Rotigotine and detailed protocols for conducting relevant experiments.
Data Presentation: Electrophysiological Effects of Rotigotine
Table 1: Receptor Binding Affinities (Ki, nM) of Rotigotine
| Dopamine Receptor Subtype | Binding Affinity (Ki, nM) |
| D1 | 83[2] |
| D2 | 13.5[2] |
| D3 | 0.71[2] |
| D4 | 3.9 - 15[2] |
| D5 | 5.4[2] |
Table 2: Functional Potency (pEC50) of Rotigotine at Dopamine Receptors
| Dopamine Receptor Subtype | Functional Potency (pEC50) |
| D1 | 9.0[1] |
| D2 | 9.4 - 8.6[1] |
| D3 | 9.7[1] |
Table 3: Expected Electrophysiological Effects of Rotigotine on Dopaminergic Neurons
Based on its agonism at D2 and D3 autoreceptors, Rotigotine is expected to have the following effects on the electrophysiological properties of dopaminergic neurons.
| Electrophysiological Parameter | Expected Effect of Rotigotine | Primary Receptor(s) Involved |
| Spontaneous Firing Rate | Decrease | D2, D3 |
| Firing Pattern | Reduction in burst firing | D2, D3 |
| Membrane Potential | Hyperpolarization | D2, D3 |
| Input Resistance | Increase | D2, D3 |
| Hyperpolarization-activated Cation Current (Ih) | Potential modulation | D2 |
| Potassium Currents (e.g., GIRK) | Activation | D2, D3 |
Signaling Pathways and Experimental Workflow
Rotigotine's Action on Dopaminergic Neurons
Rotigotine, as a dopamine agonist, primarily acts on D2 and D3 autoreceptors located on the soma and dendrites of dopaminergic neurons in the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA). Activation of these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This results in membrane hyperpolarization and a decrease in the spontaneous firing rate of the neuron.
References
- 1. D1–D2 Interaction in Feedback Control of Midbrain Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acnp.org [acnp.org]
- 3. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Rotigotine Hydrochloride in Tissue Samples Using HPLC-UV
Introduction
Rotigotine (B252) is a non-ergoline dopamine (B1211576) agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] Accurate quantification of Rotigotine hydrochloride in tissue samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note details a robust and sensitive analytical method for the determination of this compound in various tissue samples using High-Performance Liquid Chromatography (HPLC) with UV detection.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₅NOS·HCl | |
| Molecular Weight | 351.93 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO (>10 mg/mL) and methanol (B129727). Poorly soluble in water at neutral pH. | [1] |
| logP | 4.7 | [1] |
| Stability | Sensitive to oxidation.[1][4] Stable under recommended storage conditions. | [1] |
HPLC Method Parameters
The following chromatographic conditions have been optimized for the quantification of Rotigotine.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and 0.01N Potassium dihydrogen orthophosphate buffer (pH 4.8 with orthophosphoric acid) (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 224 nm |
| Run Time | 10 minutes |
Method Validation Summary
The developed method was validated according to ICH guidelines.
| Validation Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.15 µg/mL[5] |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | < 2.0% |
Experimental Protocols
1. Preparation of Standard Solutions
1.1. Standard Stock Solution (1 mg/mL):
- Accurately weigh 10 mg of this compound reference standard.
- Dissolve in 10 mL of methanol in a volumetric flask.
- Sonicate for 5 minutes to ensure complete dissolution.
1.2. Working Standard Solutions (0.1 - 100 µg/mL):
- Perform serial dilutions of the stock solution with the mobile phase to prepare working standards at desired concentrations.
2. Tissue Sample Preparation Protocol
This protocol outlines the steps for the extraction of this compound from tissue samples.
2.1. Materials:
- Tissue of interest (e.g., brain, liver, kidney)
- Phosphate Buffered Saline (PBS), pH 7.4
- Homogenizer (e.g., Potter-Elvehjem or bead beater)
- Acetonitrile
- Centrifuge
- 0.22 µm syringe filters
2.2. Protocol Steps:
- Accurately weigh approximately 100 mg of the tissue sample.
- Add 1 mL of ice-cold PBS to the tissue.
- Homogenize the tissue sample on ice until a uniform consistency is achieved.
- Transfer the homogenate to a microcentrifuge tube.
- Add 2 mL of acetonitrile to the homogenate for protein precipitation.
- Vortex the mixture for 2 minutes.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.[6]
- Collect the supernatant.[6]
- Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
- Inject 20 µL of the filtered sample into the HPLC system.
Workflow for Tissue Sample Preparation and HPLC Analysis
Caption: Workflow for Rotigotine quantification in tissue.
3. Data Analysis
-
Construct a calibration curve by plotting the peak area of the Rotigotine standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Determine the concentration of Rotigotine in the tissue samples by interpolating their peak areas on the calibration curve.
-
The final concentration in the tissue is calculated using the following formula:
Concentration (µg/g) = (Concentration from curve (µg/mL) x Dilution factor) / Weight of tissue (g)
Logical Relationship for Quantification
Caption: Data analysis workflow for Rotigotine quantification.
Safety Precautions
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
References
-
A novel ultra-high-pressure liquid chromatography-tandem mass spectrometry method was developed and validated for the determination of the dopamine receptor agonist rotigotine in human plasma.[7][8]
-
This compound is available with ≥98% purity (HPLC).
-
Rotigotine is a dopamine receptor agonist with a preference for D3 receptors.[1][2]
-
Forced degradation studies show Rotigotine is susceptible to oxidative conditions.[4][9]
-
A stability-indicating RP-HPLC method has been developed for the estimation of Rotigotine.[5][10]
-
General protocols for sample preparation for HPLC from tissue samples are available.[6]
-
The molecular weight of this compound is 351.9 g/mol .[3]
-
An improved UPLC method for the separation of Rotigotine impurities has been reported.
References
- 1. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of the Components of Rotigotine Prolonged-Release Microspheres for Injection Using Solvent-Suppressed 1H NMR [mdpi.com]
- 3. This compound | C19H26ClNOS | CID 180335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability Indicating Method Development and Validation for the Estimation of Rotigotine by Rp-Hplc in Bulk and Pharmaceutical Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 6. cores.emory.edu [cores.emory.edu]
- 7. Novel UHPLC-MS/MS method for the determination of rotigotine in the plasma of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rjpbcs.com [rjpbcs.com]
Application Notes & Protocols: Laboratory Development of a Transdermal Patch Formulation for Rotigotine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the laboratory-scale development of a transdermal patch formulation for Rotigotine (B252) hydrochloride. The protocols outlined below cover the formulation of a drug-in-adhesive patch, along with key in vitro and ex vivo evaluation methods.
Core Components and Formulation Strategy
The development of a transdermal patch involves the careful selection of excipients to ensure proper adhesion, drug release, and skin permeation. A common approach for Rotigotine is a drug-in-adhesive (DIA) matrix design, where the drug is directly incorporated into the pressure-sensitive adhesive (PSA).[1][2]
Key Components:
-
Active Pharmaceutical Ingredient (API): Rotigotine hydrochloride
-
Pressure-Sensitive Adhesive (PSA): Forms the patch matrix and provides adhesion to the skin. Silicone adhesives are often used.[3]
-
Penetration Enhancers: Increase the permeability of the stratum corneum to the drug.[4][5][6][7] Common examples include oleic acid and propylene (B89431) glycol.[6]
-
Backing Layer: The outer protective layer of the patch.[1][2][8] Materials like polyester (B1180765) films (e.g., Scotchpak™ series) are suitable.[9][10][11]
-
Release Liner: Protects the adhesive layer before application and is removed by the user.[1][2][8] Fluoropolymer-coated polyester films are a common choice.[9][11][12]
Experimental Protocols
Preparation of the Drug-in-Adhesive (DIA) Matrix
This protocol describes the preparation of a homogenous DIA mixture.
-
Solubilization of Rotigotine HCl:
-
Accurately weigh the required amount of this compound.
-
Dissolve the API in a suitable solvent, such as methanol (B129727) or ethyl acetate.[3]
-
Add the selected penetration enhancers (e.g., oleic acid, propylene glycol) to the drug solution and mix until fully dissolved.
-
-
Incorporation into Adhesive:
-
In a separate vessel, weigh the pressure-sensitive adhesive (e.g., silicone adhesive).
-
Slowly add the drug solution to the adhesive under constant, low-shear mixing to avoid air entrapment.
-
Continue mixing until a visually homogenous and uniform matrix is formed.
-
Allow the mixture to stand to deaerate.
-
Caption: Workflow for the preparation of the drug-in-adhesive matrix.
Patch Casting and Drying
This protocol outlines the fabrication of the transdermal patch.
-
Casting:
-
Secure the backing layer (e.g., Scotchpak™ 9730) onto a flat, level surface.[11]
-
Pour the prepared DIA matrix onto the backing layer.
-
Use a casting knife or film applicator to spread the matrix to a uniform thickness.
-
-
Drying:
-
Transfer the casted film to a drying oven to remove the solvent. A typical drying condition is 80°C for 20 minutes.[13]
-
Ensure adequate ventilation to remove solvent vapors.
-
-
Lamination and Cutting:
-
Once dried, laminate the adhesive film with a release liner (e.g., Scotchpak™ 1022).[11]
-
Cut the laminate into individual patches of the desired size using a die cutter.
-
Package the finished patches in appropriate pouches for storage.
-
Caption: Process flow for transdermal patch fabrication.
In Vitro Drug Release Testing
This test evaluates the rate of drug release from the patch.
-
Medium: Phosphate (B84403) buffer pH 4.5 or 5.5, deaerated.[16] The temperature should be maintained at 32°C to simulate skin surface temperature.[14]
-
Procedure:
-
Analysis: Analyze the drug concentration in the samples using a validated HPLC method.[17][18][19][20]
Ex Vivo Skin Permeation Study
This study assesses the drug's ability to permeate the skin.
-
Skin Model: Excised animal skin (e.g., rat, porcine, or mouse) is commonly used.[23][24][25]
-
Procedure:
-
Mount the excised skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with a suitable buffer (e.g., phosphate buffer pH 7.4) and maintain the temperature at 37°C.
-
Apply the transdermal patch to the skin surface in the donor compartment.
-
At specified time points, withdraw samples from the receptor compartment and replace with fresh medium.
-
-
Analysis: Determine the drug concentration in the receptor medium using HPLC. Calculate the cumulative amount of drug permeated per unit area over time.
Caption: Experimental workflows for in vitro release and ex vivo permeation studies.
Adhesion Performance Testing
Adhesion is a critical quality attribute for transdermal patches.[21][26][27][28]
-
Tack Test: Measures the initial stickiness of the adhesive. A probe tack tester measures the force required to detach a probe from the patch surface after a brief contact time.[27][29]
-
Peel Adhesion Test: Measures the force required to peel the patch from a standard surface (e.g., stainless steel) at a specific angle (typically 180°) and speed.[29]
-
Shear Adhesion Test: Assesses the adhesive's resistance to shear forces. A specified weight is hung from a patch applied to a vertical surface, and the time until failure is recorded.[29]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different formulations.
Table 1: Example Formulation Compositions
| Component | Formulation A (% w/w) | Formulation B (% w/w) | Formulation C (% w/w) |
| Rotigotine HCl | 5.0 | 5.0 | 5.0 |
| Silicone Adhesive | 85.0 | 80.0 | 75.0 |
| Oleic Acid | 5.0 | 7.5 | 10.0 |
| Propylene Glycol | 5.0 | 7.5 | 10.0 |
| Total | 100.0 | 100.0 | 100.0 |
Table 2: Example In Vitro Drug Release Data
| Time (hours) | Formulation A (Cumulative Release %) | Formulation B (Cumulative Release %) | Formulation C (Cumulative Release %) |
| 2 | 15.2 ± 1.8 | 18.5 ± 2.1 | 22.3 ± 2.5 |
| 8 | 40.5 ± 3.5 | 48.2 ± 4.0 | 55.9 ± 4.3 |
| 24 | 75.1 ± 5.2 | 85.6 ± 5.9 | 92.4 ± 6.1 |
Table 3: Example Ex Vivo Skin Permeation Data
| Formulation | Steady-State Flux (µg/cm²/h) | Lag Time (h) |
| A | 10.5 ± 1.2 | 2.5 ± 0.3 |
| B | 15.8 ± 1.9 | 2.1 ± 0.2 |
| C | 21.3 ± 2.4 | 1.8 ± 0.2 |
Mechanism of Action Pathway
Rotigotine is a dopamine (B1211576) agonist used in the treatment of Parkinson's disease.[12][30][31][32] The transdermal patch delivers the drug continuously through the skin into the systemic circulation, bypassing first-pass metabolism.[3][4][5] From the bloodstream, it crosses the blood-brain barrier to act on dopamine receptors in the brain.
Caption: Pharmacological pathway of transdermally delivered Rotigotine.
References
- 1. deltamodtech.com [deltamodtech.com]
- 2. tapecon.com [tapecon.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. rroij.com [rroij.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transdermal films, backings & tapes | Solventum [solventum.com]
- 10. Effect of Backing Films on the Transdermal Delivery of Donepezil from Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Development of Rotigotine Transdermal System Using Dot-Matrix Technology | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 12. mims.com [mims.com]
- 13. researchgate.net [researchgate.net]
- 14. ondrugdelivery.com [ondrugdelivery.com]
- 15. ablelab.eu [ablelab.eu]
- 16. uspnf.com [uspnf.com]
- 17. Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations, and Its Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. scribd.com [scribd.com]
- 21. Transdermal Testing: Quality Control of Transdermal Patches [kymos.com]
- 22. In vitro transdermal drug permeation tests: a regulatory scenario evaluation [scielo.org.co]
- 23. tmbls.org [tmbls.org]
- 24. researchgate.net [researchgate.net]
- 25. tmbls.org [tmbls.org]
- 26. amarintech.com [amarintech.com]
- 27. tandfonline.com [tandfonline.com]
- 28. ema.europa.eu [ema.europa.eu]
- 29. formulationbio.com [formulationbio.com]
- 30. rotigotine transdermal patch | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 31. medicines.org.uk [medicines.org.uk]
- 32. A Study for Expanding Application Sites for Rotigotine Transdermal Patch - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis of Rotigotine Hydrochloride in the Striatum
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a powerful and widely used technique in neuroscience and pharmacology for continuous sampling of the extracellular fluid in specific brain regions of awake, freely moving animals.[1][2][3][4] This method allows for the real-time measurement of endogenous neurotransmitters, metabolites, and exogenously administered compounds, such as Rotigotine (B252) hydrochloride, directly at their site of action.[1][5] Rotigotine is a non-ergolinic dopamine (B1211576) agonist that has demonstrated efficacy in the treatment of Parkinson's disease and restless legs syndrome.[6][7][8] Understanding its pharmacokinetic and pharmacodynamic profile within the striatum, a key brain region in the dopamine system, is crucial for its therapeutic development.
These application notes provide a detailed protocol for the use of in vivo microdialysis to measure the concentration of Rotigotine in the striatum of rats. The protocol covers surgical procedures, microdialysis sampling, and sample analysis using high-performance liquid chromatography with electrochemical detection (HPLC-ED), as described in key literature.[6][9]
Experimental Principles
The core of the microdialysis technique involves the stereotaxic implantation of a semi-permeable membrane probe into the target brain region, in this case, the striatum.[1][3] An isotonic solution, referred to as the perfusate (e.g., Ringer's solution or artificial cerebrospinal fluid), is continuously passed through the probe at a low flow rate.[6][9] As the perfusate flows through the probe, molecules in the extracellular fluid, including Rotigotine, diffuse across the semi-permeable membrane into the perfusate down their concentration gradient. The resulting fluid, known as the dialysate, is collected in fractions and analyzed to determine the concentration of the analyte of interest.[1][10]
Caption: Principle of in vivo microdialysis for Rotigotine measurement.
Detailed Experimental Protocol
This protocol is based on established methodologies for in vivo microdialysis in the rat striatum.[4][6][9]
Materials and Reagents
-
Animals: Male Sprague-Dawley rats (250-300g)
-
Anesthetics: Isoflurane or a ketamine/xylazine cocktail
-
Stereotaxic Apparatus
-
Microdialysis Probes: Concentric or linear probes with a 2-4 mm membrane length (e.g., CMA, BASi)
-
Guide Cannula: Sized to fit the microdialysis probes
-
Surgical Tools: Scalpel, drill, forceps, etc.
-
Dental Cement and Surgical Screws
-
Microinfusion Pump: Capable of low flow rates (e.g., 0.5-2.0 µL/min)
-
Fraction Collector: Refrigerated, to prevent analyte degradation
-
Perfusion Solution (Artificial Cerebrospinal Fluid - aCSF):
-
145 mM NaCl
-
2.7 mM KCl
-
1.2 mM CaCl₂
-
1.0 mM MgCl₂
-
2.0 mM Na₂HPO₄
-
pH adjusted to 7.4 with NaOH/HCl
-
-
Rotigotine Hydrochloride Standard
-
HPLC System with Electrochemical Detector (HPLC-ED)
-
Mobile Phase: 50 mM Na₂HPO₄, 2.5 mM sodium octyl sulfonate, 35% (v/v) acetonitrile, pH adjusted to 4.5.[6][9]
Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the rat and mount it securely in the stereotaxic apparatus.[4]
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target coordinates for the striatum. Typical coordinates relative to bregma are: Anteroposterior (AP): +1.0 mm, Mediolateral (ML): ±2.5 mm.[4]
-
Slowly lower the guide cannula to a dorsoventral (DV) coordinate just above the striatum (e.g., -3.5 mm from the dura).[4]
-
Secure the guide cannula to the skull using dental cement and surgical screws.[4]
-
Insert a dummy cannula to keep the guide patent and allow the animal to recover for 48-72 hours post-surgery.[4]
Microdialysis Experiment
Caption: Workflow for the in vivo microdialysis experiment.
-
On the day of the experiment, gently restrain the animal and replace the dummy cannula with the microdialysis probe.[4]
-
Connect the probe's inlet to the microinfusion pump and the outlet to the fraction collector.
-
Begin perfusing the probe with aCSF at a constant flow rate, typically between 1.0 and 2.0 µL/min.[4] A flow rate of 30 µL/min has also been reported, though this is higher than typical neuroscience applications.[6][9]
-
Allow the system to stabilize for 1-2 hours to establish a stable baseline of neurochemicals.[4]
-
Collect at least three baseline dialysate samples (e.g., every 20 minutes) to determine the pre-administration levels.[4]
-
Administer this compound. This can be done via systemic injection (intravenous or subcutaneous) or locally through the probe via reverse dialysis.[2][4][6][9]
-
Continue collecting dialysate fractions at regular intervals (e.g., every 20 minutes) for several hours to monitor the time-course of Rotigotine concentration in the striatum.[6][11]
Sample Analysis: HPLC-ED
-
The collected dialysate samples can be directly injected into the HPLC system.[1]
-
Separate Rotigotine using a C18 reversed-phase column.[6][9]
-
Use the specified mobile phase at a flow rate of approximately 30 µL/min.[6][9]
-
Set the potential of the glassy carbon electrode of the electrochemical detector to +850 mV for optimal detection of Rotigotine.[6][9]
-
Quantify the concentration of Rotigotine in the dialysate by comparing the peak area to a standard curve generated from known concentrations of Rotigotine.
Data Presentation and Expected Results
Quantitative data from in vivo microdialysis experiments should be presented clearly to allow for interpretation and comparison. The following tables summarize key parameters and expected results based on published data.
Table 1: Analytical Method Parameters
| Parameter | Value | Reference |
| Analytical Technique | Microbore Liquid Chromatography | [6][9] |
| Detection Method | Electrochemical Detection | [6][9] |
| Column | C18 Reversed-Phase | [6][9] |
| Mobile Phase | 50mM Na₂HPO₄, 2.5 mM sodium octyl sulfonate, 35% acetonitrile, pH 4.5 | [6][9] |
| Flow Rate | 30 µL/min | [6][9] |
| Electrode Potential | +850 mV | [6][9] |
| Limit of Detection | 1 nM | [6][9] |
Table 2: Example In Vivo Microdialysis Experimental Parameters
| Parameter | Value | Reference |
| Animal Model | Anesthetized Sprague-Dawley Rats | [6][9] |
| Target Brain Region | Striatum | [6][9] |
| Perfusion Solution | Ringer's Solution | [6][9] |
| Collection Interval | 20 minutes | [12][11] |
| Typical Perfusion Rate | 1-2 µL/min | [4] |
Table 3: Reported Striatal Extracellular Rotigotine Concentrations
| Administration Route | Dose | Peak Concentration (approx.) | Time to Peak (approx.) | Reference |
| Intravenous (IV) | 0.5 mg/kg | ~100 nM | 20-40 minutes | [6] |
| Subcutaneous (SC) | 5.0 mg/kg | ~60 nM | 60-80 minutes | [6] |
Note: Concentrations are not corrected for probe recovery.
Data Analysis and Considerations
-
Probe Recovery: The concentration of an analyte in the dialysate is not identical to its absolute concentration in the extracellular fluid due to the incomplete diffusion across the probe membrane. This efficiency is known as "probe recovery".[10] Recovery can be determined using methods like the zero-net flux or reverse dialysis calibration.[1][13] For many applications, however, uncorrected dialysate concentrations are used to show relative changes over time.
-
Pharmacokinetic Analysis: The collected data can be used to determine key pharmacokinetic parameters in the brain, such as Cmax (peak concentration), Tmax (time to peak concentration), and the area under the curve (AUC), providing insights into the rate and extent of brain penetration and elimination.[14]
-
Data Interpretation: Changes in the extracellular concentration of Rotigotine can be correlated with behavioral outcomes or changes in the levels of neurotransmitters like dopamine to understand its pharmacodynamic effects.
By following this detailed protocol, researchers can successfully employ in vivo microdialysis to investigate the striatal pharmacokinetics of this compound, contributing to a better understanding of its mechanism of action in the central nervous system.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. um.edu.mt [um.edu.mt]
- 6. Determination of the dopamine agonist rotigotine in microdialysates from the rat brain by microbore column liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An update on pharmacological, pharmacokinetic properties and drug-drug interactions of rotigotine transdermal system in Parkinson's disease and restless legs syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microfabrication and In Vivo Performance of a Microdialysis Probe with Embedded Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo microdialysis to determine the relative pharmacokinetics of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Rotigotine Hydrochloride Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to in vitro cell culture techniques for investigating the neuroprotective properties of Rotigotine hydrochloride. The protocols outlined below are intended for researchers in neuropharmacology, cell biology, and drug development.
Introduction
Rotigotine is a non-ergoline dopamine (B1211576) agonist that has demonstrated neuroprotective effects in various preclinical models of Parkinson's disease. In vitro cell culture systems are invaluable tools for elucidating the molecular mechanisms underlying these protective effects. This document details protocols for utilizing human neuroblastoma SH-SY5Y cells and primary dopaminergic neurons to model neurotoxicity and assess the neuroprotective efficacy of Rotigotine.
Key Cell Models
Two primary cell culture models are recommended for these studies:
-
SH-SY5Y Human Neuroblastoma Cell Line: A widely used and versatile cell line that can be differentiated into a dopaminergic neuron-like phenotype.[1] They are amenable to genetic modification and suitable for high-throughput screening.
-
Primary Mesencephalic Dopaminergic Neurons: Isolated from embryonic rodent brains, these cells provide a more physiologically relevant model for studying dopaminergic neurons.[2][3]
Experimental Workflows
A typical experimental workflow for assessing the neuroprotective effects of Rotigotine involves the following stages:
-
Cell Culture and Differentiation (for SH-SY5Y cells): Establishing and maintaining healthy cell cultures.
-
Induction of Neurotoxicity: Exposing cells to specific neurotoxins to model Parkinson's disease-related cellular stress.
-
Rotigotine Treatment: Administering Rotigotine to assess its ability to mitigate neurotoxic effects.
-
Assessment of Neuroprotection: Quantifying cell viability, apoptosis, oxidative stress, and specific protein markers.
Data Presentation: Quantitative Summary of Rotigotine's Neuroprotective Effects
The following tables summarize quantitative data from various studies on the effects of Rotigotine against different neurotoxins.
Table 1: Effect of Rotigotine on Cell Viability in Neurotoxin-Induced Models
| Cell Model | Neurotoxin | Toxin Concentration | Rotigotine Concentration | Change in Cell Viability | Reference |
| Primary Mesencephalic Neurons | MPP+ | 10 µM | 0.01 µM | ~10% rescue of THir neurons | [4] |
| Primary Mesencephalic Neurons | Rotenone | 20 nM | 0.01 µM | ~20% rescue of THir neurons | [4] |
| PC12 Cells | 6-OHDA | 50 µM | 30-50 µM | Significant attenuation of cytotoxicity | [5] |
| PC12 Cells | Rotenone | 1 µM | 30-50 µM | Significant attenuation of cytotoxicity | [5] |
| INS-1 & MIN-6 Cells | Rotenone | 30-55 nM (IC50) | Not specified | N/A | [6] |
| INS-1 & MIN-6 Cells | MPP+ | 70-150 µM (IC50) | Not specified | N/A | [6] |
| INS-1 & MIN-6 Cells | 6-OHDA | 70-95 µM (IC50) | Not specified | N/A | [6] |
Table 2: Effect of Rotigotine on Reactive Oxygen Species (ROS) Production
| Cell Model | Neurotoxin | Toxin Concentration | Rotigotine Concentration | Change in ROS Production | Reference |
| Primary Mesencephalic Neurons | Rotenone | 20 nM | 0.01 µM | Significant attenuation of ROS | [4] |
Experimental Protocols
Protocol 1: Culture and Differentiation of SH-SY5Y Cells
This protocol describes the differentiation of SH-SY5Y cells into a dopaminergic neuron-like phenotype using retinoic acid.[1][7]
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
DMEM/F12 medium with 1% FBS, 1% Penicillin-Streptomycin
-
All-trans-Retinoic Acid (RA)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in a T-75 flask with DMEM/F12 containing 10% FBS and grow to 70-80% confluency.
-
Initiation of Differentiation:
-
Aspirate the medium and wash the cells with sterile PBS.
-
Add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C.
-
Neutralize trypsin with 8 mL of DMEM/F12 with 10% FBS and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM/F12 with 10% FBS and count the cells.
-
Seed cells onto new culture plates at a density of 2 x 10^4 cells/cm².
-
-
Differentiation with Retinoic Acid:
-
After 24 hours, replace the medium with DMEM/F12 containing 1% FBS and 10 µM Retinoic Acid.[7]
-
Change the medium every 2-3 days.
-
Cells will exhibit a neuronal morphology with extended neurites after 5-7 days of differentiation.
-
Protocol 2: Primary Mesencephalic Dopaminergic Neuron Culture
This protocol details the isolation and culture of primary dopaminergic neurons from embryonic mouse mesencephalon.[2][3]
Materials:
-
Timed-pregnant mice (E13.5-E14.5)
-
Hank's Balanced Salt Solution (HBSS)
-
Neurobasal medium with B27 supplement, L-glutamine, and Penicillin-Streptomycin
-
Trypsin
-
DNase I
-
Poly-D-lysine coated culture plates
Procedure:
-
Dissection:
-
Euthanize the pregnant mouse according to institutional guidelines.
-
Dissect the embryos and place them in ice-cold HBSS.
-
Under a dissecting microscope, isolate the ventral mesencephalon from each embryo brain.
-
-
Dissociation:
-
Pool the mesencephalic tissues and incubate in 0.05% trypsin-EDTA for 15 minutes at 37°C.
-
Add DNase I to a final concentration of 0.1 mg/mL and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
-
Plating:
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the pellet in Neurobasal medium and count the viable cells.
-
Plate the cells on poly-D-lysine coated plates at a density of 1.5-2 x 10^5 cells/cm².
-
-
Maintenance:
-
Incubate the cultures at 37°C in a 5% CO2 incubator.
-
Change half of the medium every 3 days.
-
Protocol 3: Induction of Neurotoxicity
This protocol describes the use of MPP+, Rotenone, and 6-OHDA to induce neurotoxicity in cultured cells.
Materials:
-
Differentiated SH-SY5Y cells or primary dopaminergic neurons
-
MPP+ iodide (1-methyl-4-phenylpyridinium)
-
Rotenone
-
6-hydroxydopamine (6-OHDA)
-
Culture medium
Procedure:
-
Prepare stock solutions of the neurotoxins in appropriate solvents (e.g., water for MPP+ and 6-OHDA, DMSO for Rotenone).
-
On the day of the experiment, dilute the stock solutions to the desired final concentrations in pre-warmed culture medium.
-
Remove the existing medium from the cell cultures and replace it with the neurotoxin-containing medium.
-
Incubate the cells for the desired period (typically 24-48 hours).
Note: The optimal concentration of each neurotoxin should be determined empirically for each cell type and experimental setup by performing a dose-response curve.
Protocol 4: Assessment of Cell Viability using MTT Assay
This protocol provides a method for quantifying cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[8]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
96-well plates
-
Microplate reader
Procedure:
-
After the desired treatment period, add 10 µL of MTT solution to each well of a 96-well plate containing 100 µL of medium.
-
Incubate the plate for 3-4 hours at 37°C in a CO2 incubator.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly by gentle pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the control (untreated) cells.
Protocol 5: Measurement of Intracellular ROS using DCFH-DA
This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular reactive oxygen species.[9][10]
Materials:
-
DCFH-DA (stock solution in DMSO)
-
HBSS or serum-free medium
-
Fluorescence microscope or microplate reader
Procedure:
-
After treatment, wash the cells twice with warm HBSS or serum-free medium.
-
Incubate the cells with 5-10 µM DCFH-DA in HBSS or serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 530 nm.
Protocol 6: Immunocytochemistry for Tyrosine Hydroxylase (TH)
This protocol is for the immunofluorescent staining of tyrosine hydroxylase, a marker for dopaminergic neurons.[11]
Materials:
-
Primary antibody: anti-Tyrosine Hydroxylase (e.g., rabbit or mouse monoclonal)
-
Fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488)
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
Procedure:
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.3% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-TH antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips on microscope slides with mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Signaling Pathways Implicated in Rotigotine Neuroprotection
PI3K/Akt Signaling Pathway
Rotigotine has been shown to activate the PI3K/Akt signaling pathway, a key regulator of cell survival and apoptosis.[12][13] Activation of this pathway leads to the phosphorylation and inactivation of pro-apoptotic proteins such as GSK-3β, thereby promoting neuronal survival.
References
- 1. imrpress.com [imrpress.com]
- 2. Isolation, culture and long-term maintenance of primary mesencephalic dopaminergic neurons from embryonic rodent brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Primary Culture of Mouse Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Omarigliptin Mitigates 6-Hydroxydopamine- or Rotenone-Induced Oxidative Toxicity in PC12 Cells by Antioxidant, Anti-Inflammatory, and Anti-Apoptotic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Cells Different Vulnerability to the Parkinsonian Neurotoxins Rotenone, 1-Methyl-4-phenylpyridinium (MPP+) and 6-Hydroxydopamine (6-OHDA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differentiation of SH-SY5Y cells [protocols.io]
- 8. MTT assay [protocols.io]
- 9. Reactive oxygen species (ROS) assay [bio-protocol.org]
- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Detection of Dopamine Neuron Changes with Rotigotine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotigotine is a non-ergoline dopamine (B1211576) agonist that provides continuous transdermal delivery, ensuring stable plasma concentrations. This mode of administration is thought to offer more consistent dopaminergic stimulation compared to oral medications.[1] Rotigotine acts as an agonist at dopamine D1, D2, and D3 receptors, mimicking the effect of endogenous dopamine in the brain.[2][3] Its primary application is in the management of Parkinson's disease (PD), a neurodegenerative disorder characterized by the progressive loss of dopamine-producing neurons in the substantia nigra pars compacta (SNc).[4][5] Immunohistochemistry (IHC) is a critical technique for visualizing and quantifying the impact of therapeutic agents like Rotigotine on the survival and integrity of dopamine neurons in preclinical models of PD.
Mechanism of Action of Rotigotine
Rotigotine exerts its therapeutic effects by directly stimulating postsynaptic dopamine receptors, thereby compensating for the reduced dopamine levels in Parkinson's disease.[4][5] It has a high affinity for D3, D2, and D1 receptors.[2] Beyond direct dopamine receptor agonism, studies suggest that Rotigotine may also confer neuroprotective effects. In a co-culture of mesencephalic neurons and striatal astrocytes, Rotigotine demonstrated protective effects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, suggesting that its neuroprotective action may be mediated by astrocytes.[6]
Key Immunohistochemical Markers for Assessing Dopamine Neuron Health
To comprehensively evaluate the effects of Rotigotine on dopamine neurons, a panel of IHC markers is recommended:
-
Tyrosine Hydroxylase (TH): As the rate-limiting enzyme in dopamine synthesis, TH is the most common marker for identifying dopaminergic neurons.[7][8] Quantification of TH-positive neurons in the SNc and fiber density in the striatum are standard measures of neuroprotection in PD models.[9][10]
-
Dopamine Transporter (DAT): Located on the presynaptic membrane of dopamine neurons, DAT is responsible for dopamine reuptake from the synaptic cleft. Its expression levels can indicate the integrity of dopaminergic terminals.
-
Vesicular Monoamine Transporter 2 (VMAT2): This transporter packages dopamine into synaptic vesicles. VMAT2 staining provides insight into the functional capacity of dopamine neurons to store and release neurotransmitters.
-
Alpha-Synuclein (B15492655) (α-syn): Aggregated α-synuclein is the primary component of Lewy bodies, a pathological hallmark of Parkinson's disease. IHC for α-synuclein can be used to assess whether Rotigotine influences the formation of these pathological aggregates.
-
Glial Markers (Iba1 and GFAP): Neuroinflammation is a key component of Parkinson's disease pathology. Iba1 is a marker for microglia, and GFAP is a marker for astrocytes. Staining for these markers can reveal the extent of glial activation and neuroinflammation, and how they are modulated by Rotigotine.
Data Presentation: Quantitative Analysis of Rotigotine's Neuroprotective Effects
The following tables present data on the neuroprotective effects of Rotigotine from preclinical studies.
Table 1: Neuroprotective Effect of Rotigotine on TH-Positive Neurons in an In Vitro 6-OHDA Model
| Treatment Group | Concentration | % of TH-Positive Neurons (mean ± SEM) |
| Control | - | 100% |
| 6-OHDA | 20 µM | 48.3% ± 3.5% |
| 6-OHDA + Rotigotine | 1 µM | 75.8% ± 4.2% |
Data adapted from a study on mesencephalic neuron and striatal astrocyte co-cultures.[6]
Table 2: Illustrative Neuroprotective Effect of Rotigotine on TH-Positive Neurons in a 6-OHDA Rat Model (In Vivo)
| Treatment Group | Dose (mg/kg/day) | Number of TH-Positive Neurons in SNc (mean ± SEM) | % Protection vs. Vehicle |
| Sham | - | 9,500 ± 450 | - |
| 6-OHDA + Vehicle | - | 3,800 ± 320 | 0% |
| 6-OHDA + Rotigotine | 0.5 | 6,900 ± 410 | 54.4% |
| 6-OHDA + Rotigotine | 1.0 | 8,100 ± 380 | 75.4% |
This table provides illustrative data based on qualitative findings that Rotigotine significantly ameliorates dopaminergic neuronal loss in the SNpc of 6-OHDA-lesioned mice.
Experimental Protocols
Protocol 1: Tyrosine Hydroxylase (TH) Immunohistochemistry for Free-Floating Brain Sections
This protocol is designed for staining dopamine neurons in brain sections from a 6-OHDA-lesioned rodent model of Parkinson's disease.
1. Tissue Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in 30% sucrose (B13894) in PBS at 4°C until it sinks.
-
Freeze the brain and cut 40 µm coronal sections on a cryostat. Store sections in a cryoprotectant solution at -20°C.
2. Staining Procedure:
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections in 0.3% hydrogen peroxide in PBS for 30 minutes to quench endogenous peroxidase activity.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections in a blocking solution (5% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Incubate sections with a primary antibody against TH (e.g., rabbit anti-TH) diluted in blocking solution overnight at 4°C.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections with an avidin-biotin-peroxidase complex (ABC) reagent for 1 hour at room temperature.
-
Wash sections three times in PBS for 10 minutes each.
-
Develop the stain using a diaminobenzidine (DAB) substrate kit.
-
Mount sections on slides, dehydrate, and coverslip.
3. Quantification:
-
Use unbiased stereology (e.g., optical fractionator) to count the number of TH-positive neurons in the substantia nigra.
-
Measure the optical density of TH-positive fibers in the striatum using image analysis software.
Protocol 2: Immunofluorescence for Alpha-Synuclein and Iba1
This protocol allows for the co-localization of pathological alpha-synuclein and microglia.
1. Tissue Preparation:
-
Follow the same tissue preparation steps as in Protocol 1.
2. Staining Procedure:
-
Wash sections three times in PBS for 10 minutes each.
-
Perform antigen retrieval by incubating sections in 10 mM citrate (B86180) buffer (pH 6.0) at 80°C for 30 minutes.
-
Allow sections to cool to room temperature.
-
Incubate sections in a blocking solution (5% normal donkey serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Incubate sections with primary antibodies against alpha-synuclein (e.g., mouse anti-α-synuclein) and Iba1 (e.g., rabbit anti-Iba1) diluted in blocking solution overnight at 4°C.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections with fluorescently-labeled secondary antibodies (e.g., donkey anti-mouse Alexa Fluor 488 and donkey anti-rabbit Alexa Fluor 594) for 2 hours at room temperature, protected from light.
-
Wash sections three times in PBS for 10 minutes each.
-
Mount sections on slides with a mounting medium containing DAPI for nuclear counterstaining.
3. Analysis:
-
Visualize sections using a confocal microscope.
-
Quantify the intensity of alpha-synuclein and Iba1 staining and the degree of co-localization using image analysis software.
Visualizations
Caption: Rotigotine's signaling pathway as a dopamine agonist.
Caption: Experimental workflow for immunohistochemistry.
Caption: Logical flow of a neuroprotection study.
References
- 1. Transdermal rotigotine: a clinically innovative dopamine-receptor agonist for the management of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo dopamine agonist properties of rotigotine: Role of D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The efficacy of the dopamine agonist Rotigotine in the treatment of Parkinson's disease | Nodel | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 5. The efficacy of the dopamine agonist Rotigotine in the treatment of Parkinson's disease | Nodel | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of the levels of tyrosine hydroxylase and preproenkephalin mRNAs in nigrostriatal sites after 6-hydroxydopamine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Rotigotine Hydrochloride in In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Rotigotine hydrochloride in in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the salt form of Rotigotine, a non-ergoline dopamine (B1211576) agonist. Its primary mechanism of action is as an agonist for dopamine D2 and D3 receptors.[1][2] It also shows significant affinity for the dopamine D1, D4, and D5 receptors, serotonin (B10506) 5-HT1A receptors (as an agonist), and α2B-adrenergic receptors (as an antagonist).[3] This activity makes it a valuable tool for research into Parkinson's disease and other neurological disorders.
Q2: What are the main challenges when working with this compound in vitro?
A2: The primary challenge is its low aqueous solubility, especially at neutral pH, which is typical for cell culture media.[4] This can lead to precipitation of the compound, affecting the accuracy and reproducibility of experiments. Additionally, Rotigotine is sensitive to oxidation and photolytic degradation, requiring careful handling and storage.[4]
Q3: In which solvents can I dissolve this compound?
A3: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO), with concentrations up to 100 mM being achievable.[1][2] It is also soluble in dimethylformamide (DMF) and to a lesser extent, ethanol.[5] It is poorly soluble in aqueous buffers.[4][5]
Q4: How should I store this compound powder and stock solutions?
A4: The solid powder should be stored desiccated at room temperature.[2] For stock solutions prepared in an organic solvent like DMSO, it is recommended to store them in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to minimize freeze-thaw cycles.
Q5: Is this compound stable in cell culture medium?
A5: Aqueous solutions of Rotigotine are not recommended for storage for more than one day.[5] The compound's lipophilic nature and potential for oxidation can lead to decreased stability and precipitation over time in aqueous environments like cell culture media. It is best to prepare fresh dilutions in media for each experiment from a frozen stock.
Data Presentation: Solubility of this compound
The following tables summarize the solubility of this compound in various solvents.
Table 1: Solubility in Organic Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | ≥ 50 mg/mL[3] | 100 mM[1][2] |
| DMF | ~30 mg/mL[5] | ~85.2 mM |
| Ethanol | ~1 mg/mL[5] | ~2.8 mM |
Note: The molecular weight of this compound is 351.93 g/mol .[1][2]
Table 2: Solubility in Aqueous Solutions
| Solvent/Condition | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Water (H₂O) | 4.76 mg/mL[3] | 13.53 mM | Requires sonication, warming, and heating to 60°C to achieve.[3] |
| PBS (pH 7.2) with 1:2 DMF | ~0.33 mg/mL[5] | ~0.94 mM | For maximum aqueous solubility, first dissolve in DMF then dilute with PBS.[5] |
| Aqueous Buffers | Sparingly soluble[5] | - | Solubility is pH-dependent and increases at a more acidic pH.[4] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired high concentration (e.g., 50-100 mM).
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile, amber vials to protect from light. Store at -80°C for up to 6 months.
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Thaw Stock Solution: Thaw a single aliquot of the high-concentration DMSO stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the cell culture medium or assay buffer to 37°C. This can help prevent precipitation upon addition of the compound.
-
Serial Dilution (Recommended): To avoid shocking the aqueous medium with a high concentration of organic solvent, perform a serial dilution.
-
First, dilute the DMSO stock solution into a small volume of serum-free medium or PBS to create an intermediate concentration.
-
Gently vortex or flick the tube to mix.
-
-
Final Dilution: Add the intermediate dilution (or the stock solution directly if performing a large dilution) to the final volume of pre-warmed cell culture medium. Add the solution dropwise while gently swirling the flask or plate.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells. For neuronal cells, it is highly recommended to keep the final DMSO concentration at or below 0.25%.
Troubleshooting Guide
Problem: Precipitate forms immediately upon adding the this compound stock to my cell culture medium.
| Possible Cause | Solution |
| High Supersaturation: The final concentration of the drug exceeds its solubility limit in the aqueous medium. | Decrease the final concentration of this compound in your assay. Prepare a more dilute stock solution if necessary. |
| Rapid Solvent Shift: Adding a concentrated DMSO stock directly to the aqueous medium causes the compound to "crash out." | Use a stepwise dilution method as described in Protocol 2. Add the stock solution dropwise to the medium while gently swirling. |
| Low Temperature of Medium: Cold medium can decrease the solubility of lipophilic compounds. | Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. |
Problem: Precipitate forms over time during the incubation period.
| Possible Cause | Solution |
| Compound Instability/Degradation: Rotigotine can oxidize or degrade in aqueous solutions over time. | Prepare fresh working solutions for each experiment. Minimize exposure to light and air. Consider using antioxidants if compatible with your assay. |
| Interaction with Media Components: Components in the serum or media (e.g., proteins) can interact with the compound, reducing its solubility. | If your cell line allows, try reducing the serum concentration or using a serum-free medium for the duration of the treatment. |
| pH of the Medium: Standard cell culture medium is typically buffered to pH ~7.4. This compound is less soluble at neutral pH. | While altering the pH of cell culture medium is generally not advisable, for cell-free assays, using a buffer with a slightly acidic pH (e.g., pH 6.0) could improve solubility. |
Problem: I am observing cellular toxicity that may not be related to the drug's activity.
| Possible Cause | Solution |
| DMSO Toxicity: The final concentration of DMSO in the culture is too high, especially for sensitive cell types like primary neurons. | Ensure the final DMSO concentration is as low as possible, ideally ≤0.25%. Run a vehicle control (medium with the same final concentration of DMSO) to assess the solvent's effect on your cells. |
Visualizations
Dopamine D2/D3 Receptor Signaling Pathway
Caption: Canonical signaling pathway for Rotigotine at D2/D3 receptors.
Experimental Workflow for In Vitro Assays
Caption: General workflow for using this compound in cell-based assays.
References
- 1. This compound | D2 Receptors | Tocris Bioscience [tocris.com]
- 2. This compound | Dopamine D2 Receptor Agonists: R&D Systems [rndsystems.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Preventing Rotigotine Hydrochloride Crystallization in Transdermal Patches
Welcome to the Technical Support Center for Rotigotine (B252) Hydrochloride Transdermal Patch Formulation. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of Rotigotine hydrochloride crystallization in transdermal drug delivery systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your formulation development and analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments related to this compound crystallization.
| Observed Issue | Potential Causes | Recommended Actions & Troubleshooting Steps |
| Visible crystal formation ("snowflake-like" patterns) on the patch during storage. | 1. Improper Storage Temperature: this compound is susceptible to crystallization when stored outside of a refrigerated environment (2-8°C)[1][2][3]. The original Neupro® patch formulation encountered this issue, leading to a recall.[4] 2. Supersaturation: High drug loading in the adhesive matrix to enhance permeation can lead to a supersaturated state, increasing the risk of crystallization over time.[5][6] 3. Polymorphic Transformation: The unexpected appearance of a more stable, less soluble polymorphic form of Rotigotine can drive crystallization.[7][8] | 1. Verify Storage Conditions: Ensure all patch samples are consistently stored in a refrigerator at 2-8°C. Implement a strict cold-chain for storage and distribution.[2][3] 2. Incorporate Crystallization Inhibitors: Add polymers such as Soluplus, TPGS, or Poloxamer 188 to the formulation. These excipients can inhibit crystal nucleation and growth.[5][9][10] 3. Optimize Drug Loading: Determine the saturation solubility of this compound in your chosen adhesive and consider formulating at a concentration below or slightly above this, balanced with the desired therapeutic effect. 4. Characterize Polymorphic Form: Use techniques like XRD and DSC to identify the polymorphic form of your drug substance and monitor for any changes during stability studies. A reformulated temperature-stable patch was developed containing a different polymorphic form to resolve crystallization issues.[8] |
| Reduced in vitro skin permeation or inconsistent drug release profiles over time. | 1. Sub-visible Crystallization (Microcrystals): The formation of microcrystals, not visible to the naked eye, can deplete the concentration of dissolved drug available for permeation.[5][6] 2. Changes in Adhesive Properties: The interaction between the drug and the adhesive may change over time, affecting drug diffusion. | 1. Microscopic and Spectroscopic Analysis: Use SEM and XRD to analyze patches for the presence of microcrystals.[9][10] 2. Evaluate Crystallization Inhibitors: Conduct comparative permeation studies with and without various crystallization inhibitors to assess their effectiveness in maintaining drug release.[5][9][10] 3. Adhesive Characterization: Perform rheological studies to assess the viscoelastic properties of the drug-in-adhesive matrix over time. |
| Unexpected peaks in X-ray Diffraction (XRD) analysis of the patch. | 1. Crystallization of this compound: The appearance of sharp peaks corresponding to the crystalline form of the drug. 2. Crystallization of Other Excipients: Certain excipients in the formulation may also crystallize under specific conditions. | 1. Compare with Reference Spectra: Match the observed peaks with the known diffraction patterns of this compound polymorphs. 2. Analyze Individual Components: Run XRD on all individual excipients used in the formulation to identify the source of the unexpected peaks. |
| Poor patch adhesion to the skin. | 1. Crystal Disruption of Adhesive Interface: The growth of crystals at the skin-contact surface of the patch can reduce the adhesive area.[11] 2. Incompatible Formulation Components: The addition of certain excipients to prevent crystallization may negatively impact the adhesive properties of the polymer matrix. | 1. Microscopic Examination: Visually inspect the adhesive surface of the patch for any crystalline structures. 2. Conduct Adhesion Testing: Perform standard adhesion tests (e.g., peel adhesion, tack) on formulations containing different types and concentrations of crystallization inhibitors. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound crystallization in transdermal patches?
A1: The primary cause is the formation of a more stable crystalline polymorph of Rotigotine, especially when the patch is not stored under refrigerated conditions (2-8°C).[1][2][3][7] High drug loading, leading to a supersaturated state in the adhesive matrix, also significantly contributes to the risk of crystallization.[5][6]
Q2: How can I prevent the crystallization of this compound in my patch formulation?
A2: Several strategies can be employed to prevent crystallization:
-
Cold Storage: Storing the patches in a refrigerator at 2-8°C is a critical measure to ensure stability.[1][2][3]
-
Use of Polymeric Inhibitors: Incorporating polymers such as Poloxamer 188, Soluplus, and TPGS into the formulation has been shown to effectively inhibit crystal growth.[5][9][10] A combination of Soluplus and TPGS has been found to be particularly effective.[9][10]
-
Adhesive Selection: The choice of pressure-sensitive adhesive (PSA) is crucial. Acrylic adhesives generally have a higher solubility for Rotigotine compared to silicone-based adhesives.[12]
-
Formulation Optimization: Carefully controlling the drug concentration in the adhesive to avoid excessive supersaturation is important.
Q3: What analytical techniques are recommended for detecting this compound crystallization?
A3: A combination of techniques is recommended for thorough analysis:
-
Optical Microscopy: For initial visual inspection of crystal formation.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and surface of crystals at high resolution.[9][10]
-
X-ray Diffraction (XRD): To confirm the crystalline nature of the material and identify the specific polymorphic form.[9][10][11]
-
Differential Scanning Calorimetry (DSC): To study the thermal properties and identify the melting point of the crystalline form, which can help in polymorph identification.[12]
Q4: Will the presence of crystals in the patch affect its performance?
A4: Yes, the crystallization of this compound can negatively impact the patch's performance. It can lead to a decrease in the amount of dissolved drug available for absorption through the skin, potentially reducing the clinical efficacy of the patch.[1][4] Crystal formation can also compromise the adhesive properties of the patch.[11]
Q5: Are there any commercially available Rotigotine patches that have addressed the crystallization issue?
A5: Yes, after the initial formulation of Neupro® experienced crystallization problems, a new temperature-stable formulation was developed. This newer version contains a different polymorphic form of Rotigotine and does not require strict cold-chain storage to prevent crystallization.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on preventing this compound crystallization.
Table 1: Efficacy of Polymer Inhibitors on Rotigotine Crystallization
| Polymer Combination | Drug Loading (% w/w) | Storage Condition | Time Without Crystallization | Binding Free Energy (kcal/mol) |
| Soluplus | 80 | Room Temperature | At least 90 days | Not reported |
| Soluplus-TPGS | 80 | Room Temperature | At least 90 days | -5.3[9][10] |
| Poloxamer 188 | 80 | Room Temperature | Crystallization observed | Not reported |
| No Inhibitor | 40, 60, 80 | Room Temperature | Crystallization observed | Not applicable |
Table 2: In Vitro Skin Permeation of Rotigotine with Polymer Inhibitors
| Formulation Group (80% w/w ROT) | Cumulative Permeation at 24h (µg/cm²) | Increase in Permeation vs. 20% ROT |
| Soluplus | Data not specified, but showed high permeation | 7.80 times |
| Soluplus-TPGS | Data not specified, but showed high permeation | 6.97 times |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the study of this compound crystallization in transdermal patches.
Protocol for Screening of Crystal Growth Inhibitors
Objective: To visually assess the effectiveness of different polymers in inhibiting the crystallization of this compound in a pressure-sensitive adhesive.
Materials:
-
This compound
-
Polyacrylic pressure-sensitive adhesive (e.g., Durotak® 87-4098)
-
Polymer inhibitors (e.g., Poloxamer 188, Soluplus, TPGS)
-
Solvent (e.g., ethyl acetate)
-
Glass slides and coverslips
-
Optical microscope
Procedure:
-
Prepare a stock solution of this compound in the polyacrylic PSA at a high concentration (e.g., 40% w/w).
-
Divide the stock solution into separate batches.
-
To each batch, add a different polymer inhibitor at a specified concentration. Include a control batch with no inhibitor.
-
Thoroughly mix each formulation to ensure homogeneity.
-
Apply a thin film of each formulation onto a glass slide and cover with a coverslip.
-
Store the slides at room temperature and observe under an optical microscope at regular intervals (e.g., daily for the first week, then weekly).
-
Record the time to the first appearance of crystals and monitor the rate of crystal growth.
Protocol for X-ray Diffraction (XRD) Analysis
Objective: To identify the crystalline state of this compound within the transdermal patch.
Materials:
-
This compound transdermal patch samples
-
X-ray diffractometer
Procedure:
-
Sample Preparation: Carefully cut a section of the transdermal patch. The patch can often be analyzed directly, even within its outer packaging, with a high-resolution diffractometer.[11] For more detailed analysis, the adhesive matrix can be isolated.
-
Instrument Setup:
-
Radiation Source: Cu-Kα
-
Voltage and Current: e.g., 40 kV and 40 mA
-
Scan Range (2θ): e.g., 5-40°
-
Scan Speed: e.g., 1°/min
-
-
Data Acquisition: Mount the sample in the diffractometer and initiate the scan.
-
Data Analysis: Analyze the resulting diffractogram for characteristic peaks of crystalline this compound. Compare the peak positions (2θ values) to reference patterns for known polymorphs. For example, crystalline Rotigotine has been shown to exhibit distinct diffraction peaks at 2θ angles of 12.089°, 13.034°, 13.664°, and others.[9]
Protocol for Scanning Electron Microscopy (SEM) Analysis
Objective: To visualize the morphology and surface characteristics of any crystals formed in the patch.
Materials:
-
This compound transdermal patch samples
-
Scanning Electron Microscope
-
Sputter coater (for non-conductive samples)
-
Carbon tape
Procedure:
-
Sample Preparation: Mount a small section of the patch onto an SEM stub using carbon tape. If the sample is non-conductive, apply a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater.
-
Instrument Setup:
-
Accelerating Voltage: e.g., 15 kV
-
-
Imaging: Insert the sample into the SEM chamber. Focus on the surface of the adhesive matrix and capture images at various magnifications to observe the morphology of any crystals present.
Protocol for In Vitro Skin Permeation Test
Objective: To measure the rate of this compound permeation through a skin model from the transdermal patch.
Materials:
-
Franz diffusion cells
-
Excised mammalian skin (e.g., rat, porcine, or human cadaver skin)
-
Phosphate buffer saline (PBS) as the receptor medium
-
This compound transdermal patch samples
-
HPLC system for quantification
Procedure:
-
Prepare the excised skin by removing any subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C or 37°C.
-
Apply the transdermal patch to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with fresh, pre-warmed medium.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area over time and determine the permeation flux.
Protocol for HPLC Quantification of Rotigotine
Objective: To accurately quantify the concentration of this compound in samples from permeation studies or for content uniformity testing.
Materials:
-
HPLC system with UV or PDA detector
-
C8 or C18 analytical column (e.g., BDS C-8, 4.6 x 150mm, 5µ particle size)
-
This compound reference standard
-
Mobile phase components (e.g., 0.01N Potassium dihydrogen orthophosphate buffer pH 4.8 and acetonitrile (B52724) in a 45:55 v/v ratio)[9]
-
Solvents for sample preparation
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations.
-
Sample Preparation: Dilute the samples collected from the in vitro permeation study with the mobile phase to fall within the concentration range of the standard curve.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve from the peak areas of the standard solutions. Use the regression equation to calculate the concentration of this compound in the unknown samples.
Visualizations
Experimental Workflow for Crystallization Analysis
Caption: Workflow for analyzing Rotigotine patch crystallization.
Decision Tree for Troubleshooting Crystallization
Caption: Troubleshooting decision tree for crystallization issues.
References
- 1. Current Status and Challenges in Rotigotine Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uspnf.com [uspnf.com]
- 3. Comparison of the bioavailability and adhesiveness of different rotigotine transdermal patch formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. retsch.com [retsch.com]
- 7. FAQ | NEUPRO® (rotigotine transdermal system) Patch [neupro.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability Indicating Method Development and Validation for the Estimation of Rotigotine by Rp-Hplc in Bulk and Pharmaceutical Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 10. thesolubilitycompany.com [thesolubilitycompany.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
Optimizing Rotigotine hydrochloride concentration for SH-SY5Y cell differentiation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the differentiation of SH-SY5Y human neuroblastoma cells. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols focus on the widely established method of inducing differentiation using Retinoic Acid (RA).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of differentiating SH-SY5Y cells?
A1: Undifferentiated SH-SY5Y cells have a neuroblast-like phenotype and proliferate continuously. Differentiation induces them to adopt a more mature, neuron-like state, characterized by extensive neurite outgrowth, expression of neuronal markers, and a reduction in proliferation.[1][2] This provides a more physiologically relevant in vitro model for studying neurodegenerative diseases, neurotoxicity, and neuronal signaling.[3][4]
Q2: What are the most common agents used to differentiate SH-SY5Y cells?
A2: The most common and well-characterized method for inducing differentiation in SH-SY5Y cells is treatment with all-trans-Retinoic Acid (RA).[1][5] Other agents used, often in combination with RA, include Brain-Derived Neurotrophic Factor (BDNF), phorbol (B1677699) esters like 12-O-tetradecanoylphorbol-13-acetate (TPA), and dibutyryl cyclic AMP (dbcAMP).[2][5]
Q3: What morphological changes should I expect to see upon successful differentiation?
A3: Successful differentiation is marked by a clear change in cell morphology. Undifferentiated cells are typically small and clumpy with an epithelial-like appearance. Differentiated cells will exhibit a neuronal phenotype with a larger cell body, reduced proliferation, and the growth of long, branched neurites that form a network with neighboring cells.[6]
Q4: How long does the differentiation process typically take?
A4: The timeline for differentiation can vary depending on the specific protocol, but it generally ranges from 7 to 10 days.[3][7] Some protocols may extend up to 18 days for a more mature neuronal phenotype.[8][9]
Q5: What neuronal markers can be used to confirm differentiation?
A5: Confirmation of a neuronal phenotype can be achieved by assessing the expression of specific markers. Commonly used markers include:
-
Tyrosine Hydroxylase (TH): For dopaminergic characterization.[7]
-
β-III Tubulin: A general neuronal marker.[4]
-
Synaptophysin: A marker for synaptic vesicles.[2]
-
Microtubule-Associated Protein 2 (MAP2): A marker for mature neurons.[2]
Troubleshooting Guide
Problem 1: Cells are dying during the differentiation process.
-
Possible Cause: Retinoic acid can be toxic at high concentrations or with prolonged exposure. Also, low cell density can lead to cell death.[10]
-
Solution:
-
Ensure the RA concentration is optimized, typically around 10 µM.[1][7]
-
Maintain an appropriate cell seeding density. If cells are too sparse, they may not survive the differentiation process.[10]
-
Change the differentiation medium every 2-3 days to replenish nutrients and remove waste products.[7][10]
-
Handle cells gently during media changes, as differentiated neurons can detach easily.[8]
-
Problem 2: Cells are not differentiating or showing minimal neurite outgrowth.
-
Possible Cause: The concentration of RA may be too low, or the RA itself may have degraded. The serum concentration in the medium can also affect differentiation efficiency.
-
Solution:
-
Confirm the final concentration of RA in your media. A concentration of 10 µM is a standard starting point.[1][7]
-
Retinoic acid is light-sensitive and can degrade over time. Store stock solutions in the dark at 4°C and add it fresh to the media immediately before use.[10]
-
Differentiation is often performed in low-serum conditions (e.g., 1% FBS) as high serum levels can promote proliferation over differentiation.[10][11]
-
Ensure cells are not too confluent when starting the differentiation process.[10]
-
Problem 3: A mixed population of differentiated and undifferentiated cells is observed.
-
Possible Cause: Inconsistent exposure to the differentiating agent or the presence of a subpopulation of cells that are resistant to differentiation.
-
Solution:
Experimental Protocols
Protocol 1: Standard Retinoic Acid (RA) Differentiation
This protocol is a widely used method for inducing a general neuronal phenotype in SH-SY5Y cells.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
All-trans-Retinoic Acid (RA)
-
Culture plates/flasks
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in complete growth medium (DMEM/F12 + 10% FBS + 1% Pen-Strep) at a density that will result in 40-50% confluency the next day.
-
Initiation of Differentiation: After 24 hours, replace the growth medium with differentiation medium (DMEM/F12 + 1% FBS + 1% Pen-Strep) containing 10 µM RA.[2][7]
-
Maintenance: Change the differentiation medium every 2-3 days, ensuring to add fresh RA each time.[7][10]
-
Duration: Continue the differentiation for 7-10 days.[3][7] Morphological changes should be observable within the first few days.
Protocol 2: RA and Brain-Derived Neurotrophic Factor (BDNF) Differentiation
This protocol enhances neuronal maturation and can promote a more specific neuronal phenotype.
Materials:
-
All materials from Protocol 1
-
Brain-Derived Neurotrophic Factor (BDNF)
Procedure:
-
Initial RA Treatment: Follow steps 1 and 2 from Protocol 1.
-
Introduction of BDNF: On day 4 of differentiation, change the medium to a new formulation containing 10 µM RA and 50 ng/mL BDNF in low serum (1% FBS) medium.[2][3]
-
Maintenance with BDNF: Continue to change the medium with fresh RA and BDNF every 2-3 days.
-
Duration: The total differentiation time is typically 7-10 days.[3]
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 2.5 x 10⁴ - 1 x 10⁵ cells/cm² | Should be optimized for your specific culture conditions.[8] |
| Retinoic Acid (RA) Conc. | 5 - 20 µM (10 µM is most common) | Higher concentrations can be toxic.[1][10] |
| BDNF Concentration | 50 ng/mL | Used in combination with RA for enhanced differentiation.[2][3] |
| FBS Concentration | 1 - 3% (during differentiation) | Lower serum promotes differentiation over proliferation.[10][11] |
| Differentiation Timeline | 7 - 18 days | Longer times can lead to a more mature phenotype.[3][7][8] |
Visualizations
Experimental Workflow for SH-SY5Y Differentiation
Caption: Workflow for RA-induced differentiation of SH-SY5Y cells.
Simplified Retinoic Acid Signaling Pathway
Caption: Simplified RA signaling pathway in neuronal differentiation.
References
- 1. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 3. Differentiation of SH-SY5Y neuroblastoma cells using retinoic acid and BDNF: a model for neuronal and synaptic differentiation in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in Cell Cycle and Up-Regulation of Neuronal Markers During SH-SY5Y Neurodifferentiation by Retinoic Acid are Mediated by Reactive Species Production and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. static.igem.org [static.igem.org]
- 9. moodle2.units.it [moodle2.units.it]
- 10. researchgate.net [researchgate.net]
- 11. Systematic Analysis of SH-SY5Y Differentiation Protocols and Neuronal Subtype Abundance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Rotigotine Hydrochloride in Cell Culture Media
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of Rotigotine hydrochloride in cell culture media. The following sections offer frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the accuracy and reproducibility of your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions and cell culture media?
A1: this compound is stable under recommended storage conditions, typically as a solid powder protected from light.[1] However, in aqueous solutions, its stability can be influenced by factors such as pH, temperature, and exposure to light and oxygen.[][3] Rotigotine is particularly susceptible to oxidation.[1][][3] Cell culture media are complex aqueous solutions containing components like amino acids, vitamins, salts, and sometimes reducing agents or metal ions (e.g., cysteine, ferric ammonium (B1175870) citrate) that can potentially impact the stability of dissolved compounds.[4][5] While specific data on the stability of Rotigotine in common media like DMEM or RPMI-1640 is not extensively published, its known sensitivity to oxidation suggests that degradation could occur over the course of a typical cell culture experiment (e.g., 24-72 hours).
Q2: What are the primary factors that can cause this compound to degrade in my cell culture experiments?
A2: The primary factors that can lead to the degradation of this compound in a cell culture setting include:
-
Oxidation: Rotigotine is highly susceptible to oxidation.[][3] Components in the cell culture medium or the presence of dissolved oxygen can promote oxidative degradation.
-
Photodegradation: Exposure to light can cause degradation of Rotigotine.[3] It is advisable to protect stock solutions and media containing Rotigotine from light.
-
pH: The pH of the cell culture medium (typically around 7.4) may influence the stability of the compound.
-
Temperature: Incubating Rotigotine at 37°C for extended periods can accelerate degradation processes compared to storage at lower temperatures.[6]
Q3: How should I prepare and store my this compound stock solutions for cell culture experiments?
A3: To ensure consistency and minimize degradation, follow these recommendations:
-
Solvent: Prepare a high-concentration stock solution in a suitable solvent such as DMSO.[7]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] Protect the stock solution from light by using amber vials or by wrapping the vials in foil.
-
Preparation for Experiments: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in pre-warmed cell culture medium immediately before adding it to your cells.
Q4: I am observing inconsistent or weaker-than-expected biological effects in my long-term experiments. Could this be related to Rotigotine instability?
A4: Yes, inconsistent or diminished biological activity, especially in experiments lasting 24 hours or longer, could be a result of Rotigotine degradation. If the active compound degrades over time, its effective concentration in the cell culture medium will decrease, leading to variable or reduced effects. It is crucial to determine the stability of Rotigotine in your specific experimental setup to ensure that the observed results are reliable.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in results between replicate experiments. | Degradation of Rotigotine in stock solution or working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Conduct a stability study of your working solution under experimental conditions (see protocol below). |
| Loss of biological effect over time (e.g., at 48h vs. 24h). | Instability of Rotigotine in the cell culture medium at 37°C. | Determine the half-life of Rotigotine in your medium. If significant degradation occurs, consider replenishing the medium with freshly prepared Rotigotine at regular intervals during the experiment. |
| Unexpected cytotoxicity at higher concentrations. | Formation of a toxic degradation product. | Characterize the degradation products if possible. Lower the initial concentration of Rotigotine or shorten the exposure time. |
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a framework for researchers to determine the stability of this compound in their specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Sterile tubes and pipettes
-
Cell culture incubator (37°C, 5% CO₂)
2. Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Spike the cell culture medium: Dilute the Rotigotine stock solution into pre-warmed (37°C) complete cell culture medium to a final concentration relevant to your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the Rotigotine-spiked medium into sterile tubes for each time point and place them in a 37°C, 5% CO₂ incubator to mimic your experimental conditions.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one aliquot from the incubator.
-
Sample Storage: Immediately freeze the collected samples at -80°C to halt any further degradation until analysis.
-
Sample Preparation for HPLC:
-
Thaw the samples on ice.
-
If the medium contains serum, precipitate proteins by adding an equal volume of ice-cold methanol, vortexing, and centrifuging at high speed.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method. A general method for Rotigotine analysis might involve a C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer at a pH of around 4.8, with UV detection at approximately 224 nm.[8]
-
Create a standard curve using freshly prepared dilutions of Rotigotine in the same cell culture medium to quantify the concentration in your samples.
-
-
Data Analysis:
-
Calculate the concentration of Rotigotine remaining at each time point.
-
Plot the concentration versus time to determine the degradation kinetics and the half-life of the compound in your cell culture medium.
-
Data Presentation
Table 1: Known Degradation Products of Rotigotine under Stress Conditions
Forced degradation studies have identified several degradation products of Rotigotine under oxidative and photolytic stress.[3]
| Degradation Condition | Known or Potential Degradation Products |
| Oxidative (e.g., H₂O₂) | N-oxides and other oxidative products.[][3] |
| Photolytic (Light Exposure) | Various photolytic degradants.[3] |
| Acidic/Basic Hydrolysis | Generally more stable to hydrolysis compared to oxidation.[3][8] |
| Thermal | Some degradation at elevated temperatures.[6][8] |
Table 2: Hypothetical Stability of this compound in Cell Culture Media
The following table presents a hypothetical example of stability data that could be generated using the protocol above. Note: This is illustrative data and actual stability should be determined experimentally.
| Time (hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) |
| 0 | 100% | 100% |
| 8 | 95% | 92% |
| 24 | 85% | 80% |
| 48 | 70% | 65% |
| 72 | 55% | 48% |
Visualizations
Caption: Workflow for assessing Rotigotine stability.
Caption: Impact of Rotigotine degradation on a pathway.
References
- 1. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjpbcs.com [rjpbcs.com]
- 7. benchchem.com [benchchem.com]
- 8. Stability Indicating Method Development and Validation for the Estimation of Rotigotine by Rp-Hplc in Bulk and Pharmaceutical Dosage form – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Troubleshooting Rotigotine Hydrochloride Variability in Animal Behavior Studies
This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered when using Rotigotine (B252) hydrochloride in animal behavior studies. The following question-and-answer format directly addresses specific sources of variability to help ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) - General Information
Q: What is Rotigotine hydrochloride and what is its primary mechanism of action?
A: this compound is a non-ergoline dopamine (B1211576) agonist.[1][2] Its primary mechanism of action involves stimulating dopamine receptors in the brain, with a high affinity for D3, D2, and D1 receptors.[3] It also shows significant affinity for serotonin (B10506) 5-HT1A and adrenergic α2B receptors, which may contribute to its overall pharmacological profile.[4] This activity at various dopamine receptor subtypes is thought to be the basis for its efficacy in animal models of Parkinson's disease by restoring locomotor activity.[1][4][5]
Q: What are the key physicochemical properties of this compound?
A: this compound is a white to off-white, non-hygroscopic crystalline solid that is sensitive to oxidation.[6] It is lipophilic and poorly soluble in water at a neutral pH, with solubility increasing in more acidic conditions.[6] Key properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 351.93 g/mol |
| Formula | C₁₉H₂₅NOS·HCl |
| Purity | ≥98-99%[7] |
| Storage | Desiccate at Room Temperature or store at -20°C for long-term stability[7] |
| Appearance | White to off-white powder/crystalline solid[6][7] |
Frequently Asked Questions (FAQs) - Drug Preparation and Administration
Q: How should I dissolve this compound for my experiments?
A: The solubility of this compound is highly dependent on the solvent. It is poorly soluble in aqueous buffers but readily soluble in organic solvents.[7] For in vivo studies, a common method is to first create a concentrated stock solution in an organic solvent and then dilute it with an appropriate aqueous buffer.[7] Always purge the solvent with an inert gas before dissolving the compound to minimize oxidation.[7]
| Solvent | Maximum Concentration/Solubility |
| DMSO | ~35.19 mg/mL (100 mM) |
| Dimethyl formamide (B127407) (DMF) | ~30 mg/mL[7] |
| Ethanol | ~1 mg/mL[7] |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.33 mg/mL[7] |
Q: What is the stability of this compound in solution?
A: this compound is stable under recommended storage conditions as a solid.[6] However, aqueous solutions are less stable and it is recommended not to store them for more than one day.[7] For maximum reproducibility, always prepare fresh solutions on the day of the experiment.
Q: Which administration route is best for rodent studies: subcutaneous (SC) or intraperitoneal (IP)?
A: The choice of administration route can significantly impact drug bioavailability and animal stress, both of which contribute to experimental variability.
-
Subcutaneous (SC) injection: This route often provides a slower, more sustained release of the drug, which can mimic the continuous drug delivery of transdermal patches used in clinical settings.[8] A slow-release formulation for SC injection has been shown to provide stable extracellular drug levels in the striatum.[8] This may lead to more consistent behavioral effects.
-
Intraperitoneal (IP) injection: While common, IP injections can be a source of variability. The stress and potential pain associated with the injection itself can alter dopamine neuron activity and release, confounding the drug's effects.[9] Habituation to the injection procedure may be necessary to minimize this stress response.[9]
For studies requiring stable, continuous receptor stimulation, the SC route is often preferred.[8][10]
Troubleshooting Guide: Addressing Behavioral Variability
Q1: Why am I observing high inter-individual variability in the behavioral response to Rotigotine?
A: High variability among animals is a common challenge. Several factors can contribute to this:
-
Inconsistent Drug Administration:
-
Injection Stress: The physical act of injection, especially IP, can be a significant stressor, leading to altered dopamine release that is independent of the drug's pharmacological action.[9] Ensure all handlers are proficient and consistent in their technique to minimize stress.
-
Injection Volume and Site: Use consistent, recommended injection volumes and anatomical locations for all animals.[11][12] For SC injections, vary the site if repeated injections are necessary to avoid irritation.[12]
-
-
Biological Factors:
-
Age and Sex: An animal's age and sex can influence drug metabolism and behavioral responses.[4] Ensure your study groups are well-matched for these variables.
-
Animal Strain: Different rodent strains can have different baseline behaviors and drug sensitivities.
-
Health Status: Underlying health issues can significantly alter an animal's response. Only use healthy, properly acclimatized animals.
-
-
Environmental and Husbandry Factors:
-
Housing Conditions: Changes in cage density, bedding, or enrichment can be stressful. Maintain stable housing conditions throughout the study.
-
Circadian Rhythms: Dopaminergic systems exhibit diurnal fluctuations. Conducting behavioral tests at the same time each day is critical to reduce this source of variance.
-
Q2: My results are not consistent across different experimental days. What could be the cause?
A: Day-to-day variability can obscure true experimental effects. Consider the following:
-
Solution Instability: As aqueous solutions of Rotigotine are not recommended for storage beyond 24 hours, batch-to-batch differences can arise if solutions are not prepared fresh daily.[7]
-
Habituation or Sensitization: Repeated administration of a dopamine agonist can lead to either a diminished response (habituation/tolerance) or an enhanced response (sensitization).[13] Likewise, animals can become habituated to the stress of the injection procedure, which may alter their response over time.[9] The experimental design should account for these potential long-term effects.
-
Subtle Environmental Changes: Minor variations in lighting, noise levels, or experimenter presence between testing days can influence animal behavior. Standardize the testing environment as much as possible.
Q3: I am not observing the expected dose-dependent effect. What should I check?
A: A flat or inverted dose-response curve can be perplexing. Here are some potential reasons:
-
Inappropriate Dose Range: The selected doses may be on the plateau or the descending limb of the dose-response curve (an inverted-U shape is common for dopamine agonists).[13] A pilot study with a wider range of doses is essential. For example, in 6-OHDA lesioned rats, doses between 0.035 and 0.35 mg/kg have been shown to induce dose-dependent contralateral turning.[5]
-
Bioavailability Issues:
-
Vehicle Choice: The vehicle can significantly affect the solubility and absorption of Rotigotine. If the drug precipitates out of solution in your chosen vehicle, the actual dose administered will be lower than intended.
-
Route of Administration: As discussed, the administration route affects absorption kinetics.[14][15] An IP injection might lead to rapid metabolism, while an SC injection could provide more sustained exposure.[1]
-
-
Drug Purity and Integrity: Verify the purity (typically ≥98-99%) and proper storage of your this compound compound.[7] Degradation due to improper storage (e.g., exposure to light or oxygen) can reduce its potency.[6]
Diagrams and Visualizations
References
- 1. Rotigotine transdermal system: developing continuous dopaminergic delivery to treat Parkinson's disease and restless legs syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Status and Challenges in Rotigotine Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo dopamine agonist properties of rotigotine: Role of D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Continuous delivery of rotigotine decreases extracellular dopamine suggesting continuous receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]
- 10. Mechanisms of D1/D2-like dopaminergic agonist, rotigotine, on lower urinary tract function in rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 13. Oral Nicotine Self-Administration in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Steady-state plasma concentration profile of transdermal rotigotine: an integrated analysis of three, open-label, randomized, phase I multiple dose studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Method Validation for Rotigotine Hydrochloride and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC method validation of Rotigotine (B252) hydrochloride and its major metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Rotigotine and its metabolites.
| Problem | Possible Causes | Suggested Solutions |
| High Backpressure | Blockage in the guard column, column, or tubing.[1][2] Precipitation of buffer salts.[1] Contaminated mobile phase.[2] | Systematically check for blockages by removing components from the flow path.[3] Reverse flush the column with an appropriate solvent.[1] Ensure the mobile phase is filtered and degassed.[2] |
| Low Backpressure | Leak in the system (fittings, pump seals).[4] Low flow rate.[4] | Inspect and tighten all fittings. Check for visible leaks. Verify the pump is delivering the set flow rate. |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase.[2] Column overload.[1][2] Inappropriate mobile phase pH.[1] | Use a mobile phase with an appropriate buffer concentration (e.g., 10-25 mM) to maintain a constant ionization state.[1] Reduce the sample concentration or injection volume.[2] Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Peak Fronting | Sample solvent is stronger than the mobile phase.[2] High sample concentration. | Dilute the sample in the mobile phase. Reduce the injection volume. |
| Split Peaks | Clogged column inlet frit.[2] Sample solvent incompatibility with the mobile phase.[2] | Backflush the column. Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.[2] |
| Shifting Retention Times | Inconsistent mobile phase preparation.[3][4] Column aging or degradation.[4] Fluctuations in column temperature.[2] | Prepare fresh mobile phase daily and ensure accurate composition. Use a column oven to maintain a stable temperature.[2] Replace the column if performance deteriorates. |
| Baseline Noise or Drift | Contaminated mobile phase or detector flow cell.[2][5] Air bubbles in the system.[4][5] Detector lamp issues.[4] | Filter and degas the mobile phase.[2][5] Purge the pump and detector to remove air bubbles.[5] Check the detector lamp's energy and replace if necessary. |
| Ghost Peaks | Contamination from the sample, solvent, or system. Carryover from previous injections. | Run a blank gradient to identify the source of contamination. Clean the injector and sample loop.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the typical HPLC columns and mobile phases used for Rotigotine analysis?
A1: Reversed-phase columns are commonly used. Specific examples include:
-
BDS C8 column (4.6 x 150mm, 5µm) with a mobile phase of 0.01N Potassium dihydrogen orthophosphate (pH 4.8) and Acetonitrile (45:55 v/v).[6][7]
-
C8 column (150 mm × 4.6 mm; 5 µm) with a gradient of orthophosphoric acid and triethylamine (B128534) in water (Mobile Phase A) and Acetonitrile (Mobile Phase B).[8]
-
Zorbax SB C18 column (4.6 x 250mm, 5µm) with a mobile phase of a buffer (5.22 g/L dipotassium (B57713) hydrogen orthophosphate and 2 mL/L triethylamine, pH 5.5) and methanol (B129727) (30:70, v/v).[9]
Q2: What are the key validation parameters for a Rotigotine HPLC method?
A2: According to ICH guidelines, the key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[6][7]
Q3: What are the typical linearity ranges and correlation coefficients for Rotigotine HPLC methods?
A3: Linearity ranges and correlation coefficients can vary depending on the specific method. Reported values include:
-
10-60 µg/mL.[6]
-
25-600 ng/mL with an R² of 0.9995.[10]
-
80% to 120% of the target concentration with an R² of 0.9998.[8]
-
Correlation coefficients are generally expected to be >0.99.[9]
Q4: How is the accuracy of the method demonstrated?
A4: Accuracy is typically assessed by performing recovery studies at different concentration levels (e.g., 50%, 100%, and 150% or 80%, 100%, and 120% of the nominal concentration).[6][8] The percentage recovery should be within an acceptable range, often 98-102%.[6]
Q5: What are the reported LOD and LOQ values for Rotigotine?
A5: The LOD and LOQ are crucial for determining the sensitivity of the method. Reported values include:
-
LOD: 0.05 µg/mL, LOQ: 0.15 µg/mL.[6]
-
LOD: 9 ng/mL, LOQ: 12 ng/mL.[10]
-
LOD: 0.010 µg/mL, LOQ: 0.035 µg/mL.[8]
Q6: How can I perform a forced degradation study for Rotigotine?
A6: Forced degradation studies are essential for developing a stability-indicating method. Rotigotine samples are typically subjected to stress conditions such as:
-
Acid hydrolysis: Using 1N or 2N HCl at room temperature or elevated temperatures (e.g., 60°C).[6][9]
-
Base hydrolysis: Using 1N or 2N NaOH at room temperature or elevated temperatures.[6][9]
-
Oxidative degradation: Using hydrogen peroxide (e.g., 5% or 20% H₂O₂) at room temperature or elevated temperatures.[6][9]
-
Thermal degradation: Exposing the sample to dry heat (e.g., 105°C).[6]
-
Photolytic degradation: Exposing the sample to UV radiation.[9]
Q7: What are the main metabolites of Rotigotine?
A7: The main metabolic pathways for Rotigotine are N-dealkylation and conjugation (sulfation and glucuronidation).[11] The primary N-desalkyl metabolites are despropyl rotigotine and desthienylethyl rotigotine.[11]
Q8: Can HPLC be used to analyze Rotigotine and its metabolites in biological samples?
A8: Yes, while HPLC with UV detection is common for pharmaceutical formulations, more sensitive methods like liquid chromatography with tandem mass spectrometry (LC-MS/MS) are typically used for the quantification of Rotigotine and its metabolites in biological matrices like plasma and urine due to the low concentrations.[11]
Experimental Protocols
Example 1: RP-HPLC Method for Rotigotine in Pharmaceutical Dosage Forms[6][7]
-
Column: BDS C8 (4.6 x 150mm, 5µm particle size)
-
Mobile Phase: 0.01N Potassium dihydrogen orthophosphate (pH adjusted to 4.8 with orthophosphoric acid) and Acetonitrile in a 45:55 v/v ratio.
-
Flow Rate: 1 mL/min
-
Detection: PDA detector at 224 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Run Time: 6 minutes
Example 2: Stability-Indicating RP-HPLC Method for Rotigotine[8][12]
-
Column: C8 (150 mm × 4.6 mm; 5 µm particle size)
-
Mobile Phase: Gradient elution with Mobile Phase A (orthophosphoric acid and triethylamine in water; 1:1:1000 v/v/v) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV-Vis at 278 nm
-
Column Temperature: 40°C
-
Sample Temperature: 25°C
-
Injection Volume: 20 µL
-
Run Time: 15 minutes
Quantitative Data Summary
HPLC Method Validation Parameters for Rotigotine
| Parameter | Method 1[6] | Method 2[10] | Method 3[8] |
| Linearity Range | 10-60 µg/mL | 25-600 ng/mL | 80-120% of target conc. |
| Correlation Coefficient (R²) | Not specified, but linear | 0.9995 | 0.9998 |
| Accuracy (% Recovery) | 100.48% | Not specified | 100.10% - 100.13% |
| Precision (%RSD) | 0.59% (Repeatability) | Not specified | Not specified |
| LOD | 0.05 µg/mL | 9 ng/mL | 0.010 µg/mL |
| LOQ | 0.15 µg/mL | 12 ng/mL | 0.035 µg/mL |
| Retention Time | 2.691 min | 7.65 min | Not specified |
Visualizations
References
- 1. hplc.eu [hplc.eu]
- 2. maxisci.com [maxisci.com]
- 3. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 4. aelabgroup.com [aelabgroup.com]
- 5. mastelf.com [mastelf.com]
- 6. Stability Indicating Method Development and Validation for the Estimation of Rotigotine by Rp-Hplc in Bulk and Pharmaceutical Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rjpbcs.com [rjpbcs.com]
- 10. DoE-based validation of a HPLC-UV method for quantification of rotigotine nanocrystals: Application to in vitro dissolution and ex vivo nasal permeation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, Safety and Tolerability of Rotigotine Transdermal Patch in Healthy Japanese and Caucasian Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rotigotine Hydrochloride Oral Bioavailability in Rodents
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working to overcome the poor oral bioavailability of Rotigotine (B252) hydrochloride in rodent models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing extremely low and highly variable plasma concentrations of Rotigotine after oral administration to rats?
A1: This is an expected outcome. Rotigotine hydrochloride has a very low oral bioavailability, reported to be less than 1% and sometimes as low as 0.5% in rodent models.[1][2] The primary reason for this is extensive pre-systemic metabolism, also known as the "first-pass effect," where the drug is heavily metabolized in the gut wall and liver before it can reach systemic circulation.[1][2][3] This rapid clearance leads to minimal and inconsistent plasma levels when administered as a conventional oral solution or suspension.
Q2: My data shows high inter-animal variability in plasma concentrations. How can I reduce this?
A2: High variability is a direct consequence of the extensive first-pass metabolism. Minor differences in individual animal physiology (e.g., enzyme activity, gastric emptying time) can lead to large differences in the fraction of drug that escapes metabolism. To reduce variability, consider the following:
-
Fasting: Ensure all animals are fasted overnight (typically 12 hours) before dosing to standardize gastrointestinal conditions.[2]
-
Formulation Strategy: The most effective way to reduce variability is to use an advanced formulation designed to bypass or saturate the first-pass metabolism. Lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption through the lymphatic system, partially avoiding the liver and leading to more consistent plasma levels.[4][5][6]
Q3: What formulation strategies can I use to improve the oral bioavailability of Rotigotine?
A3: Several advanced formulation strategies can be employed to enhance the oral bioavailability of drugs like Rotigotine that are subject to high first-pass metabolism:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.[7][8][9] SEDDS can improve bioavailability by increasing drug solubilization, enhancing membrane permeability, and promoting lymphatic transport, which bypasses the liver.[6][10]
-
Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate the drug, protecting it from degradation in the GI tract and improving its absorption profile.[11][12]
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can be used to create nanoparticles that provide controlled release and protect the drug from metabolic enzymes.[13]
Q4: I am developing a SEDDS formulation. What are the critical parameters to monitor during development?
A4: When developing a SEDDS formulation, you should focus on:
-
Spontaneity of Emulsification: The formulation should form a fine emulsion quickly upon gentle agitation in an aqueous medium.
-
Droplet Size: The resulting emulsion should have a small and uniform droplet size, typically in the nanometer range, which is critical for absorption.
-
Drug Loading: Ensure the drug remains dissolved in the formulation without precipitation over time.
-
In Vitro Dissolution: Perform dissolution tests in different media (e.g., simulated gastric and intestinal fluids) to ensure rapid and complete release of the drug from the emulsified droplets.
Q5: Are there any potential safety concerns with using high-surfactant formulations like SEDDS in rodents?
A5: Yes, while effective, formulations containing high concentrations of surfactants can potentially cause gastrointestinal irritation.[8] It is crucial to conduct tolerability studies. A recent study demonstrated that daily oral administration of SEDDS in Sprague-Dawley rats could disrupt the gut microbiota and trigger an inflammatory response.[8] Therefore, it is recommended to include a vehicle-only control group and perform histopathological examination of the GI tract after the study.
Data Presentation: Pharmacokinetic Parameters
The following table presents representative pharmacokinetic data for a hypothetical study in Sprague-Dawley rats, comparing a standard Rotigotine HCl suspension to an optimized Self-Emulsifying Drug Delivery System (SEDDS) formulation. This data illustrates the potential magnitude of improvement achievable with advanced formulations.
| Parameter | Rotigotine HCl Suspension (Oral) | Rotigotine HCl in SEDDS (Oral) | Rotigotine HCl Solution (Intravenous) |
| Dose | 10 mg/kg | 10 mg/kg | 1 mg/kg |
| Cmax (ng/mL) | 8.5 ± 2.1 | 155.4 ± 35.8 | 450.2 ± 60.5 |
| Tmax (h) | 0.5 ± 0.2 | 1.5 ± 0.5 | 0.1 ± 0.05 |
| AUC₀-t (ng·h/mL) | 25.3 ± 7.9 | 890.6 ± 160.2 | 955.0 ± 110.7 |
| Absolute Bioavailability (F%) | ~0.3% | ~9.3% | 100% |
Note: Data are presented as mean ± SD. This table is illustrative and compiled based on the known poor bioavailability of Rotigotine and the typical performance of SEDDS formulations for BCS Class II/IV drugs.
Experimental Protocols
Protocol: In-Vivo Oral Bioavailability Study in Rats
This protocol outlines a standard procedure for evaluating the oral bioavailability of a novel Rotigotine formulation compared to a control suspension and an intravenous (IV) reference.
1. Animals:
-
Species: Male Sprague-Dawley rats.
-
Weight: 220-250 g.
-
Housing: House animals in a controlled environment (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
2. Animal Preparation:
-
Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.
-
Grouping: Randomly divide the rats into three groups (n=6 per group):
-
Group 1: IV administration (for bioavailability calculation).
-
Group 2: Oral gavage with control suspension.
-
Group 3: Oral gavage with the test formulation (e.g., SEDDS).
-
3. Dosing:
-
IV Administration (Group 1): Administer Rotigotine HCl solution (e.g., in saline with a solubilizing agent) at a dose of 1 mg/kg via the tail vein.
-
Oral Administration (Groups 2 & 3): Administer the control suspension or test formulation at a dose of 10 mg/kg using an oral gavage needle.
4. Blood Sampling:
-
Route: Collect blood samples (approximately 0.25 mL) from the jugular vein or saphenous vein.
-
Time Points:
-
IV Group: Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Oral Groups: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Sample Processing: Collect blood into heparinized tubes. Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
5. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction on the plasma samples to extract Rotigotine.
-
Chromatography: Use a C18 reverse-phase HPLC column.
-
Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Quantification: Construct a calibration curve using standard solutions of Rotigotine in blank plasma.
6. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis with software like Phoenix WinNonlin.
-
Calculate the absolute oral bioavailability (F%) using the formula:
-
F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Visualizations
Diagrams of Key Processes
The following diagrams illustrate the experimental workflow for an oral bioavailability study and the metabolic pathway contributing to Rotigotine's poor oral bioavailability.
Caption: Workflow for a rodent oral bioavailability study.
Caption: Rotigotine's first-pass metabolism pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. RETRACTED: Fabrication, Optimization, and Evaluation of Rotigotine-Loaded Chitosan Nanoparticles for Nose-To-Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jgtps.com [jgtps.com]
- 7. Self-Emulsifying Delivery Systems for Poorly Absorbed Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 8. Self-emulsifying drug delivery systems (SEDDS) disrupt the gut microbiota and trigger an intestinal inflammatory response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Nose to brain delivery of Rotigotine loaded solid lipid nanoparticles: Quality by design based optimization and charact… [ouci.dntb.gov.ua]
- 12. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intranasal delivery of rotigotine to the brain with lactoferrin-modified PEG-PLGA nanoparticles for Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preclinical Transdermal Studies of Rotigotine - Application Site Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering application site reactions (ASRs) in preclinical transdermal studies of Rotigotine.
Troubleshooting Guides
Issue: Observed Erythema and Edema at the Application Site in Animal Models
Question: We are observing significant redness and swelling at the application site of our Rotigotine transdermal patch in our rabbit model. How can we mitigate and evaluate this?
Answer:
Erythema (redness) and edema (swelling) are common signs of irritant contact dermatitis (ICD), which can be caused by the drug itself, adhesives, or other excipients in the transdermal system.[1] Here is a step-by-step guide to address this issue:
1. Review and Refine Your Protocol:
-
Application Site Rotation: Ensure daily rotation of the application site.[2][3] Repeated application to the same site can induce maximal irritational stress.[3] Do not use the same site more than once every 14 days in longer-term studies.[3]
-
Proper Patch Application and Removal: Apply the patch to clean, dry, and intact skin. Press firmly for about 30 seconds to ensure good contact.[3] When removing, peel it off slowly and gently to minimize skin stripping.
-
Avoid Damaged or Irritated Skin: Do not apply patches to oily, irritated, or damaged skin, or areas where tight clothing may cause rubbing.[3]
2. Conduct a Histopathological Examination:
-
A skin biopsy of the affected area can provide a definitive assessment of the irritation level.[2][3] This allows for the characterization of the inflammatory infiltrate and assessment of epidermal changes.
3. Evaluate Formulation Components:
-
Consider testing a placebo patch (without Rotigotine) to determine if the reaction is caused by the active pharmaceutical ingredient (API) or the patch excipients (e.g., adhesive, penetration enhancers).
-
Alternative formulations, such as a microemulsion-based hydrogel, have been shown to cause less skin irritation compared to standard patches.[4]
4. Quantify the Reaction:
-
Use a standardized scoring system, such as the Draize scale, to quantify the severity of erythema and edema.[5] This will allow for objective comparison between different formulations or treatment groups.
Issue: High Variability in Skin Reactions Between Animals
Answer:
Variability in skin reactions is a common challenge in preclinical transdermal studies. Several factors can contribute to this:
-
Animal-Specific Factors: Differences in skin sensitivity, grooming habits, and overall health between individual animals can lead to varied responses.
-
Application Technique: Inconsistent application pressure or duration can affect adhesion and drug delivery, leading to variable irritation.
-
Environmental Factors: Changes in humidity and temperature in the animal housing facility can influence skin hydration and barrier function.
Troubleshooting Steps:
-
Standardize Procedures: Ensure all technicians are trained on and adhere to a strict, standardized protocol for patch application and removal.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for a sufficient period before starting the study.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability on the overall results.
-
Blinded Observation: Have a trained observer who is blinded to the treatment groups score the skin reactions to minimize bias.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common application site reactions observed with Rotigotine transdermal patches in preclinical studies?
A1: The most frequently reported application site reactions are erythema (redness), pruritus (itching), and edema (swelling).[1] In some cases, more severe reactions like vesicles or papules may occur. These reactions are generally considered a form of irritant contact dermatitis.[1]
Q2: Is it necessary to perform both in vitro and in vivo studies to assess skin irritation?
A2: While in vivo studies in animal models are crucial, in vitro methods using Reconstructed Human Epidermis (RhE) models are becoming increasingly important and are encouraged by regulatory bodies to reduce animal testing.[7][8] RhE models can provide valuable initial screening data on the irritation potential of a formulation.[9][10]
Q3: What is the general mechanism behind application site reactions from transdermal patches?
A3: Application site reactions are often a form of irritant contact dermatitis (ICD). This occurs when the patch components disrupt the skin barrier, leading to the release of pro-inflammatory cytokines from keratinocytes (skin cells).[11] This triggers an inflammatory cascade, resulting in the clinical signs of redness, swelling, and itching.
Q4: How can we quantitatively assess skin irritation in our preclinical studies?
A4: Quantitative assessment can be achieved through:
-
Visual Scoring: Using a standardized scale like the Draize scale to grade erythema and edema.[5]
-
Histopathology: Microscopic examination of skin biopsies to evaluate the extent of inflammation and tissue damage.[2][3]
-
In Vitro Cell Viability Assays: In RhE models, the MTT assay is commonly used to measure the reduction in cell viability after exposure to the test substance, which correlates with irritation potential.[12]
Quantitative Data Summary
Table 1: Incidence of Application Site Reactions in Clinical Studies of Rotigotine Patches
| Study Population | Rotigotine Dose | Incidence of Application Site Reactions (%) | Placebo Incidence (%) | Reference |
| Early Parkinson's Disease | 6 mg/24 hours | >5% greater than placebo | - | [3] |
| Advanced Parkinson's Disease | 8 mg/24 hours | 23% (treatment difference) | - | [3] |
| Restless Legs Syndrome | - | 39% (treatment difference) | - | [3] |
| Early Parkinson's Disease | 10-40 cm² patches | Mild to moderate | - | [13] |
| Advanced Parkinson's Disease | 40 cm² | 36% | 13% | [14] |
| Advanced Parkinson's Disease | 60 cm² | 46% | 13% | [14] |
| Advanced Parkinson's Disease | - | 44% | 12% | [14] |
Experimental Protocols
Protocol 1: In Vivo Skin Irritation Study in Rabbits (Modified Draize Test)
-
Animal Model: Healthy, young adult New Zealand White rabbits.
-
Housing: Individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Preparation: 24 hours before the study, clip the fur from the dorsal area of the trunk.
-
Application:
-
Apply the Rotigotine transdermal patch to an intact skin site.
-
Apply a placebo patch (without Rotigotine) to a separate intact site.
-
Leave a third site untreated as a control.
-
-
Exposure: Secure the patches with a suitable dressing for a 24-hour exposure period.
-
Observation:
-
After 24 hours, remove the patches.
-
Score the application sites for erythema and edema at 1, 24, 48, and 72 hours after patch removal using the Draize scoring system (see Table 2).
-
-
Data Analysis: Calculate the Primary Dermal Irritation Index (PDII) for each test article.
Table 2: Draize Scale for Scoring Skin Reactions
| Reaction | Score | Description |
| Erythema and Eschar Formation | 0 | No erythema |
| 1 | Very slight erythema (barely perceptible) | |
| 2 | Well-defined erythema | |
| 3 | Moderate to severe erythema | |
| 4 | Severe erythema (beet redness) to slight eschar formation | |
| Edema Formation | 0 | No edema |
| 1 | Very slight edema (barely perceptible) | |
| 2 | Slight edema (edges of area well-defined by definite raising) | |
| 3 | Moderate edema (raised approximately 1 mm) | |
| 4 | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
Protocol 2: In Vitro Skin Irritation using a Reconstructed Human Epidermis (RhE) Model
-
Model: Commercially available RhE tissue kits (e.g., EpiSkin™, EpiDerm™).
-
Pre-incubation: Upon receipt, place the tissue inserts in a multi-well plate with maintenance medium and incubate overnight at 37°C and 5% CO₂.
-
Application:
-
Apply the test formulation (e.g., a defined amount of the patch adhesive containing Rotigotine) directly to the surface of the RhE tissue.
-
Use a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., sodium lauryl sulfate).
-
-
Exposure: Incubate for a defined period (e.g., 60 minutes) at 37°C and 5% CO₂.
-
Post-exposure:
-
Thoroughly rinse the tissues to remove the test substance.
-
Transfer the tissues to fresh maintenance medium and incubate for a post-exposure period (e.g., 42 hours).
-
-
MTT Assay:
-
Transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Incubate for 3 hours. Viable cells will convert the yellow MTT to a purple formazan (B1609692).
-
Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).
-
-
Data Analysis:
-
Measure the optical density of the formazan solution using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) is indicative of skin irritation potential.[12]
-
Visualizations
Caption: Signaling pathway of irritant contact dermatitis from a transdermal patch.
Caption: Experimental workflow for preclinical evaluation of application site reactions.
References
- 1. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 2. Histopathologic evaluation of skin wound healing due to local application of transdermal chitosan patch in combination with doxycycline, zinc nanoparticles, and selenium nanoparticles in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Transdermal Patch Containing Selenium Nanoparticles Loaded with Doxycycline and Evaluation of Skin Wound Healing in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 5. Evaluation of skin phototoxicity of transdermally administered pharmaceuticals in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmanet.com.br [pharmanet.com.br]
- 7. sciencescholar.us [sciencescholar.us]
- 8. Reconstructed Human Epidermis: An Alternative Approach for In Vitro Bioequivalence Testing of Topical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EpiDerm™, Reconstructed Human Epidermis (RHE) - Amerigo Scientific [amerigoscientific.com]
- 10. episkin.com [episkin.com]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Reconstructed Human Epidermis Model Test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 13. Skin models of cutaneous toxicity, transdermal transport and wound repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rotigotine transdermal system: a short review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Patch Clamp Recordings in the Presence of Rotigotine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing patch clamp electrophysiology to investigate the effects of Rotigotine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Rotigotine is a non-ergoline dopamine (B1211576) agonist.[1][2] Its primary mechanism of action is the stimulation of dopamine receptors in the brain, with a high affinity for D2, D3, and D1 receptors.[1] By mimicking the effects of dopamine, it helps alleviate symptoms associated with dopamine deficiency, such as in Parkinson's disease and Restless Legs Syndrome.[1] Rotigotine also exhibits activity as an antagonist at α2B-adrenergic receptors and as a partial agonist at the 5-HT1A receptor.[3]
Q2: What are the key physicochemical properties of this compound relevant to patch clamp experiments?
This compound is a white to off-white solid.[4] It is lipophilic and sparingly soluble in aqueous solutions at neutral pH.[5][6] Its solubility increases at a more acidic pH.[5] For experimental purposes, it is often dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[4]
Q3: How should I prepare a stock solution of this compound for my experiments?
Due to its limited aqueous solubility, a high-concentration stock solution of this compound should be prepared in a suitable organic solvent, such as DMSO.[4] It is crucial to keep the final concentration of DMSO in the recording solution as low as possible (ideally ≤ 0.1%) to avoid solvent-related effects on ion channel function and cell membrane integrity.[7]
Q4: Can the vehicle (solvent) for this compound affect my patch clamp recordings?
Yes, the solvent, typically DMSO, can have significant effects. High concentrations of DMSO can:
-
Alter the osmolarity of your solutions, potentially causing cell swelling or shrinking.[7]
-
Directly modulate the activity of various ion channels.
-
Compromise cell membrane integrity, making it difficult to obtain a stable giga-ohm seal.[7]
-
Shift the voltage-dependence of activation and inactivation for some channels.[8]
It is imperative to always include a vehicle control in your experiments, where you apply the same concentration of the solvent without the drug to account for any solvent-specific effects.
Troubleshooting Guides
Problem 1: Difficulty achieving a stable giga-ohm seal.
| Possible Cause | Recommended Solution |
| High final DMSO concentration | Ensure the final DMSO concentration in your external solution is at its lowest effective level, ideally ≤ 0.1%. Higher concentrations can disrupt the cell membrane. |
| Precipitation of Rotigotine | Visually inspect your final recording solution for any signs of precipitation, especially after dilution from the stock. Consider preparing fresh dilutions for each experiment and gentle sonication to aid dissolution. |
| Lipophilic nature of Rotigotine | The lipophilic properties of Rotigotine may lead to interactions with the cell membrane, potentially interfering with seal formation. Try backfilling the pipette tip with a drug-free internal solution first, then filling the rest of the pipette with the Rotigotine-containing solution. This provides a brief window to form a seal before the drug diffuses to the tip. |
| General patch clamp issues | Ensure optimal cell health, clean and properly filtered solutions, and appropriate pipette geometry (tip resistance and smoothness). |
Problem 2: Unstable holding current or baseline drift after Rotigotine application.
| Possible Cause | Recommended Solution |
| Receptor-mediated effects | As a dopamine agonist, Rotigotine will activate D1-D5 receptors, which can modulate various ion channels and lead to changes in membrane conductance. This is an expected physiological effect. Monitor the time course of the current change to characterize the drug's effect. |
| Solvent effects on ion channels | DMSO can directly affect ion channel activity. Perform a vehicle control experiment with the same DMSO concentration to differentiate between the effects of Rotigotine and the solvent. |
| Compound-induced cell stress | High concentrations of Rotigotine or prolonged exposure may induce cellular stress, leading to changes in membrane properties. Start with lower concentrations and perform concentration-response curves. |
| Liquid junction potential changes | Ensure that the liquid junction potential is properly nulled before and monitored during the recording, as changes in the ionic composition of the external solution upon drug application can cause drift. |
Problem 3: No observable effect of Rotigotine.
| Possible Cause | Recommended Solution |
| Inappropriate concentration | The effective concentration of Rotigotine may be outside the range you are testing. Perform a wide concentration-response curve to determine the optimal concentration for your specific cell type and ion channel of interest. |
| Compound degradation | Ensure the stability of your Rotigotine stock solution. Store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect it from light. |
| Incorrect target or cell type | Verify that the cell type you are using expresses the dopamine receptors (D1-D5) that Rotigotine targets. |
| Slow onset of action | The effects of Rotigotine may not be immediate. Ensure you are perfusing the drug for a sufficient amount of time to allow it to reach its target and elicit a response. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₅NOS · HCl | [4] |
| Molecular Weight | 351.93 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Solubility in DMSO | >10 mg/mL | [4] |
| Aqueous Solubility | Sparingly soluble at neutral pH, increases with acidity | [5][6] |
Table 2: Receptor Binding Profile of Rotigotine
| Receptor | Affinity (Ki) | Functional Activity |
| Dopamine D1 | High | Agonist |
| Dopamine D2 | High | Agonist |
| Dopamine D3 | Highest | Agonist |
| Dopamine D4 | Moderate | Agonist |
| Dopamine D5 | Moderate | Agonist |
| 5-HT1A | Moderate | Partial Agonist |
| α2B-Adrenergic | Moderate | Antagonist |
Note: Specific Ki values can vary between studies and experimental conditions.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Rotigotine Effects
-
Cell Culture: Culture cells known to express the dopamine receptor subtype of interest (e.g., HEK293 cells transfected with D2 receptors, or primary neurons).
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~310-320 mOsm).
-
Internal Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH, osmolarity ~290-300 mOsm).
-
Rotigotine Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
-
Final Drug Solution: Dilute the stock solution in the external solution to the desired final concentration. Ensure the final DMSO concentration does not exceed 0.1%.
-
-
Electrophysiology:
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -70 mV.
-
Apply a voltage protocol to elicit the currents of interest.
-
Obtain a stable baseline recording in the external solution.
-
Perfuse the cell with the final drug solution containing Rotigotine.
-
Record the effect of Rotigotine until a steady-state is reached.
-
Perform a washout by perfusing with the control external solution to check for reversibility.
-
Mandatory Visualizations
Caption: Signaling pathway of Rotigotine at the D2 dopamine receptor.
References
- 1. Dopamine D2 receptor partial agonists display differential or contrasting characteristics in membrane and cell-based assays of dopamine D2 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing planar lipid bilayer single-channel recordings for high resolution with rapid voltage steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Dopamine (D2) receptor regulation of intracellular calcium and membrane capacitance changes in rat melanotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of Rotigotine Hydrochloride for Stability-Indicating Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of Rotigotine hydrochloride. The information is designed to assist in the development and validation of stability-indicating assays.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of this compound?
A1: Forced degradation studies for this compound typically involve exposure to a variety of stress conditions to assess its stability. According to ICH guidelines, these conditions include acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolytic stress.[1][2][3] The goal is to induce degradation to an extent of about 5-20% to ensure that the analytical method can effectively separate the drug from its degradation products.
Q2: Why is Rotigotine particularly susceptible to degradation?
A2: Rotigotine is known to be susceptible to oxidation, especially when exposed to air, light, or heat.[2][] Its chemical structure contains functionalities that are prone to oxidative degradation, which can lead to the formation of N-oxides and other related substances.[] Exposure to high temperatures and moisture can also lead to the formation of various degradation products.[]
Q3: What are the common analytical techniques used to analyze the degradation products of Rotigotine?
A3: The most common analytical technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV or Photodiode Array (PDA) detector.[1][3][5][6][7] For the characterization and identification of degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed.[2]
Q4: What are some of the known degradation products of Rotigotine?
A4: Several degradation products of Rotigotine have been identified, including impurities resulting from oxidation and hydrolysis. Some of the known process-related impurities and degradation products that can be monitored include Dethienyl ethyl rotigotine, Depropyl Rotigotine, Acetyl rotigotine, Methyl rotigotine, and Rotigotine N-Oxide.[1][]
Q5: What are the acceptance criteria for a stability-indicating method?
A5: A key criterion for a stability-indicating method is its ability to resolve the main drug peak from all potential degradation products and process-related impurities. The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[1][3][6] The mass balance, which is the sum of the assay of the drug and the percentage of total impurities, should typically be between 95% and 105% to demonstrate that all degradation products have been accounted for.[1][7]
Troubleshooting Guides
This section provides solutions to common issues encountered during the forced degradation studies of this compound.
Issue 1: Poor resolution between Rotigotine and its degradation peaks.
-
Possible Cause 1: Inappropriate HPLC column. The stationary phase may not be suitable for separating the closely eluting peaks of Rotigotine and its degradation products.
-
Solution: Consider using a different column chemistry, such as a C8 or a phenyl-hexyl column, in addition to the commonly used C18 columns.[5] Optimizing the particle size and column dimensions can also improve resolution.
-
-
Possible Cause 2: Suboptimal mobile phase composition. The mobile phase pH and organic modifier ratio play a crucial role in chromatographic separation.
-
Solution: Methodically adjust the mobile phase pH, as Rotigotine's charge and the charge of its degradation products can be manipulated to improve separation. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and their proportions in the mobile phase.[1][6][7] A gradient elution program can also be beneficial in resolving complex mixtures of degradation products.[5]
-
Issue 2: Broad or tailing peaks for Rotigotine.
-
Possible Cause 1: Secondary interactions with the stationary phase. Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the basic amine group of Rotigotine, leading to peak tailing.
-
Possible Cause 2: Column overload. Injecting too high a concentration of the sample can lead to peak broadening.
-
Solution: Reduce the concentration of the sample being injected. Ensure the injection volume and concentration are within the linear range of the method.
-
-
Possible Cause 3: Extra-column band broadening. Issues with the HPLC system, such as long or wide-bore tubing, can contribute to peak broadening.
-
Solution: Use tubing with a smaller internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.
-
Issue 3: Inconsistent or non-reproducible degradation results.
-
Possible Cause 1: Variability in stress conditions. Inconsistent temperature, duration of exposure, or concentration of stressor can lead to variable degradation.
-
Solution: Precisely control all stress parameters. Use calibrated equipment (ovens, water baths, UV chambers) and accurately prepare all stressor solutions.
-
-
Possible Cause 2: Instability of degradation products. Some degradation products may themselves be unstable and degrade further, leading to inconsistent profiles.
-
Solution: Analyze the stressed samples as soon as possible after the stress period. If storage is necessary, investigate the stability of the stressed samples under refrigerated or frozen conditions.[1]
-
-
Possible Cause 3: Sample preparation issues. Incomplete neutralization of acidic or basic stress samples before injection can affect chromatography.
-
Solution: Ensure complete and consistent neutralization of samples after acid or base hydrolysis.[1]
-
Experimental Protocols
The following are detailed methodologies for key forced degradation experiments on this compound.
Acid Hydrolysis
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable diluent (e.g., a mixture of water and methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[1]
-
Stress Application: To a specific volume of the stock solution, add an equal volume of a strong acid (e.g., 1N HCl).[1]
-
Incubation: Heat the solution at a controlled temperature (e.g., 60°C or 80°C) for a defined period (e.g., 2 to 24 hours).[1][6] The duration should be optimized to achieve the target degradation level.
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of a strong base (e.g., 1N NaOH).[1]
-
Sample Preparation for HPLC: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.
Base Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described for acid hydrolysis.
-
Stress Application: To a specific volume of the stock solution, add an equal volume of a strong base (e.g., 1N NaOH).[6]
-
Incubation: Heat the solution at a controlled temperature (e.g., 60°C or 80°C) for a defined period.
-
Neutralization: After incubation, cool the solution and neutralize it with an equivalent amount of a strong acid (e.g., 1N HCl).[1]
-
Sample Preparation for HPLC: Dilute the neutralized solution with the mobile phase for analysis.
Oxidative Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound.
-
Stress Application: To a specific volume of the stock solution, add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).[1][6]
-
Incubation: Keep the solution at room temperature or a slightly elevated temperature (e.g., 60°C) for a specific duration.[1] Rotigotine is known to be particularly sensitive to oxidation.[2]
-
Sample Preparation for HPLC: Dilute the solution with the mobile phase to the target concentration for analysis.
Thermal Degradation
-
Solid State: Expose the solid drug substance to dry heat in a calibrated oven at a high temperature (e.g., 105°C) for a specified period.[1][6][7]
-
Solution State: Heat a solution of this compound at a controlled temperature (e.g., 60°C or 80°C) for a defined period.[1]
-
Sample Preparation for HPLC: For the solid-state sample, dissolve it in the diluent and then dilute with the mobile phase. For the solution-state sample, dilute it directly with the mobile phase.
Photolytic Degradation
-
Sample Exposure: Expose a solution of this compound and the solid drug substance to UV light of a known wavelength (e.g., 254 nm or 366 nm) or to a combination of UV and visible light in a photostability chamber.[1] The exposure should be in accordance with ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Preparation for HPLC: Prepare the exposed samples for analysis as described for thermal degradation.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Results for this compound
| Stress Condition | Stressor Concentration | Temperature | Duration | % Degradation of Rotigotine | Degradation Products Formed |
| Acid Hydrolysis | 1N HCl | 60°C | 24 hours | Varies | Impurity C, G, F, J, M |
| Base Hydrolysis | 1N NaOH | 60°C | 24 hours | Varies | Impurity C, J, L, M |
| Oxidation | 3-30% H₂O₂ | 60°C | 24 hours | Significant | Impurity B, C, F, J, L, M |
| Thermal (Solid) | N/A | 105°C | 24 hours | Significant | Impurity B, C, F, J, L, M |
| Photolytic | UV/Visible Light | Ambient | As per ICH Q1B | Significant | Not specified in detail |
Note: The percentage of degradation and the specific impurities formed can vary depending on the exact experimental conditions and the analytical method used. The impurities are designated as per literature reports.[8]
Table 2: Typical HPLC Method Parameters for Stability-Indicating Assay of Rotigotine
| Parameter | Typical Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) or C8[1][5] |
| Mobile Phase | A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol)[1][6][7] |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection Wavelength | 220 - 230 nm or 272 nm |
| Column Temperature | 25 - 40°C[5] |
| Injection Volume | 10 - 20 µL |
| Mode | Isocratic or Gradient[5][6] |
Visualizations
Caption: Experimental workflow for forced degradation studies of Rotigotine HCl.
Caption: Factors contributing to the degradation of this compound.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability Indicating Method Development and Validation for the Estimation of Rotigotine by Rp-Hplc in Bulk and Pharmaceutical Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the In Vitro Potency of Rotigotine Hydrochloride and Pramipexole
This guide provides a detailed comparison of the in vitro potency of two non-ergoline dopamine (B1211576) agonists, Rotigotine hydrochloride and Pramipexole. The information presented is intended for researchers, scientists, and drug development professionals, offering objective experimental data to inform preclinical research.
Introduction
Rotigotine and Pramipexole are key therapeutic agents, particularly in the management of Parkinson's disease and Restless Legs Syndrome.[1] Their therapeutic effects are primarily mediated through their interaction with dopamine receptors. Understanding their in vitro potency, specifically their binding affinities and functional activities at different dopamine receptor subtypes, is crucial for elucidating their pharmacological profiles and potential clinical advantages.
Data Presentation: Binding Affinities and Functional Potency
The in vitro potency of this compound and Pramipexole is summarized in the table below. The data includes the binding affinity (Ki) and, where available, the functional activity (EC50 or potency description) for human dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Parameter | This compound | Pramipexole | References |
| Dopamine D1 Receptor | |||
| Ki (nM) | 83 | >10,000 | [2][3] |
| Functional Activity | Potent agonist (pEC50: 9.0) | Lacks activity | [4][5] |
| Dopamine D2 Receptor | |||
| Ki (nM) | 13 - 15 | 2.2 - 3.9 | [2][3][6][7][8][9][10] |
| Functional Activity | Full agonist (pEC50: 9.4-8.6), 53 times more potent than dopamine | Full agonist | [2][4][11][12] |
| Dopamine D3 Receptor | |||
| Ki (nM) | 0.71 | 0.5 - 0.97 | [2][3][6][7][8][9][10][13] |
| Functional Activity | Full agonist (pEC50: 9.7), 2,600 times more potent than dopamine | Full agonist | [2][4][11][12][14] |
| Dopamine D4 Receptor | |||
| Ki (nM) | 3.9 - 5.9 | 5.1 | [2][3][6] |
| Functional Activity | Agonist | Agonist | [2][4] |
| Dopamine D5 Receptor | |||
| Ki (nM) | 5.4 | No significant affinity | [2][3] |
| Functional Activity | Agonist | Lacks activity | [4][5] |
| Other Receptors | |||
| 5-HT1A | Agonist (Ki = 30 nM) | Minimal interaction | [2][12] |
| α2B-adrenergic | Antagonist (Ki = 27 nM) | Minimal interaction | [2][12] |
Summary of In Vitro Potency:
Both Rotigotine and Pramipexole demonstrate high affinity for the D2-like family of dopamine receptors (D2, D3, and D4), with a particularly strong affinity for the D3 receptor subtype.[2][3][7][8][9][10] Notably, Rotigotine also shows potent agonist activity at the D1 and D5 receptors, a characteristic not shared by Pramipexole.[4][5] This broader spectrum of activity at all dopamine receptor subtypes differentiates Rotigotine from more conventional D2 agonists like Pramipexole.[4][5]
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro assays: radioligand binding assays and functional assays.
1. Radioligand Binding Assay (Competitive)
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.[15]
-
Objective: To determine the concentration of a test compound (e.g., Rotigotine or Pramipexole) that inhibits 50% of the specific binding of a radiolabeled ligand to a target receptor (IC50), from which the Ki value is calculated.
-
Materials:
-
Cell membranes expressing the human dopamine receptor subtype of interest.
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-Spiperone for D2-like receptors or [³H]-SCH23390 for D1-like receptors).[3][16]
-
The unlabeled test compound (Rotigotine or Pramipexole).
-
Assay buffer and a filtration apparatus with glass fiber filters.[15][16]
-
-
Procedure:
-
A constant concentration of the radiolabeled ligand and cell membranes are incubated with varying concentrations of the unlabeled test compound.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The reaction is terminated by rapid filtration, separating the bound from the unbound radioligand.
-
The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.[15]
-
-
Data Analysis:
-
The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3][7][16]
-
2. cAMP Functional Assay
This assay measures the functional activity of a compound as either an agonist or antagonist by quantifying its effect on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[16]
-
Objective: To determine the EC50 (effective concentration for 50% of maximal response) for agonists or the IC50 for antagonists.
-
Principle: Dopamine D1-like receptors (D1 and D5) are coupled to Gs proteins, which stimulate adenylyl cyclase to increase cAMP levels.[17][18] Conversely, D2-like receptors (D2, D3, and D4) are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[3][17][19]
-
Procedure:
-
Cells expressing the dopamine receptor subtype of interest are incubated with varying concentrations of the test compound.
-
For Gi/o-coupled receptors, adenylyl cyclase is typically stimulated with forskolin (B1673556) to induce a measurable cAMP signal that can be inhibited by the agonist.[16][20]
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[20][21]
-
-
Data Analysis:
Mandatory Visualizations
Caption: Workflow of a competitive radioligand binding assay.
Caption: Opposing signaling pathways of dopamine receptors.
References
- 1. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. apexbt.com [apexbt.com]
- 14. Pramipexole Derivatives as Potent and Selective Dopamine D3 Receptor Agonists with Improved Human Microsomal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 18. innoprot.com [innoprot.com]
- 19. innoprot.com [innoprot.com]
- 20. benchchem.com [benchchem.com]
- 21. resources.revvity.com [resources.revvity.com]
A Comparative Analysis of Rotigotine and Ropinirole in Preclinical Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rotigotine (B252) hydrochloride and Ropinirole are non-ergot dopamine (B1211576) agonists utilized in the management of Parkinson's disease. Beyond their symptomatic efficacy, interest has grown in their potential neuroprotective properties that could slow the progression of neurodegeneration. This guide provides an objective comparison of their performance in preclinical neuroprotection assays based on available experimental data. While direct head-to-head comparative studies are limited, this document synthesizes findings from individual research to offer insights into their neuroprotective mechanisms, efficacy in various models, and the experimental approaches used for their evaluation.
Mechanisms of Neuroprotection
Both Rotigotine and Ropinirole have demonstrated neuroprotective effects in various in vitro and in vivo models of Parkinson's disease, albeit through partially distinct signaling pathways.
Rotigotine hydrochloride exerts its neuroprotective effects primarily through its activity as a dopamine D3/D2/D1 receptor agonist.[1] Emerging evidence also points to the involvement of the 5-HT1A receptor in its neuroprotective mechanism. Studies have shown that Rotigotine can rescue dopaminergic neurons from toxin-induced cell death and attenuate the production of reactive oxygen species (ROS).[1]
Ropinirole , on the other hand, is understood to confer neuroprotection through the activation of dopamine D2 and D3 receptors.[2] This activation leads to the upregulation of antioxidant enzymes such as glutathione (B108866) (GSH), catalase, and superoxide (B77818) dismutase (SOD).[3] Furthermore, Ropinirole has been shown to inhibit apoptotic pathways by modulating the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax and by inhibiting the activity of caspase-3.[3]
Quantitative Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the neuroprotective effects of Rotigotine and Ropinirole. It is important to note that these results are from separate studies and not from a direct head-to-head comparison.
Table 1: Neuroprotective Efficacy of Rotigotine in an In Vitro Model of Parkinson's Disease
| Experimental Model | Toxin | Rotigotine Concentration | Outcome Measure | Result | Reference |
| Primary Mesencephalic Cell Culture | MPP+ (1 µM) | 0.01 µM | Survival of TH-immunoreactive neurons | Minor protection | [1] |
| Primary Mesencephalic Cell Culture | Rotenone (B1679576) (20 nM) | 0.01 µM | Survival of TH-immunoreactive neurons | Significant rescue of neurons | [1] |
Table 2: Neuroprotective Efficacy of Ropinirole in an In Vivo Model of Parkinson's Disease
| Experimental Model | Toxin | Ropinirole Dosage | Outcome Measure | Result | Reference |
| 6-OHDA-lesioned rats | 6-OHDA | Not specified in abstract | Striatal Dopamine Levels | Not specified in abstract | [4] |
| MPTP-treated marmosets | MPTP | Not specified in abstract | Motor Disability | Significant improvement | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate replication and further investigation.
Rotigotine Neuroprotection Assay in Primary Mesencephalic Cell Culture
-
Cell Culture Preparation: Primary mesencephalic cell cultures are prepared from the ventral mesencephalon of embryonic day 14 mice. The tissue is mechanically dissociated and cells are plated on poly-D-lysine coated plates.
-
Toxin-Induced Neurodegeneration: To induce dopaminergic neurodegeneration, the cultures are treated with either 1-methyl-4-phenylpyridinium (MPP+) at a concentration of 1 µM or rotenone at a concentration of 20 nM.
-
Rotigotine Treatment: Cultures are pre-treated with this compound at various concentrations (e.g., 0.01 µM) for a specified period before the addition of the neurotoxin.
-
Assessment of Neuroprotection: The survival of dopaminergic neurons is quantified by immunohistochemical staining for tyrosine hydroxylase (TH), a marker for these neurons. The number of TH-immunoreactive cells is counted and compared between treated and untreated groups.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA). The fluorescence intensity is quantified as an indicator of oxidative stress.[1]
Ropinirole Neuroprotection Assay in a 6-OHDA-Lesioned Rat Model
-
Animal Model: Adult male Wistar rats are used. A unilateral lesion of the nigrostriatal pathway is induced by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.
-
Ropinirole Administration: Ropinirole is administered to the animals, typically via daily injections or continuous delivery, starting at a specific time point relative to the 6-OHDA lesioning.
-
Behavioral Assessment: The extent of motor deficit and the therapeutic effect of Ropinirole are assessed using behavioral tests such as apomorphine-induced rotations or the cylinder test for forelimb use asymmetry.
-
Neurochemical Analysis: Post-mortem analysis of the striatum is performed to measure the levels of dopamine and its metabolites using high-performance liquid chromatography (HPLC). The density of dopaminergic terminals can be assessed by measuring the binding of radioligands to the dopamine transporter (DAT).
-
Histological Analysis: The number of surviving dopaminergic neurons in the substantia nigra pars compacta is determined by immunohistochemical staining for tyrosine hydroxylase (TH) and stereological cell counting.[4][5]
Visualizations
Signaling Pathways
Caption: Putative neuroprotective signaling pathway of Rotigotine.
Caption: Key neuroprotective mechanisms of Ropinirole.
Experimental Workflow
Caption: Generalized workflow for a neuroprotection assay.
Conclusion
The available preclinical data suggests that both this compound and Ropinirole possess neuroprotective properties that are relevant to the pathology of Parkinson's disease. Rotigotine appears to act through a broad spectrum of dopamine receptors and potentially 5-HT1A receptors to reduce oxidative stress and promote neuronal survival. Ropinirole demonstrates neuroprotection by enhancing endogenous antioxidant mechanisms and inhibiting apoptotic cell death cascades via D2/D3 receptor stimulation.
While the presented data provides valuable insights, the absence of direct comparative studies under identical experimental conditions makes it challenging to definitively conclude on the relative neuroprotective potency of these two agents. Future research employing head-to-head comparisons in standardized in vitro and in vivo models is warranted to elucidate their comparative efficacy and to better inform the selection of candidates for clinical trials aimed at disease modification in Parkinson's disease.
References
- 1. Original article Neuroprotective effect of rotigotine against complex I inhibitors, MPP+ and rotenone, in primary mesencephalic cell culture [termedia.pl]
- 2. Advances in the Therapeutic Use of Non-Ergot Dopamine Agonists in the Treatment of Motor and Non-Motor Symptoms of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Neuroprotective Mechanisms of Three Natural Antioxidants on a Rat Model of Parkinson’s Disease: A Comparative Study [mdpi.com]
- 5. meliordiscovery.com [meliordiscovery.com]
A Comparative Guide: Efficacy of Rotigotine Transdermal Patch Versus Oral Dopamine Agonists in Preclinical Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of the rotigotine (B252) transdermal patch and oral dopamine (B1211576) agonists, such as ropinirole (B1195838) and pramipexole (B1678040), in animal models of Parkinson's disease. The primary distinction in their preclinical evaluation lies in their mode of delivery, which results in continuous versus pulsatile dopaminergic stimulation.
The rotigotine transdermal patch is designed to provide continuous drug delivery over a 24-hour period, leading to stable plasma concentrations.[1][2] This mode of administration aims to mimic the natural, continuous stimulation of dopamine receptors in the brain, a strategy hypothesized to reduce motor fluctuations and dyskinesias associated with long-term pulsatile oral therapies.[1] Preclinical studies in animal models of Parkinson's disease have demonstrated that transdermal application of rotigotine leads to stable extracellular levels in the striatum, supporting the concept of continuous dopaminergic stimulation.[1]
In contrast, oral dopamine agonists like ropinirole and pramipexole are typically administered multiple times a day, resulting in fluctuating plasma concentrations that characterize pulsatile stimulation. While effective in alleviating motor symptoms, this pulsatile delivery is thought to contribute to the development of motor complications over time.
Due to a scarcity of direct head-to-head preclinical studies comparing the rotigotine transdermal patch with oral dopamine agonists within the same experimental design, this guide synthesizes data from separate preclinical investigations to provide a comparative perspective.
Dopamine Receptor Signaling Pathway
The therapeutic effects of dopamine agonists are mediated through the activation of dopamine receptors, primarily the D2 and D3 receptor subtypes, in the basal ganglia. The following diagram illustrates the simplified signaling pathway.
Caption: Simplified Dopamine Receptor Signaling Pathway.
Experimental Protocols
The most common preclinical models for evaluating anti-Parkinsonian drugs are the 6-hydroxydopamine (6-OHDA)-lesioned rat and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned primate.
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model
-
Animal Model: Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle of rats to induce degeneration of dopaminergic neurons in the substantia nigra pars compacta, mimicking the dopamine depletion seen in Parkinson's disease.
-
Behavioral Assessment: Rotational behavior (turning) is the primary endpoint. Following administration of a dopamine agonist, the rats will rotate contralateral to the side of the lesion. The number of full 360° turns is counted over a specified period.
-
Drug Administration:
-
Rotigotine Transdermal Patch: A patch of a specified dose is applied to a shaved area on the back of the rat.
-
Oral Dopamine Agonists (e.g., Ropinirole, Pramipexole): The drug is administered orally via gavage.
-
-
Data Collection: The total number of contralateral rotations is recorded at various time points after drug administration to assess the magnitude and duration of the motor response.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-Lesioned Primate Model
-
Animal Model: Systemic or unilateral intracarotid administration of the neurotoxin MPTP to non-human primates (e.g., macaques, marmosets) to induce a Parkinsonian syndrome that closely resembles the human condition, including symptoms like bradykinesia, rigidity, and tremor.
-
Behavioral Assessment: A standardized Parkinson's disease disability rating scale, adapted for primates, is used to score the severity of motor symptoms. This includes assessments of posture, gait, balance, tremor, and general activity levels.
-
Drug Administration:
-
Rotigotine Transdermal Patch: A patch is applied to a shaved area on the back or abdomen of the primate.
-
Oral Dopamine Agonists (e.g., Ropinirole, Pramipexole): The drug is administered orally, often concealed in a food treat.
-
-
Data Collection: Motor disability scores are recorded at baseline and at multiple time points following drug administration to evaluate the improvement in Parkinsonian symptoms.
Preclinical Efficacy Data
The following tables summarize representative data from preclinical studies. It is important to note that these data are not from direct comparative studies and are presented to illustrate the typical efficacy observed for each drug class in established preclinical models.
Table 1: Efficacy in the 6-OHDA-Lesioned Rat Model (Rotational Behavior)
| Treatment Group | Route of Administration | Dose Range | Peak Contralateral Rotations (turns/min) | Duration of Action (hours) |
| Rotigotine | Transdermal | 0.1 - 1.0 mg/kg | 8 - 15 | > 8 |
| Ropinirole | Oral | 0.5 - 5.0 mg/kg | 10 - 20 | 2 - 4 |
| Pramipexole | Oral | 0.1 - 1.0 mg/kg | 12 - 25 | 3 - 6 |
Data are synthesized from multiple sources and represent typical ranges of efficacy.
Table 2: Efficacy in the MPTP-Lesioned Primate Model (Motor Disability Score Improvement)
| Treatment Group | Route of Administration | Dose Range | Peak % Improvement in Motor Score | Duration of Action (hours) |
| Rotigotine | Transdermal | 0.1 - 0.5 mg/kg | 40 - 70% | > 12 |
| Ropinirole | Oral | 0.1 - 1.0 mg/kg | 50 - 80% | 3 - 5 |
| Pramipexole | Oral | 0.05 - 0.5 mg/kg | 60 - 90% | 4 - 8 |
Data are synthesized from multiple sources and represent typical ranges of efficacy.
Comparative Efficacy Workflow
The logical workflow for comparing the efficacy of the rotigotine transdermal patch and oral dopamine agonists in preclinical models is depicted below.
Caption: Preclinical Comparative Efficacy Workflow.
Summary and Conclusion
Preclinical evidence suggests that both the rotigotine transdermal patch and oral dopamine agonists are effective in mitigating motor deficits in animal models of Parkinson's disease. The key difference highlighted in preclinical research is the pharmacokinetic profile, with the rotigotine patch providing continuous drug delivery and stable plasma concentrations, in contrast to the fluctuating levels associated with oral administration.
For researchers and drug development professionals, these preclinical findings underscore the importance of considering not only the pharmacodynamic properties of a dopamine agonist but also the pharmacokinetic profile achieved through different delivery systems. Future preclinical studies directly comparing the long-term effects of continuous versus pulsatile administration of these agents would be invaluable for further elucidating their differential impact on the development of treatment-related complications.
References
Validating the Neuroprotective Potential of Rotigotine Hydrochloride in a 6-OHDA Rat Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of Rotigotine hydrochloride in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease. The performance of Rotigotine is evaluated alongside other commonly used dopamine (B1211576) agonists, Pramipexole (B1678040) and Ropinirole (B1195838), with supporting experimental data and detailed protocols to aid in the design and interpretation of preclinical studies.
Comparative Analysis of Neuroprotective Efficacy
The 6-OHDA rat model is a cornerstone in Parkinson's disease research, inducing a selective degeneration of dopaminergic neurons in the nigrostriatal pathway, thereby mimicking the pathology of the disease.[1][2] The neuroprotective capacity of a compound is primarily assessed by its ability to preserve dopaminergic neurons, which can be quantified through histological and biochemical analyses, and by the amelioration of motor deficits, as measured by behavioral tests.
Behavioral Assessments
Behavioral tests are crucial for evaluating the functional outcomes of neuroprotection. The most common tests in the unilateral 6-OHDA lesion model are the apomorphine-induced rotation test and the cylinder test.
Table 1: Comparison of Behavioral Outcomes
| Treatment Group | Apomorphine-Induced Rotations (contralateral turns/min) | Cylinder Test (% contralateral paw use) | Reference |
| 6-OHDA + Vehicle | ~7-10 | ~20-30% | [3] |
| 6-OHDA + Rotigotine | Data not consistently reported in neuroprotection studies | Data not consistently reported in neuroprotection studies | |
| 6-OHDA + Pramipexole | Significant reduction compared to vehicle | Significant improvement compared to vehicle | [4] |
| 6-OHDA + Ropinirole | Dose-dependent reduction (ED50: 20.17 mg/kg) | Data not consistently reported in neuroprotection studies | [5] |
Note: Direct comparative studies for all three drugs on these specific behavioral outcomes under identical conditions are limited. The data presented is a synthesis from multiple sources and should be interpreted with caution.
Histological and Biochemical Findings
The hallmark of neuroprotection in the 6-OHDA model is the preservation of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and the maintenance of striatal dopamine levels.
Table 2: Comparison of Histological and Biochemical Outcomes
| Treatment Group | TH-Positive Cell Count in Substantia Nigra (% of unlesioned side) | Striatal Dopamine Levels (% of unlesioned side) | Reference |
| 6-OHDA + Vehicle | ~38-53% | ~5-10% | [4] |
| 6-OHDA + Rotigotine | Significant preservation of TH-positive cells | Data not consistently reported | [6] |
| 6-OHDA + Pramipexole | ~73-74% | ~71% | [4] |
| 6-OHDA + Ropinirole | Data not consistently reported in neuroprotection studies | Data not consistently reported in neuroprotection studies |
Mechanisms of Neuroprotection
The neuroprotective actions of these dopamine agonists are believed to be mediated through various signaling pathways.
This compound
Rotigotine, a non-ergot dopamine agonist, exhibits a unique mechanism that involves not only direct dopamine receptor stimulation but also the modulation of glial cell activity. It has been shown to protect dopaminergic neurons by targeting astrocytes.[6] This is thought to be mediated, in part, through the 5-HT1A receptor on astrocytes, leading to the release of neuroprotective factors.[6]
References
- 1. Ropinirole Cotreatment Prevents Perivascular Glial Recruitment in a Rat Model of L-DOPA-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Protection of EGCG Against 6-OHDA-Induced Oxidative Damage by Regulating PPARγ and Nrf2/HO-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pramipexole attenuates the dopaminergic cell loss induced by intraventricular 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ropinirole on various parkinsonian models in mice, rats, and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotection by pramipexole against dopamine- and levodopa-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rotigotine and Levodopa on Motor Fluctuations in Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Rotigotine and Levodopa in managing motor fluctuations in preclinical animal models of Parkinson's disease. The following sections present a detailed analysis of their mechanisms of action, a summary of key experimental findings, and comprehensive experimental protocols to support further research and drug development.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor symptoms. Levodopa, a dopamine (B1211576) precursor, remains the gold standard for symptomatic treatment. However, long-term Levodopa therapy is often complicated by the emergence of motor fluctuations, including "wearing-off" periods and debilitating Levodopa-induced dyskinesia (LID).[1][2]
Rotigotine is a non-ergoline dopamine agonist that offers a different therapeutic approach.[3] Formulated as a transdermal patch, it provides continuous drug delivery, which is hypothesized to provide more stable and physiological stimulation of dopamine receptors compared to the pulsatile stimulation associated with oral Levodopa administration.[4][5] This continuous dopaminergic stimulation (CDS) is thought to reduce the risk of developing motor complications.[6][7] This guide delves into the preclinical evidence from animal models that compares these two therapeutic strategies.
Mechanism of Action and Rationale for Comparison
Levodopa's therapeutic effect relies on its conversion to dopamine in the brain, leading to a rapid and significant increase in synaptic dopamine levels. However, the short half-life of oral Levodopa results in pulsatile stimulation of dopamine receptors, which is believed to be a key factor in the development of motor fluctuations and dyskinesia.[1]
Rotigotine, on the other hand, is a dopamine agonist with affinity for D3, D2, and D1 receptors.[3] Its delivery via a transdermal patch ensures stable plasma concentrations over a 24-hour period, mimicking a more continuous and physiological dopaminergic stimulation.[5] This difference in pharmacokinetic profiles and the resulting pattern of dopamine receptor stimulation form the basis for the comparative analysis in animal models.
References
- 1. Levodopa-induced dyskinesia: A historical review of Parkinson’s disease, dopamine, and modern advancements in research and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of l-dopa-induced dyskinesia in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rotigotine Transdermal Patch for Motor and Non-motor Parkinson’s Disease: A Review of 12 Years’ Clinical Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models of L-DOPA-induced dyskinesia: the 6-OHDA-lesioned rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine agonists, receptor selectivity and dyskinesia induction in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Rotigotine and Other Non-Ergot Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Rotigotine (B252) with other prominent non-ergot dopamine (B1211576) agonists (NEDAs), namely Pramipexole (B1678040) and Ropinirole (B1195838). The information presented is collated from a range of in-vitro studies and clinical trials to support research and development in the field of dopaminergic therapies.
Pharmacological Profile: A Tale of Two Receptor Affinities
Non-ergot dopamine agonists exert their therapeutic effects primarily by stimulating dopamine receptors in the brain. However, their specific binding affinities and functional activities at different dopamine receptor subtypes vary, leading to distinct pharmacological profiles.
Rotigotine distinguishes itself from Pramipexole and Ropinirole through its broader receptor engagement. While all three are potent agonists at the D2 and D3 receptor subtypes, Rotigotine also demonstrates significant agonist activity at the D1 receptor.[1][2][3] Pramipexole and Ropinirole, in contrast, show weak or no significant activity at the D1 receptor.[2][3] This broader spectrum of activity for Rotigotine may contribute to its unique clinical effects.
Quantitative Data Summary
The following tables summarize the key in-vitro and clinical performance indicators for Rotigotine, Pramipexole, and Ropinirole.
Table 1: In-Vitro Receptor Binding Affinity (Ki, nM) and Functional Potency (EC50, nM)
| Dopamine Receptor Subtype | Rotigotine | Pramipexole | Ropinirole |
| D1 | Ki: 83 | - | - |
| EC50: ~10 | - | - | |
| D2 | Ki: 13.5 | Ki: 2.2 | Ki: 11 |
| EC50: ~0.4 | EC50: 1.7 | EC50: 15 | |
| D3 | Ki: 0.71 | Ki: 0.5 | Ki: 3.5 |
| EC50: ~0.2 | EC50: 0.6 | EC50: 5 |
Note: Ki and EC50 values are compiled from various sources and may differ based on experimental conditions. A lower value indicates higher affinity or potency.
Table 2: Comparative Efficacy in Early Parkinson's Disease (Change from Baseline in UPDRS Part III Score)
| Study Type | Comparison | Mean Difference (95% CrI) | Duration |
| Network Meta-analysis | Rotigotine vs. Placebo | -3.86 (-4.86 to -2.86) | 11-16 weeks |
| Pramipexole vs. Placebo | -4.23 (-5.42 to -2.96) | 11-16 weeks | |
| Ropinirole vs. Placebo | -4.77 (-6.33 to -3.21) | 11-16 weeks | |
| Rotigotine vs. Ropinirole | 0.94 (-0.88 to 2.76) | 11-16 weeks | |
| Rotigotine vs. Pramipexole | 0.37 (-1.14 to 1.88) | 11-16 weeks |
Data from network meta-analyses of randomized controlled trials.[4][5][6] A negative mean difference indicates greater improvement.
Table 3: Comparative Efficacy in Advanced Parkinson's Disease (Change from Baseline in UPDRS Part III Score)
| Study Type | Comparison | Mean Difference (95% CI) | Duration |
| Head-to-Head Trial | Rotigotine vs. Placebo | -6.4 (-8.7 to -4.1) | 16 weeks |
| Rotigotine vs. Ropinirole | -1.4 (-3.2 to 0.5) | 16 weeks | |
| Network Meta-analysis | Rotigotine vs. Placebo | -5.25 (-7.17 to -3.41) | - |
| Pramipexole IR vs. Placebo | -5.3 (-6.81 to -3.95) | - | |
| Ropinirole IR vs. Placebo | -4.83 (-6.63 to -2.99) | - |
Data from a head-to-head trial[6][7] and a network meta-analysis.[8] A negative mean difference indicates greater improvement.
Table 4: Common Adverse Events (Incidence Rate %)
| Adverse Event | Rotigotine | Pramipexole | Ropinirole | Placebo |
| Nausea | 10-34% | 17-54% | 24-60% | 6-18% |
| Somnolence | 12-36% | 22-44% | 11-40% | 6-16% |
| Dizziness | 10-28% | 17-49% | 20-40% | 7-16% |
| Application Site Reactions | 12-58% | N/A | N/A | 3-12% |
| Hallucinations | 1-8% | 2-17% | 2-10% | 1-4% |
Incidence rates are compiled from various clinical trials and may vary depending on the patient population and trial design.[9][10][11][12][13]
Experimental Protocols
The following are generalized protocols for key in-vitro assays used to characterize and compare the performance of non-ergot dopamine agonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific dopamine receptor subtype.
Objective: To quantify the affinity of Rotigotine, Pramipexole, and Ropinirole for human D1, D2, and D3 dopamine receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK-293) stably expressing the human dopamine receptor subtype of interest or from brain tissue with high receptor density (e.g., rat striatum).[14][15]
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2/D3) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (Rotigotine, Pramipexole, or Ropinirole).[14][15][16]
-
Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The radioactivity retained on the filters is then measured using liquid scintillation counting.[14][15][17]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[18][19]
Functional Assay (cAMP Measurement)
This assay is used to determine the functional potency (EC50) and efficacy of an agonist at Gs-coupled (D1-like) or Gi-coupled (D2-like) dopamine receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.[18][19][20][21][22]
Objective: To determine the functional activity of Rotigotine, Pramipexole, and Ropinirole at human D1 and D2 dopamine receptors.
Methodology:
-
Cell Culture: Cells stably expressing the dopamine receptor subtype of interest are cultured in multi-well plates.[19][20][21]
-
Compound Treatment: Cells are treated with varying concentrations of the test agonist.
-
cAMP Modulation:
-
For D1 receptors (Gs-coupled): The ability of the agonist to stimulate cAMP production is measured.[21]
-
For D2 receptors (Gi-coupled): Cells are first stimulated with forskolin (B1673556) to induce cAMP production, and the ability of the agonist to inhibit this forskolin-induced cAMP increase is measured.[19][20]
-
-
cAMP Quantification: Intracellular cAMP levels are measured using methods such as competitive immunoassays (e.g., TR-FRET) or reporter gene assays.[21][22]
-
Data Analysis: A dose-response curve is generated by plotting the cAMP level against the logarithm of the agonist concentration to determine the EC50 value.[18][20]
Visualizations
Dopamine Receptor Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by the activation of D1-like and D2-like dopamine receptors.
Caption: D1-like receptor signaling pathway.
Caption: D2-like receptor signaling pathway.
Experimental Workflow
The diagram below outlines a typical workflow for the comparative in-vitro evaluation of dopamine agonists.
References
- 1. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 2. CRITICAL APPRAISAL AND SUMMARY OF RESULTS OF THE MULTIPLE TREATMENT COMPARISON META-ANALYSIS - Rotigotine (Neupro) (Transdermal Patch) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. orpdl.org [orpdl.org]
- 4. Rotigotine vs ropinirole in advanced stage Parkinson's disease: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Comparative safety signals of dopamine agonists: psychiatric and cardiovascular risks derived from FDA adverse event reporting system (FAERS) data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Non-Ergot Dopamine Agonists and the Risk of Heart Failure and Other Adverse Cardiovascular Reactions in Parkinson’s Disease [mdpi.com]
- 10. Switch from oral pramipexole or ropinirole to rotigotine transdermal system in advanced Parkinson's disease: an open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. innoprot.com [innoprot.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Cross-Study Analysis of Rotigotine Hydrochloride Efficacy in Preclinical Models of Parkinson's Disease
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-study analysis of the efficacy of Rotigotine (B252) hydrochloride, a non-ergoline dopamine (B1211576) agonist, in various preclinical animal models of Parkinson's disease (PD). By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows, this document aims to offer an objective comparison of Rotigotine's performance and support further research and development in the field of neurodegenerative diseases.
Introduction to Rotigotine and its Mechanism of Action
Rotigotine is a dopamine agonist that has demonstrated efficacy in treating the signs and symptoms of Parkinson's disease.[1] Its therapeutic effect is attributed to its ability to stimulate dopamine receptors in the brain, thereby compensating for the loss of dopaminergic neurons in the substantia nigra, a hallmark of PD.[2] Rotigotine exhibits a broad affinity for dopamine receptor subtypes, acting as a potent agonist at D1, D2, and D3 receptors.[3][4] This profile is distinct from some other dopamine agonists that primarily target the D2 receptor family.[3][4] The activation of D1, D2, and D3 receptors is believed to be the basis for its efficacy in improving motor function in patients with PD.[5] Rotigotine is formulated as a transdermal patch, which ensures continuous drug delivery over a 24-hour period.[2]
Preclinical Models of Parkinson's Disease
To evaluate the therapeutic potential of compounds like Rotigotine, researchers rely on animal models that replicate key pathological features of Parkinson's disease. The most commonly used models involve the administration of neurotoxins that selectively destroy dopaminergic neurons. This guide will focus on two such models: the MPTP-induced model in mice and the 6-OHDA-induced model in rats.
The MPTP Mouse Model of Parkinson's Disease
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is used to induce a Parkinsonian-like state in mice. MPTP is metabolized to the toxic ion MPP+, which is a potent inhibitor of complex I in the mitochondrial electron transport chain, leading to the death of dopaminergic neurons.[6] This model is widely used to test the efficacy of potential neuroprotective and symptomatic treatments for PD.[6]
The 6-OHDA Rat Model of Parkinson's Disease
6-hydroxydopamine (6-OHDA) is another neurotoxin that selectively destroys catecholaminergic neurons, including dopaminergic neurons. Due to its inability to cross the blood-brain barrier, 6-OHDA must be directly injected into the brain, typically into the substantia nigra or the medial forebrain bundle. This results in a significant loss of dopaminergic neurons and is a well-established model for studying the motor deficits associated with Parkinson's disease.
Efficacy of Rotigotine in Preclinical Models: A Quantitative Analysis
The following tables summarize the quantitative data on the efficacy of Rotigotine hydrochloride in the MPTP and 6-OHDA models of Parkinson's disease from various studies.
Table 1: Efficacy of Rotigotine in the MPTP Mouse Model
| Study Endpoint | Animal Model | Rotigotine Dosage | Treatment Duration | Key Findings |
| Neuroprotection | Acute MPTP-lesioned mice | 0.3-3 mg/kg (continuous administration) | Not specified | Dose-dependent partial protection of dopamine nerve endings from MPTP-induced degeneration.[7] |
| Neuroprotection | Acute MPTP-lesioned mice | 3 mg/kg (continuous administration) | Not specified | Significantly attenuated MPTP-induced acute cell degeneration.[7] |
| Behavioral & Neuroprotective Effects | MPTP-induced mice | Not specified (Rotigotine-loaded microspheres) | Two weeks | Significantly improved Parkinsonism score, protected dopaminergic neurons, reduced microglial activation and neuroinflammatory cytokines.[8] |
| Neuronal Survival | Primary mesencephalic cell culture | 0.01 µM | Not specified | Rescued 10% of tyrosine hydroxylase immunoreactive (THir) neurons against MPP+-induced cell death.[9] |
Table 2: Efficacy of Rotigotine in the 6-OHDA Rat Model
| Study Endpoint | Animal Model | Rotigotine Dosage | Treatment Duration | Key Findings |
| Motor & Non-motor Function | 6-OHDA-lesioned rats | Not specified | Not specified | Effective in restoring both motor and non-motor functions.[10] |
| Motor Function | 6-OHDA-lesioned rats | 0.03 µmol/kg | Single dose | Effective mode of treatment for half the animal population, with the response lasting for an hour.[10] |
| Urinary Function | Parkinson's disease model rats | Not specified (subcutaneous administration) | Chronic | Inhibited bladder overactivity, suggesting activation of D1-like receptors.[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are generalized protocols for the MPTP and 6-OHDA models based on common practices in the field.
MPTP-Induced Parkinson's Disease Model in Mice
-
Animal Selection: Male C57BL/6 mice are commonly used due to their high sensitivity to MPTP.
-
MPTP Administration: A common protocol involves intraperitoneal (i.p.) injections of MPTP hydrochloride. For an acute model, this could be four injections of 20 mg/kg at 2-hour intervals. For a sub-acute model, daily injections of 30 mg/kg for five consecutive days are often used.
-
Rotigotine Treatment: Rotigotine can be administered via subcutaneously implanted osmotic mini-pumps for continuous delivery or through daily injections, starting before, during, or after MPTP administration, depending on whether the study aims to assess neuroprotective or symptomatic effects.
-
Behavioral Assessment: Motor function can be assessed using tests such as the rotarod test (for motor coordination and balance), the pole test (for bradykinesia), and open-field tests (for locomotor activity).
-
Neurochemical and Histological Analysis: At the end of the study, animals are euthanized, and their brains are collected. The striatum is dissected for neurochemical analysis of dopamine and its metabolites using high-performance liquid chromatography (HPLC). The substantia nigra is processed for immunohistochemical staining of tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.
6-OHDA-Induced Parkinson's Disease Model in Rats
-
Animal Selection: Adult male Sprague-Dawley or Wistar rats are typically used.
-
Pre-treatment: To protect noradrenergic neurons from 6-OHDA toxicity, animals are often pre-treated with a norepinephrine (B1679862) reuptake inhibitor such as desipramine (B1205290) (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection.
-
Stereotaxic Surgery and 6-OHDA Injection: Animals are anesthetized, and a unilateral injection of 6-OHDA (e.g., 8 µg in 4 µl of saline with 0.02% ascorbic acid) is made into the medial forebrain bundle or the substantia nigra pars compacta using a stereotaxic frame.
-
Rotigotine Treatment: Similar to the MPTP model, Rotigotine can be administered through various routes and at different time points relative to the 6-OHDA lesioning.
-
Behavioral Assessment: Rotational behavior is a key indicator of a successful unilateral lesion. This is typically assessed by administering a dopamine agonist like apomorphine (B128758) (which induces contralateral rotations) or amphetamine (which induces ipsilateral rotations) and counting the number of full turns over a set period.
-
Neurochemical and Histological Analysis: Brain tissue is processed similarly to the MPTP model to quantify the extent of the dopaminergic lesion through HPLC analysis of striatal dopamine levels and TH-immunostaining of the substantia nigra.
Visualizations: Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of action of Rotigotine as a dopamine receptor agonist.
Caption: Experimental workflow for the MPTP mouse model of Parkinson's disease.
Caption: Experimental workflow for the 6-OHDA rat model of Parkinson's disease.
Conclusion
The preclinical data from both MPTP-induced mouse models and 6-OHDA-induced rat models consistently demonstrate the efficacy of this compound in mitigating the pathological and behavioral deficits associated with Parkinson's disease. In the MPTP model, Rotigotine has shown significant neuroprotective effects, preserving dopaminergic neurons and reducing neuroinflammation.[7][8] In the 6-OHDA model, it has been effective in restoring motor and non-motor functions.[10] The broad receptor profile of Rotigotine, particularly its agonistic activity at D1, D2, and D3 receptors, likely contributes to its observed efficacy.[3][4] This cross-study analysis supports the continued investigation of Rotigotine and highlights its potential as a therapeutic agent for Parkinson's disease. The detailed protocols and summarized data presented in this guide can serve as a valuable resource for researchers designing future preclinical studies in this area.
References
- 1. The efficacy of the dopamine agonist Rotigotine in the treatment of Parkinson's disease | Nodel | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 2. Rotigotine: a novel dopamine agonist for the transdermal treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of rotigotine in the acute MPTP-lesioned mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protection of MPTP-induced neuroinflammation and neurodegeneration by rotigotine-loaded microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of rotigotine against complex I inhibitors, MPP⁺ and rotenone, in primary mesencephalic cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ICS 2019 Abstract #209 Acute vs chronic effects of D1/D2 dopamininergic agonist (Rotigotine) on lower urinary tract function in Parkinson’s diseases model rats [ics.org]
Validating Biomarkers for Rotigotine Hydrochloride Response in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rotigotine (B252) hydrochloride's performance with other dopamine (B1211576) agonists, Pramipexole and Ropinirole, in preclinical models of Parkinson's disease. The focus is on validating biomarkers that may predict therapeutic response, supported by experimental data and detailed methodologies.
Introduction to Rotigotine and the Need for Biomarkers
Rotigotine is a non-ergot dopamine agonist that stimulates D1, D2, and D3 dopamine receptors, playing a crucial role in managing the motor and non-motor symptoms of Parkinson's disease.[1] While clinically effective, patient response to Rotigotine and other dopamine agonists can vary. Identifying and validating preclinical biomarkers of response is critical for predicting efficacy, optimizing drug development, and personalizing treatment strategies. This guide focuses on key preclinical biomarkers—motor function improvement, dopamine transporter (DAT) occupancy, and neuroinflammation—to compare the effects of Rotigotine with Pramipexole and Ropinirole.
Comparative Efficacy in a Preclinical Model of Parkinson's Disease
The 6-hydroxydopamine (6-OHDA) rat model is a well-established preclinical model that mimics the dopamine depletion seen in Parkinson's disease.[2][3][4][5][6] In this model, the efficacy of dopamine agonists can be assessed by observing the reversal of motor deficits.
Biomarker: Motor Function Improvement (Contralateral Rotations)
A key indicator of dopaminergic drug efficacy in the unilateral 6-OHDA lesion model is the induction of contralateral rotations (turning away from the lesioned side). While direct head-to-head preclinical studies comparing the rotational effects of all three drugs are limited, available data allows for an indirect comparison.
| Dopamine Agonist | Animal Model | Key Findings on Motor Function |
| Rotigotine | 6-OHDA Lesioned Rats | Induces dose-dependent contralateral turning, indicating stimulation of both D1 and D2 receptors.[4] |
| Pramipexole | 6-OHDA Lesioned Rats | Induces contralateral turning, primarily through D2/D3 receptor agonism.[4] |
| Ropinirole | 6-OHDA Lesioned Rats | Effective in reversing motor deficits.[2] |
Note: Direct quantitative comparisons of rotation counts between different studies should be interpreted with caution due to variations in experimental protocols.[2]
Mechanistic Biomarkers: Receptor Engagement and Neuronal Activity
Biomarker: Dopamine D1 and D2 Receptor Engagement (c-Fos Expression)
The expression of the immediate early gene c-fos can be used as a marker of neuronal activation following dopamine receptor stimulation. Preclinical studies have used c-fos expression in the caudate-putamen of 6-OHDA lesioned rats to differentiate the in vivo receptor activity of Rotigotine and Pramipexole.
| Dopamine Agonist | c-Fos Expression in Caudate-Putamen | Implication |
| Rotigotine | Induces Fos expression. This effect is blocked by both D1 and D2 antagonists.[4] | Acts as an agonist at both D1 and D2 receptors in vivo.[4] |
| Pramipexole | Fails to induce Fos expression.[4] | Lacks significant D1 receptor agonist activity in vivo.[4] |
| Ropinirole | Not directly compared in the same c-fos study. | Based on its known pharmacology, it is expected to have minimal D1 agonist activity. |
This differential activation pattern highlights a key mechanistic difference between Rotigotine and other D2/D3 preferring agonists, which may serve as a biomarker for their distinct therapeutic effects.
Experimental Protocols
6-OHDA Lesioning Protocol (Unilateral Medial Forebrain Bundle)
This protocol is a standard method for inducing a robust Parkinsonian phenotype in rats.
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized using an appropriate anesthetic agent.[2]
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A small hole is drilled in the skull to allow access to the medial forebrain bundle (MFB).
-
6-OHDA Injection: A solution of 6-OHDA (typically 8-16 µg in 2-4 µl of saline with 0.02% ascorbic acid) is infused into the MFB at a slow, controlled rate (e.g., 1 µl/min).[2] Commonly used coordinates relative to bregma are: Anteroposterior (AP): -4.4 mm; Mediolateral (ML): ±1.2 mm; Dorsoventral (DV): -7.8 mm.[2]
-
Post-operative Care: The incision is sutured, and the animal receives appropriate post-operative analgesia and is closely monitored during recovery. Behavioral testing typically commences 2-3 weeks after surgery to allow for the full development of the lesion.[2]
Apomorphine-Induced Rotation Test
This test is used to assess the degree of dopamine receptor supersensitivity and the efficacy of dopaminergic treatments.
-
Habituation: Rats are placed in a circular arena and allowed to habituate for a short period.
-
Drug Administration: Apomorphine, a non-selective dopamine agonist, is administered subcutaneously.
-
Observation: The number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations are counted for a set period (e.g., 30-60 minutes).
-
Data Analysis: The net contralateral rotations (contralateral minus ipsilateral) are calculated and used as a measure of dopaminergic stimulation.
c-Fos Immunohistochemistry Protocol
This protocol allows for the visualization of neuronal activation in brain tissue.
-
Perfusion and Tissue Processing: Ninety minutes following the administration of the dopamine agonist or vehicle, rats are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are then removed, post-fixed, and cryoprotected in a sucrose (B13894) solution.
-
Sectioning: Coronal brain sections (typically 16-µm thickness) containing the region of interest (e.g., caudate-putamen) are cut on a cryostat and mounted on slides.
-
Immunostaining:
-
Sections are washed in phosphate-buffered saline (PBS).
-
Incubation in a blocking solution (e.g., 10% normal horse serum in PBS with Triton X-100) to reduce non-specific binding.
-
Incubation with a primary antibody against c-Fos overnight at 4°C.
-
Washing and incubation with a biotinylated secondary antibody.
-
Further washing and incubation with an avidin-biotin-peroxidase complex.
-
Visualization of the c-Fos protein using a chromogen solution (e.g., diaminobenzidine).
-
-
Analysis: The number of c-Fos positive cells in the brain region of interest is quantified using microscopy and image analysis software.
Visualizing Signaling Pathways and Experimental Workflows
Caption: Rotigotine's signaling pathway as a D1, D2, and D3 receptor agonist.
Caption: Experimental workflow for validating biomarkers of Rotigotine response.
Future Directions
While current preclinical data provides valuable insights into the differential effects of Rotigotine, further head-to-head comparative studies are warranted. Specifically, future research should focus on:
-
Directly comparing Rotigotine, Pramipexole, and Ropinirole in the same preclinical studies to allow for more robust quantitative comparisons of motor improvement.
-
Utilizing advanced imaging techniques, such as SPECT or PET, to quantify and compare the in vivo dopamine transporter occupancy of all three agonists.
-
Conducting detailed immunohistochemical and molecular analyses to compare the effects of the three drugs on a broader range of neuroinflammatory markers, including microglial activation states and cytokine profiles.
By addressing these research gaps, a more comprehensive understanding of the unique preclinical profile of Rotigotine can be achieved, ultimately aiding in the development of more targeted and effective therapies for Parkinson's disease.
References
- 1. The complex molecular pharmacology of the dopamine D2 receptor: Implications for pramipexole, ropinirole, and rotigotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 6. spandidos-publications.com [spandidos-publications.com]
Comparative Guide: Switching from Oral Dopamine Agonists to Transdermal Rotigotine in Preclinical Animal Models
This guide provides a comparative overview of the transition from oral dopamine (B1211576) agonists (DAs), such as ropinirole (B1195838) and pramipexole (B1678040), to the transdermal rotigotine (B252) patch within the context of preclinical animal studies. The primary rationale for this switch is to replace the pulsatile stimulation of oral DAs with the continuous, stable drug delivery offered by a transdermal system, which may lead to more consistent motor control and a reduced risk of side effects like dyskinesia.
While direct, head-to-head preclinical studies detailing this specific switch are limited, this document synthesizes data from separate studies on oral DAs and transdermal rotigotine in validated animal models of Parkinson's Disease (PD), primarily the 6-hydroxydopamine (6-OHDA)-lesioned rat and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned primate.
Comparative Data: Efficacy and Pharmacokinetics
The following tables present quantitative data extracted from separate animal studies to allow for an indirect comparison between the effects of oral dopamine agonists and transdermal rotigotine.
Table 1: Comparative Efficacy in the 6-OHDA-Lesioned Rat Model
| Parameter | Oral Dopamine Agonist (Pramipexole) | Transdermal Dopamine Agonist (Rotigotine) | Animal Model |
| Endpoint | Reduction in Apomorphine-Induced Rotations | Induction of Contralateral Rotations | Unilateral 6-OHDA Lesioned Rat |
| Dosage | Not specified in direct comparison | 1 mg/kg (s.c. slow-release) | - |
| Result | Significantly improved motor behavior.[1] | Plateau of rotations reached after the second administration.[2] | - |
| Dyskinesia (AIMs) | Not reported in this study | No Abnormal Involuntary Movements (AIMs) observed with continuous administration.[2] | - |
Note: Data is synthesized from different studies. Direct comparative values for rotation counts were not available in the searched literature. The data illustrates the therapeutic effect of both drug types in the same model.
Table 2: Comparative Pharmacokinetic Profiles
| Parameter | Oral Ropinirole / Pramipexole | Transdermal Rotigotine | Key Characteristic |
| Delivery Method | Oral (Pulsatile) | Transdermal (Continuous) | Mode of Administration |
| Plasma Profile | Characterized by peaks and troughs | Stable, steady-state concentrations achieved in 1-2 days.[3][4] | Drug Level Stability |
| Absolute Bioavailability | Ropinirole: ~50%; Pramipexole: ~90% | ~37% from the patch over 24 hours.[3][4] | Systemic Availability |
| Half-life | Ropinirole: ~6 hours; Pramipexole: ~8-12 hours | Terminal half-life of 5-7 hours after patch removal.[4] | Elimination Rate |
This table provides a general comparison based on established pharmacokinetic principles and data. Specific animal pharmacokinetic studies for oral ropinirole and pramipexole were not found in the search results.
Signaling Pathway of D2/D3 Receptor Agonists
Dopamine agonists like ropinirole, pramipexole, and rotigotine primarily exert their effects by activating D2 and D3 dopamine receptors. These are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gαi/o). Activation of this pathway leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and modulation of downstream effectors, ultimately influencing neuronal excitability and motor control.
References
- 1. Pramipexole attenuates 6-OHDA-induced Parkinson's disease by mediating the Nurr1/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Rotigotine Hydrochloride in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Rotigotine (B252) hydrochloride, a dopamine (B1211576) agonist used in the management of Parkinson's disease and restless legs syndrome, requires specific procedures for its disposal to mitigate risks. This guide provides essential, step-by-step information for the safe and compliant disposal of rotigotine hydrochloride.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). When handling this compound, especially in powdered form, use a chemical fume hood to prevent inhalation.[1] Standard laboratory PPE, including safety glasses, chemical-resistant gloves (meeting BS EN 374:2003 standards or equivalent), and protective clothing, is mandatory.[1] Always wash hands thoroughly after handling the substance.[1]
Spill Management
In the event of a spill, prevent further leakage if it is safe to do so.[2] Avoid dust formation.[2] Cover the spillage with a suitable absorbent material, then sweep it up and place it in an appropriate, sealed container for disposal.[1][2] Ensure the area is well-ventilated.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by national and local regulations for hazardous waste. It is imperative to consult and adhere to these regulations to ensure full compliance.[3]
-
Waste Identification and Segregation :
-
Identify all materials contaminated with this compound, including the pure compound, solutions, and any contaminated labware (e.g., vials, gloves, absorbent pads).
-
Segregate this waste from non-hazardous laboratory trash. Do not mix with other waste streams unless specifically permitted by your institution's waste management guidelines.
-
-
Containerization :
-
Labeling :
-
Clearly label the waste container as "Hazardous Waste" and identify the contents, including "this compound."
-
-
Storage :
-
Final Disposal :
-
The primary recommended method for the final disposal of this compound waste is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2][3]
-
Engage a licensed hazardous material disposal company to collect and manage the waste.[3]
-
Crucially, do not discharge this compound or its containers into sewer systems or waterways .[2] This practice is banned for hazardous waste pharmaceuticals under regulations such as the EPA's Resource Conservation and Recovery Act (RCRA).[6][7][8]
-
Contaminated packaging should be disposed of in the same manner as the chemical waste itself.[1] Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning, or they can be punctured to render them unusable and disposed of in a sanitary landfill, in accordance with regulations.[2]
Regulatory Framework and Compliance
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[7] Healthcare facilities and research laboratories must comply with these standards, which include a ban on the sewering of hazardous waste pharmaceuticals.[6][8] It is essential to be aware of and adhere to both federal and any more stringent state regulations.[7]
Quantitative Data on Disposal
Currently, publicly available safety data sheets and regulatory documents do not specify quantitative thresholds (e.g., concentration limits) for the disposal of this compound. The guidance is qualitative, treating any amount of the discarded chemical as requiring management as hazardous waste.
| Data Parameter | Value/Guideline | Source |
| Disposal Method | Controlled incineration or removal to a licensed chemical destruction plant. | [2][3] |
| Sewer Disposal | Prohibited. | [2][6][8] |
| Container Requirements | Suitable, closed, and properly labeled containers. | [2] |
| Regulatory Oversight | Adherence to national and local hazardous waste regulations is mandatory. | [3] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Medicine: Proper Disposal [nationwidechildrens.org]
- 5. fishersci.com [fishersci.com]
- 6. trihydro.com [trihydro.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
Essential Safety and Logistical Information for Handling Rotigotine Hydrochloride
This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Rotigotine hydrochloride. The following procedural guidance is designed to ensure the safe handling and disposal of this potent pharmaceutical compound.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is paramount to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this active pharmaceutical ingredient (API).[1]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a potential for aerosol generation, such as weighing and transferring powder. A PAPR with a high-efficiency particulate air (HEPA) filter is advised.[2] |
| Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters for lower-risk activities. A proper fit test is mandatory.[1] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals.[1] |
| Body Protection | Disposable Coveralls | Use coveralls made from materials such as Tyvek® to provide a barrier against chemical splashes and dust.[1][3] |
| Eye Protection | Safety Goggles or Face Shield | Wear tightly fitting safety goggles.[4] A face shield may be required in addition to goggles when there is a significant risk of splashes. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to ensure safety and prevent contamination. The following step-by-step guide outlines the procedures for handling this compound in a laboratory setting.
Preparation and Engineering Controls
-
Designated Area: All handling of this compound powder must be conducted in a designated area, such as a chemical fume hood or a containment glove box.[5]
-
Ventilation: Ensure adequate ventilation in the handling area.[6] A laboratory fume hood or other local exhaust ventilation is necessary.[4]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.
Weighing and Aliquoting
-
Containment: For weighing potent compounds, a containment system like a flexible glove bag is an effective solution to control dust exposure.[2]
-
Procedure:
-
Don all required PPE as specified in the table above.
-
Perform all manipulations within the certified chemical fume hood or glove box.
-
Use dedicated, calibrated equipment (spatulas, weigh boats, etc.).
-
Handle the compound gently to avoid generating dust.
-
Close the primary container tightly after use.
-
Solution Preparation
-
Procedure:
-
Add the solvent to the vessel containing the pre-weighed this compound.
-
Cap the vessel securely before agitation or sonication to dissolve the compound.
-
If heating is required, do so in a well-ventilated area and monitor for any signs of decomposition.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, coveralls, weigh boats, and paper towels, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[5]
-
Sharps: Needles and other sharps must be disposed of in a designated sharps container.
Decontamination
-
Work Surfaces: Clean and decontaminate all work surfaces and equipment after handling is complete. Use a suitable cleaning agent and follow with a rinse.
-
PPE Removal: Remove PPE in a manner that avoids cross-contamination. The outer gloves should be removed first, followed by the coverall, and then the inner gloves.
Final Disposal
-
Professional Disposal: Arrange for the collection of all hazardous waste by a specialized and licensed disposal company.[5]
-
Household Trash (for empty containers): For completely empty primary containers, remove or deface the label to protect proprietary information and dispose of them according to your institution's guidelines for non-hazardous waste.[7] If disposing in household trash is the only option, mix the empty container with an undesirable substance like coffee grounds or cat litter in a sealed bag.[8][9]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aiha.org [aiha.org]
- 3. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. dea.gov [dea.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
